molecular formula C7H10N2O2 B1349486 1-Isopropyl-1H-pyrazole-4-carboxylic acid CAS No. 436096-96-7

1-Isopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1349486
CAS No.: 436096-96-7
M. Wt: 154.17 g/mol
InChI Key: VGEBYDKBJHWBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEBYDKBJHWBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354830
Record name 1-Isopropyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-96-7
Record name 1-Isopropyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of agrochemical and pharmaceutical development. Its versatile chemical structure, featuring a pyrazole ring substituted with an isopropyl group and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on delivering actionable data and methodologies for researchers.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 154.17 g/mol --INVALID-LINK--
CAS Number 436096-96-7--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.
pKa Not explicitly reported.
Solubility Soluble in polar solvents.[1]
Storage Conditions Store at 0-8°C.[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectral properties of similar pyrazole and carboxylic acid-containing compounds, the following characteristic peaks can be anticipated.

¹H NMR Spectroscopy (Predicted)

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 12-13 ppm.

  • Pyrazole Protons (C-H): Two singlets in the aromatic region, likely between 7.5 and 8.5 ppm.

  • Isopropyl Methine Proton (-CH(CH₃)₂): A septet, likely in the range of 4.5-5.0 ppm.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet, likely around 1.4-1.6 ppm.

¹³C NMR Spectroscopy (Predicted)

  • Carboxylic Acid Carbon (-COOH): Expected in the range of 165-175 ppm.

  • Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring would be expected in the aromatic region (approximately 110-150 ppm).

  • Isopropyl Methine Carbon (-CH(CH₃)₂): Expected around 45-55 ppm.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): Expected around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-H Stretch (Aliphatic and Aromatic): Peaks in the 2850-3100 cm⁻¹ region.

  • C=N and C=C Stretch (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

General Experimental Protocol for Pyrazole Synthesis

A potential synthetic route could involve the reaction of ethyl 2-formyl-3-methylbutanoate with hydrazine hydrate, followed by hydrolysis of the resulting ester.

DOT Diagram: General Synthesis Workflow

G reagents Ethyl 2-formyl-3-methylbutanoate + Isopropylhydrazine reaction Cyclization Reaction reagents->reaction intermediate Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product purification Purification (e.g., Recrystallization) product->purification

A generalized workflow for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the carboxylic acid group and the pyrazole ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole ring is relatively stable but can be subject to electrophilic substitution, although the carboxylic acid group is deactivating.

Biological Activity and Applications

Derivatives of pyrazole carboxylic acids are known to exhibit a wide range of biological activities.[1] This has led to their use in the development of new agrochemicals and pharmaceuticals.

Agrochemicals: this compound serves as a key intermediate in the synthesis of herbicides and fungicides.[1] The pyrazole scaffold is a common feature in many commercially successful pesticides.

Pharmaceuticals: The compound and its derivatives are being explored for their therapeutic potential, particularly in the treatment of inflammatory diseases.[1] The mechanism of action is an active area of research, but it is hypothesized that these compounds may modulate inflammatory pathways.

DOT Diagram: Potential Application Logic

G start This compound derivatization Chemical Derivatization start->derivatization agro_screening Agrochemical Screening derivatization->agro_screening pharma_screening Pharmaceutical Screening derivatization->pharma_screening herbicide Herbicides agro_screening->herbicide fungicide Fungicides agro_screening->fungicide anti_inflammatory Anti-inflammatory Agents pharma_screening->anti_inflammatory

Logical flow from the core compound to its potential applications.

Conclusion

This compound is a promising chemical entity with significant potential in applied chemical research. While a comprehensive public dataset on its specific chemical and physical properties is still emerging, the available information and the known activities of related compounds strongly suggest its utility as a versatile building block. Further research into its synthesis, reactivity, and biological mechanisms of action is warranted to fully exploit its potential in the development of new technologies in agriculture and medicine.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Isopropyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details the key identifiers, physicochemical properties, and a complete spectroscopic analysis, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a discussion of its potential role in relevant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction

This compound (CAS No: 436096-96-7) is a substituted pyrazole carboxylic acid. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of a wide range of biologically active compounds.[1] Pyrazole derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The title compound, featuring an isopropyl group at the N1 position and a carboxylic acid at the C4 position, possesses a unique combination of lipophilicity and acidic functionality, making it a versatile building block in medicinal chemistry and agrochemical synthesis.[2] Its potential therapeutic applications are being explored, particularly in the context of inflammatory diseases.[2]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
CAS Number 436096-96-7
Appearance White to off-white crystalline powder[2]
Melting Point Not available-
Boiling Point (Predicted) 297.2 ± 13.0 °CChemicalBook
Density (Predicted) 1.23 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 3.85 ± 0.10ChemicalBook
Flash Point 133.5 °CChemicalBook
SMILES CC(C)N1C=C(C=N1)C(=O)O
InChI Key VGEBYDKBJHWBGS-UHFFFAOYSA-N
Predicted Spectroscopic Data for Structure Elucidation

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the known spectral characteristics of pyrazoles and carboxylic acids. These predictions are intended to guide researchers in the analysis of experimentally obtained data.

  • δ ~12-13 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH).

  • δ ~8.0-8.2 ppm (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrazole ring.

  • δ ~7.8-8.0 ppm (s, 1H): This singlet is attributed to the proton at the C3 position of the pyrazole ring.

  • δ ~4.5-4.7 ppm (septet, 1H, J ≈ 6.8 Hz): This septet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six neighboring methyl protons.

  • δ ~1.4-1.6 ppm (d, 6H, J ≈ 6.8 Hz): This doublet represents the six equivalent protons of the two methyl groups (-CH₃) of the isopropyl substituent, split by the methine proton.

  • δ ~165-170 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

  • δ ~140-142 ppm: Carbon at the C5 position of the pyrazole ring.

  • δ ~138-140 ppm: Carbon at the C3 position of the pyrazole ring.

  • δ ~115-120 ppm: Carbon at the C4 position of the pyrazole ring.

  • δ ~50-55 ppm: Methine carbon (-CH) of the isopropyl group.

  • δ ~22-24 ppm: Methyl carbons (-CH₃) of the isopropyl group.

  • 3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, appearing as a very broad band due to hydrogen bonding.[3]

  • ~2980-2870 cm⁻¹: C-H stretching vibrations of the isopropyl group.

  • ~1710-1680 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid.[3]

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.

  • ~1300-1200 cm⁻¹: C-O stretching vibration of the carboxylic acid.

  • ~1400-1350 cm⁻¹: C-H bending vibrations of the isopropyl group.

  • [M]+•: The molecular ion peak would be observed at m/z = 154.

  • [M-CH₃]+: A fragment corresponding to the loss of a methyl group from the isopropyl moiety at m/z = 139.

  • [M-COOH]+: A fragment resulting from the loss of the carboxylic acid group at m/z = 109.

  • [M-C₃H₇]+: A fragment due to the loss of the isopropyl group at m/z = 111.

Experimental Protocols

The following section outlines a plausible synthetic route for this compound based on established methods for the synthesis of related pyrazole carboxylic acids.[4][5]

Synthesis of this compound

This synthesis is a multi-step process that can be conceptualized as a one-pot reaction.

G Proposed Synthesis Workflow A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylidene)-3-oxobutanoate A->B Reflux with Acetic Anhydride D Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate B->D Reaction in Ethanol C Isopropylhydrazine C->D E This compound D->E Hydrolysis (e.g., NaOH, then H+)

Caption: Proposed one-pot synthesis workflow for this compound.

Step 1: Formation of Ethyl 2-(ethoxymethylidene)-3-oxobutanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Heat the mixture to reflux (approximately 140-150 °C) for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylidene)-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Cyclization to form Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude ethyl 2-(ethoxymethylidene)-3-oxobutanoate in a suitable solvent such as ethanol.

  • To this solution, add isopropylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

Step 3: Hydrolysis to this compound

  • To the crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Involvement in Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets and modulate key signaling pathways implicated in a range of diseases. While the specific targets of this compound are yet to be fully elucidated, its structural motifs suggest potential interactions with pathways commonly modulated by other pyrazole-containing compounds.

G Potential Signaling Pathways for Pyrazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., BRAF) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Inflammation) ERK->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Proliferation Pyrazole Pyrazole Derivative (e.g., this compound) Pyrazole->RAF Inhibition Pyrazole->JAK Inhibition Pyrazole->PI3K Inhibition

Caption: Potential signaling pathways targeted by pyrazole derivatives.

This diagram illustrates how pyrazole derivatives can potentially inhibit key kinases such as BRAF (a RAF kinase), Janus kinases (JAKs), and Phosphoinositide 3-kinases (PI3Ks). Inhibition of these kinases can disrupt downstream signaling cascades like the MAPK/ERK, JAK/STAT, and PI3K/Akt/NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents and agrochemicals. This technical guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The presented predicted spectroscopic data serves as a valuable reference for researchers in confirming the structure of this molecule upon synthesis. Further investigation into its biological activity and specific molecular targets will be crucial in unlocking its full potential in drug discovery and other applications.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS 436096-96-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary application as a key structural component in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The role of IRAK4 in inflammatory signaling pathways and detailed experimental protocols for assessing the activity of compounds targeting this kinase are also presented.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its chemical structure features a pyrazole ring N-substituted with an isopropyl group and a carboxylic acid moiety at the 4-position. This substitution pattern is crucial for its utility as a fragment in drug design, particularly for IRAK4 inhibitors.

PropertyValueReference
CAS Number 436096-96-7[2]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
SMILES CC(C)N1C=C(C=N1)C(=O)O[2]
InChI Key VGEBYDKBJHWBGS-UHFFFAOYSA-N[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process: the formation of an ethyl ester precursor followed by its hydrolysis. The following protocol is adapted from established methods for the synthesis of pyrazole-4-carboxylic acid derivatives.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction of a hydrazine with an appropriate β-ketoester.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Isopropylhydrazine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add isopropylhydrazine (1 equivalent) to the cooled solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

  • Lithium hydroxide (or Sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Standard glassware

Procedure:

  • Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (or sodium hydroxide) (1.5-2 equivalents) to the solution.

  • Stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Biological Context: A Key Fragment for IRAK4 Inhibition

This compound is a critical building block for the synthesis of potent and selective inhibitors of IRAK4. IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).

The IRAK4 Signaling Pathway

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are key mediators of inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and inflammatory conditions, making IRAK4 an attractive therapeutic target.

IRAK4_Signaling_Pathway cluster_nucleus Cellular Response Ligand LPS, IL-1β Receptor TLR / IL-1R Ligand->Receptor MyD88 MyD88 Receptor->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex NFkB NF-κB IKK_complex->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines translocation & transcription Nucleus Nucleus

Caption: The IRAK4 signaling pathway, a key component of the innate immune response.

Experimental Protocols for Activity Assessment

The utility of this compound lies in its incorporation into larger molecules designed to inhibit IRAK4. The following are representative protocols for assessing the inhibitory activity of such compounds.

In Vitro IRAK4 Kinase Inhibition Assay

This assay measures the direct inhibition of IRAK4 enzymatic activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human IRAK4 enzyme

  • IRAK4 substrate (e.g., a peptide substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).

  • Add 2 µl of a solution containing the IRAK4 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP produced to ATP and generate a luminescent signal by adding 10 µl of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

IRAK4_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Add Compound, Enzyme, and Substrate to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation1 Incubate (60 min) Reaction_Start->Incubation1 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation1->Stop_Reaction Incubation2 Incubate (40 min) Stop_Reaction->Incubation2 Detection Add Detection Reagent Incubation2->Detection Incubation3 Incubate (30 min) Detection->Incubation3 Readout Measure Luminescence Incubation3->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for an in vitro IRAK4 kinase inhibition assay.

Cellular Assay: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells

This assay assesses the ability of a compound to inhibit the IRAK4 signaling pathway in a cellular context. THP-1 is a human monocytic cell line that can be differentiated into macrophage-like cells, which then produce TNF-α in response to stimulation with lipopolysaccharide (LPS), a TLR4 agonist.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compound (solubilized in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • ELISA plate reader

Procedure:

  • Differentiation of THP-1 cells:

    • Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • Add PMA to a final concentration of 20 ng/mL to induce differentiation into adherent macrophage-like cells.

    • Incubate for 48 hours.

    • Wash the cells with fresh medium and incubate for another 24 hours in PMA-free medium.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the compound dilutions to the differentiated THP-1 cells and incubate for 2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle-treated, non-LPS-stimulated control group.

    • Incubate for 18-24 hours.

  • TNF-α Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular_Assay_Workflow Start Start Seed_Cells Seed THP-1 Cells in 96-well Plate Start->Seed_Cells Differentiate Differentiate with PMA (48h) Seed_Cells->Differentiate Rest Rest in PMA-free Medium (24h) Differentiate->Rest Add_Compound Pre-treat with Test Compound (2h) Rest->Add_Compound Stimulate Stimulate with LPS (18-24h) Add_Compound->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Measure TNF-α by ELISA Collect_Supernatant->ELISA Analysis Calculate IC50 ELISA->Analysis

Caption: Workflow for a cellular assay measuring inhibition of TNF-α secretion.

Quantitative Data Presentation

Compound/AssayEndpointValueNotes
This compoundIRAK4 Kinase InhibitionIC50Data not publicly available
This compoundTHP-1 TNF-α SecretionIC50Data not publicly available
Zimlovisertib (PF-06650833)IRAK4 Inhibition (Cell-based)IC500.2 nM
BAY 1834845IRAK4 Kinase InhibitionIC503.55 nM

Conclusion

This compound is a valuable and versatile building block for the synthesis of IRAK4 inhibitors. Its chemical properties and the synthetic routes to access it are well-defined. While direct biological activity data for this specific molecule is scarce, its integral role in the structure of highly potent anti-inflammatory drug candidates underscores its importance for researchers in the field of drug discovery and development. The experimental protocols provided herein offer a solid foundation for the evaluation of novel compounds derived from this key intermediate.

References

physical and chemical properties of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS No: 436096-96-7) is a substituted pyrazole derivative that serves as a crucial building block in the synthesis of a variety of compounds, particularly in the agrochemical and pharmaceutical industries.[1][2] Its structural features, including the N-isopropyl group and the carboxylic acid moiety on the pyrazole ring, impart specific chemical properties that make it a versatile intermediate for creating more complex molecules with desired biological activities. This guide provides a comprehensive overview of its known physical and chemical properties, general experimental protocols for its synthesis and analysis, and insights into its applications.

Chemical and Physical Properties

Data Presentation: Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid-
Synonyms 1-Isopropylpyrazole-4-carboxylate, 1-propan-2-ylpyrazole-4-carboxylate[3]
CAS Number 436096-96-7[2]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point Data not available. Estimated to be in the range of 150-200°C based on similar pyrazole carboxylic acids.-
Boiling Point Data not available. Likely to decompose before boiling at atmospheric pressure.-
Solubility The carboxylic acid group enhances solubility in polar solvents.[1] Specific aqueous solubility data is not available.-
pKa Data not available. Estimated to be in the range of 3-5 for the carboxylic acid proton, typical for carboxylic acids.-
Purity ≥ 95% (by NMR)[1]
Storage Conditions 0-8°C, keep in a dry, well-ventilated place.[1][2]

Structure:

applications main 1-Isopropyl-1H-pyrazole- 4-carboxylic acid agro Agrochemical Intermediate main->agro used in pharma Pharmaceutical Intermediate main->pharma used in fungicide Fungicide Synthesis agro->fungicide inflammation Anti-inflammatory Drug Development pharma->inflammation sdhi Succinate Dehydrogenase Inhibitor (SDHI) fungicide->sdhi leads to synthesis_workflow start Ethyl Formate + Diethyl Malonate step1 Claisen Condensation (Base, e.g., NaOEt) start->step1 intermediate1 Diethyl 2-(hydroxymethylene)malonate step1->intermediate1 step2 Reaction with Isopropylhydrazine intermediate1->step2 intermediate2 Diethyl 1-isopropyl-1H-pyrazole- 4,5-dicarboxylate (Isomer Mixture) step2->intermediate2 step3 Hydrolysis & Decarboxylation (e.g., NaOH, then H+) intermediate2->step3 product 1-Isopropyl-1H-pyrazole- 4-carboxylic acid step3->product

References

1-Isopropyl-1H-pyrazole-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Compound Data

Quantitative data for this compound are summarized in the table below, providing a clear reference for its key properties.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
CAS Number 436096-96-7[1][2]
IUPAC Name This compound
Alternate Name 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Appearance White to off-white crystalline powder[1]
Purity ≥95% (by NMR)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Analysis

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of a pyrazole ester, followed by hydrolysis to the carboxylic acid. The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Synthesis

This protocol describes a two-step synthesis adapted from general methods for preparing pyrazole-4-carboxylic acids. The first step involves the condensation of a β-ketoester with isopropylhydrazine to form the pyrazole ring. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: While stirring, slowly add isopropylhydrazine (1 equivalent) to the solution at room temperature. The reaction may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

  • Purification: The crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Hydrolysis Reaction: The purified ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added.

  • Reaction Conditions: The mixture is heated to reflux and stirred for 2-6 hours, with reaction progress monitored by TLC.

  • Acidification and Isolation: Upon completion, the reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to be acidic (pH 3-4) by the dropwise addition of a cooled dilute acid, such as hydrochloric acid. This will cause the carboxylic acid to precipitate.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Experimental Protocol: HPLC Analysis

The following is a general High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase could be a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to ensure good peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance, which can be determined using a UV-Vis spectrophotometer.

  • Sample Preparation: A known concentration of the synthesized this compound is prepared by dissolving it in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis process.

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Materials: - Ethyl 2-(ethoxymethylene)-3-oxobutanoate - Isopropylhydrazine Step1 Step 1: Pyrazole Ring Formation (Condensation Reaction) Start->Step1 Intermediate Intermediate: Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate Step1->Intermediate Ethanol, Reflux Step2 Step 2: Ester Hydrolysis Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct 1. NaOH/H₂O, Reflux 2. HCl (aq) Purification Purification and Analysis (Filtration, Drying, HPLC) FinalProduct->Purification

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

This guide provides foundational information and methodologies relevant to this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental contexts and available resources.

References

The Solubility Profile of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of both a carboxylic acid group and a pyrazole ring imparts a unique combination of polarity and lipophilicity to the molecule, influencing its interactions with various solvents.[1] The carboxylic acid moiety, in particular, is expected to enhance solubility in polar solvents through hydrogen bonding.[1]

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 436096-96-7

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

General Solubility Characteristics of Pyrazole Carboxylic Acids

The solubility of pyrazole derivatives is influenced by the nature of their substituents.[4] The presence of polar functional groups, such as the carboxylic acid in the title compound, generally increases solubility in polar solvents.[4] Conversely, nonpolar substituents tend to favor solubility in nonpolar organic solvents. For this compound, the isopropyl group contributes to its lipophilicity, while the carboxylic acid and the pyrazole ring itself provide polar characteristics. This amphiphilic nature suggests that its solubility will vary significantly across a range of organic solvents with differing polarities.

Based on general principles of "like dissolves like," the following qualitative predictions can be made:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) where hydrogen bonding can occur.

  • Moderate Solubility: Possible in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Low Solubility: Likely in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following section details a standard protocol for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Prepare Saturated Solution B Equilibrate at Constant Temperature A->B C Separate Solid and Liquid Phases B->C D Dilute Supernatant C->D E Analyze Concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The amount of solid should be sufficient to ensure that some undissolved material remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a known volume of the same solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison across different solvents.

Organic SolventPolarity IndexTemperature (°C)Solubility ( g/100 mL)
Methanol5.125Experimental Value
Ethanol4.325Experimental Value
Acetone5.125Experimental Value
Ethyl Acetate4.425Experimental Value
Dichloromethane3.125Experimental Value
Toluene2.425Experimental Value
Hexane0.125Experimental Value

Role in Signaling Pathways: An Exemplar

While the specific signaling pathways modulated by this compound are not extensively documented, many pyrazole derivatives are known to be potent inhibitors of various protein kinases involved in cell signaling. For instance, Encorafenib, a pyrazole derivative, is a BRAF inhibitor that targets the MAPK signaling pathway, which is often dysregulated in cancer.[5]

The following diagram illustrates the simplified MAPK signaling pathway and the point of intervention for a pyrazole-based inhibitor.

G Simplified MAPK Signaling Pathway Inhibition cluster_0 cluster_1 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazole Inhibitor (e.g., Encorafenib) Inhibitor->BRAF

Caption: Inhibition of the MAPK pathway by a pyrazole derivative.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is scarce, the provided experimental protocols and data presentation templates will enable researchers to generate reliable and comparable solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification methods, and advancing the use of this compound in drug discovery and development. The illustrative example of a pyrazole derivative's role in a key signaling pathway highlights the broader importance of this class of compounds in modern medicinal chemistry.

References

Spectroscopic and Structural Elucidation of 1-propan-2-ylpyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral characteristics of 1-propan-2-ylpyrazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this document presents predicted spectral values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for the spectroscopic analysis of similar compounds are also included, offering a foundational methodology for researchers.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-propan-2-ylpyrazole-4-carboxylic acid. These predictions are derived from the analysis of its structural motifs, including the pyrazole ring, the isopropyl substituent, and the carboxylic acid group, in conjunction with spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCOOH
~8.1Singlet1HPyrazole C5-H
~7.9Singlet1HPyrazole C3-H
~4.6Septet1HCH(CH₃)₂
~1.5Doublet6HCH(CH ₃)₂

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168-172C OOH
~140Pyrazole C 3
~138Pyrazole C 5
~115Pyrazole C 4
~52C H(CH₃)₂
~22CH(C H₃)₂

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
2980-2940MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)[1]
~1600MediumC=N stretch (Pyrazole ring)
~1550MediumC=C stretch (Pyrazole ring)
1470-1450MediumC-H bend (Aliphatic)
1200-1300StrongC-O stretch (Carboxylic acid)
~920Broad, MediumO-H bend (out-of-plane, Carboxylic acid dimer)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
154High[M]⁺ (Molecular Ion)
139Medium[M - CH₃]⁺
111Medium[M - C₃H₇]⁺
95High[M - COOH - CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazole carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][3][4]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

General workflow for the synthesis and spectroscopic analysis of an organic compound.

Molecular structure of 1-propan-2-ylpyrazole-4-carboxylic acid with key functional groups highlighted.

References

The Genesis and Ascendancy of Pyrazole-4-Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth technical guide detailing the discovery, history, and multifaceted applications of pyrazole-4-carboxylic acids is now available for researchers, scientists, and professionals in drug development. This comprehensive whitepaper explores the core chemistry of these vital heterocyclic compounds, from their initial synthesis to their current role in cutting-edge therapeutic development.

From Serendipitous Discovery to Rational Design: A Historical Overview

The story of pyrazole-4-carboxylic acids is intrinsically linked to the broader history of pyrazole chemistry. The journey began in 1883 when German chemist Ludwig Knorr, through the condensation of ethyl acetoacetate with phenylhydrazine, first synthesized a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds.

A pivotal moment in the history of pyrazole carboxylic acids occurred in 1889 when Hans von Pechmann synthesized pyrazole itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This not only marked the first synthesis of the parent pyrazole ring but also established a direct link between pyrazoles and their carboxylic acid precursors.

Early synthetic methodologies were often arduous and limited in scope. However, the 20th and 21st centuries have witnessed a dramatic evolution in synthetic strategies, leading to more efficient and versatile routes for the preparation of pyrazole-4-carboxylic acids and their derivatives. The development of multicomponent reactions and the application of modern catalytic systems have enabled the synthesis of a vast array of substituted pyrazole-4-carboxylic acids with high yields and regioselectivity, fueling their exploration in various scientific disciplines.

The Synthetic Arsenal: Key Methodologies for Pyrazole-4-Carboxylic Acid Construction

The synthesis of the pyrazole-4-carboxylic acid scaffold has been a subject of intense research, leading to the development of several robust and versatile methods. Below are detailed protocols for some of the most significant synthetic transformations.

The Vilsmeier-Haack Reaction: A Gateway to 4-Formylpyrazoles

A cornerstone in the functionalization of the pyrazole nucleus is the Vilsmeier-Haack reaction, which provides a direct route to pyrazole-4-carbaldehydes. These aldehydes are versatile intermediates that can be readily oxidized to the corresponding carboxylic acids.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [2]

  • Step 1: Hydrazone Formation: A mixture of acetophenone (1 mmol) and phenylhydrazine (1 mmol) in ethanol containing a few drops of glacial acetic acid is warmed for 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.

  • Step 2: Vilsmeier-Haack Cyclization and Formylation: In a flask equipped with a stirrer and a dropping funnel, phosphorus oxychloride (POCl3, 3 eq.) is added dropwise to dimethylformamide (DMF) at 0°C with constant stirring. The resulting Vilsmeier reagent is stirred for 30 minutes. The hydrazone from Step 1 (1 eq.) is then added portion-wise, and the reaction mixture is stirred at 0°C for 2-5 hours.

  • Step 3: Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated solution of potassium carbonate (K2CO3). The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Oxidation to Carboxylic Acid: The synthesized pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4 in acetone).

One-Pot Multicomponent Synthesis of Pyrazole-4-Carboxylic Acid Esters

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot multicomponent reactions. These methods allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps.

Experimental Protocol: One-Pot Synthesis of Ethyl 1,5-Diaryl-1H-pyrazole-4-carboxylates [3]

  • Reaction Setup: In a round-bottom flask, a mixture of a substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), a substituted hydrazine (10 mmol), and a catalytic amount of a magnetic ionic liquid, such as 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl4]) (1.5 mmol), is prepared.

  • Reaction Conditions: The reaction mixture is heated to 120°C under solvent-free conditions with a flow of oxygen for 3 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The magnetic ionic liquid catalyst is separated using an external magnet. The remaining crude product is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and purified by recrystallization from isopropanol to yield the pure ethyl 1,5-diaryl-1H-pyrazole-4-carboxylate.

Hydrolysis to Carboxylic Acid: The resulting pyrazole-4-carboxylic acid ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole-4-carboxylic acid derivatives, highlighting their synthetic yields and biological activities.

Compound Synthetic Method Yield (%) Reference
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylateOne-pot, [bmim][FeCl4] catalyzed75-92[3]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeVilsmeier-HaackGood[2]
Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydesVilsmeier-Haack-[4]
Compound/Derivative Class Biological Target/Activity IC50 / Ki (nM) Reference
1-Phenyl-pyrazole-4-carboxylic acid derivatives (16c, 16d, 16f)Xanthine Oxidoreductase (XOR) Inhibitors5.7, 5.7, 4.2 (IC50)[5]
Pyrazole-carboxamides (6a-i)Carbonic Anhydrase I (hCA I) Inhibitors63 - 3368 (Ki)[6]
Pyrazole-carboxamides (6a-i)Carbonic Anhydrase II (hCA II) Inhibitors7 - 4235 (Ki)[6]
Pyrazole-linked thiazolidine-4-carboxylic acid derivativesα-amylase inhibitors-[7]
Substituted pyrazole-4-carboxylic acidsHypoglycemic agents-[8]

Signaling Pathways and Experimental Workflows

The biological activity of pyrazole-4-carboxylic acids often stems from their ability to interact with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of notable pyrazole-4-carboxylic acid-containing drugs.

G cluster_start Starting Materials cluster_synth Synthesis cluster_product Products Acetophenone Acetophenone Hydrazone Hydrazone Formation (Ethanol, Acetic Acid) Acetophenone->Hydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Hydrazone->Vilsmeier Carbaldehyde Pyrazole-4-carbaldehyde Vilsmeier->Carbaldehyde Oxidation Oxidation (e.g., KMnO4) CarboxylicAcid Pyrazole-4-carboxylic Acid Oxidation->CarboxylicAcid Carbaldehyde->Oxidation

Synthetic workflow for pyrazole-4-carboxylic acids via the Vilsmeier-Haack reaction.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Celecoxib Celecoxib (Pyrazole-4-carboxylic acid derivative) Celecoxib->COX2 Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation

Mechanism of action of Celecoxib, a selective COX-2 inhibitor.

The Future of Pyrazole-4-Carboxylic Acids in Drug Discovery

The pyrazole-4-carboxylic acid scaffold continues to be a privileged structure in medicinal chemistry. Its synthetic tractability and diverse biological activities make it a fertile ground for the discovery of novel therapeutics. Current research is focused on exploring new derivatives as inhibitors of a wide range of enzymes, including kinases, and as agents targeting various signaling pathways implicated in cancer, inflammation, and metabolic disorders. The rich history and evolving synthetic landscape of pyrazole-4-carboxylic acids ensure their continued prominence in the quest for new and improved medicines.

References

Theoretical Exploration of 1-Isopropyl-1H-pyrazole-4-carboxylic acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT), we can gain profound insights into its molecular geometry, frontier molecular orbitals, and vibrational modes, which are crucial for understanding its reactivity and potential biological activity. This document outlines the standard computational protocols and presents expected data in a structured format to facilitate further research and development.

Introduction

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The substituent at the N1 position of the pyrazole ring and the functional groups on the carbon atoms significantly influence the molecule's physicochemical properties and pharmacological profile. This compound, with its isopropyl group and a carboxylic acid moiety, presents a unique electronic and steric profile. Theoretical studies, particularly those employing DFT, are instrumental in predicting the behavior of such molecules, thereby guiding synthetic efforts and biological evaluations.[3][4][5][6][7]

Computational Methodology

The theoretical investigation of this compound would typically involve quantum chemical calculations based on Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is a common and reliable choice for optimizing the molecular geometry and calculating various molecular properties of similar organic compounds.[8]

Geometric Optimization

The initial step involves the optimization of the ground-state molecular geometry. This process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been achieved.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated to simulate the infrared (IR) spectrum of the molecule. This analysis helps in the assignment of experimental IR spectral bands to specific vibrational modes of the functional groups present in the molecule, such as the C=O and O-H stretching of the carboxylic acid and the C-N stretching of the pyrazole ring.

Expected Theoretical Data

The following tables summarize the kind of quantitative data that would be generated from a DFT study of this compound. The values presented are illustrative and based on typical results for similar pyrazole derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.35C2-N1-C5108.0
N1-C51.38N1-N2-C3110.0
N2-C31.34N2-C3-C4105.0
C3-C41.42C3-C4-C5107.0
C4-C51.39C4-C5-N1110.0
C4-C(carboxyl)1.48O1-C(carboxyl)-O2122.0
C(carboxyl)-O11.21
C(carboxyl)-O21.35
N1-C(isopropyl)1.49

Table 2: Frontier Molecular Orbital Properties (Illustrative)

PropertyValue (eV)
EHOMO-6.50
ELUMO-1.20
Energy Gap (ΔE)5.30
Ionization Potential (I)6.50
Electron Affinity (A)1.20
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19
Electrophilicity Index (ω)2.79

Table 3: Calculated Vibrational Frequencies (Illustrative)

Vibrational ModeWavenumber (cm-1)Description
ν(O-H)3450O-H stretching (carboxylic acid)
ν(C-H)3100-2900C-H stretching (aromatic, isopropyl)
ν(C=O)1720C=O stretching (carboxylic acid)
ν(C=N)1550C=N stretching (pyrazole ring)
ν(C-N)1350C-N stretching (pyrazole ring)
δ(O-H)1420O-H in-plane bending
γ(C-H)900-700C-H out-of-plane bending

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_ana Frequency Analysis geom_opt->freq_ana fmo FMO Analysis (HOMO, LUMO, Gap) freq_ana->fmo mep MEP Analysis freq_ana->mep spec_sim Spectroscopic Simulation (IR, NMR) freq_ana->spec_sim data_analysis Data Analysis and Interpretation fmo->data_analysis mep->data_analysis spec_sim->data_analysis

Caption: A typical workflow for the theoretical study of a molecule.

Frontier Molecular Orbitals Relationship

HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap Energy Gap (ΔE) Determines Reactivity

References

An In-depth Technical Guide to the Stability and Degradation of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential stability and degradation pathways of 1-Isopropyl-1H-pyrazole-4-carboxylic acid based on established chemical principles of the pyrazole scaffold and related derivatives. As of the latest literature review, specific experimental stability and degradation data for this particular compound are not publicly available. This guide is intended for researchers, scientists, and drug development professionals to inform the design of stability studies.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a versatile scaffold in medicinal chemistry and agrochemicals.[1] The stability of such molecules is a critical parameter, influencing their shelf-life, formulation development, and regulatory approval. Understanding the degradation pathways is essential for identifying potential impurities and ensuring the safety and efficacy of products containing this molecule.

The pyrazole ring is generally considered a stable aromatic system.[2] However, the substituents on the ring, in this case, an isopropyl group at the N1 position and a carboxylic acid at the C4 position, can influence its susceptibility to various stress conditions. This guide outlines the probable stability profile of this compound and provides detailed methodologies for its assessment.

Potential Degradation Pathways

Based on the chemistry of pyrazole derivatives, this compound may be susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.[3]

  • Hydrolytic Degradation: While the pyrazole ring itself is relatively stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to degradation. For pyrazole derivatives containing ester groups, hydrolysis is a common degradation pathway.[4][5] Although this molecule has a carboxylic acid and not an ester, the overall stability in aqueous solutions at various pH values should be thoroughly investigated.

  • Oxidative Degradation: The pyrazole ring is generally resistant to oxidation, but the N-isopropyl group and the pyrazole ring itself could be susceptible to strong oxidizing agents.[3] Potential oxidation products could include N-oxides or hydroxylated species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrazole compounds, leading to the formation of photodegradants.[3]

A hypothetical degradation pathway for this compound is depicted below.

G cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_photolytic Photolytic Stress (UV/Vis light) 1-Isopropyl-1H-pyrazole-4-carboxylic_acid 1-Isopropyl-1H-pyrazole-4-carboxylic_acid Decarboxylation_Product 1-Isopropyl-1H-pyrazole 1-Isopropyl-1H-pyrazole-4-carboxylic_acid->Decarboxylation_Product Heat Ring_Opening_Products Ring-Opened Products 1-Isopropyl-1H-pyrazole-4-carboxylic_acid->Ring_Opening_Products Extreme pH N-Oxide_Derivative N-Oxide Derivative 1-Isopropyl-1H-pyrazole-4-carboxylic_acid->N-Oxide_Derivative Hydroxylated_Product Hydroxylated Pyrazole 1-Isopropyl-1H-pyrazole-4-carboxylic_acid->Hydroxylated_Product Photodegradants Various Photodegradants (e.g., rearranged isomers, dimers) 1-Isopropyl-1H-pyrazole-4-carboxylic_acid->Photodegradants

Figure 1: Hypothetical Degradation Pathways

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the potential stability profile. Actual results would need to be determined experimentally.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradants
Acid Hydrolysis 0.1 M HCl7 days60°C8%1-Isopropyl-1H-pyrazole
Base Hydrolysis 0.1 M NaOH7 days60°C12%Ring-Opened Products
Oxidative 6% H₂O₂48 hoursRoom Temp15%N-Oxide, Hydroxylated Species
Thermal Solid State14 days80°C3%Minor unspecified degradants
Photolytic (Solid) ICH Option 1-25°C5%Photodegradant 1
Photolytic (Solution) ICH Option 1-25°C9%Photodegradant 2

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible data.[6] The following are example protocols that can be adapted for this compound.

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol or acetonitrile.[7] Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (6% H2O2, RT) prep->oxid photo Photolysis (ICH Option 1) prep->photo thermal Thermal (Solid) (80°C) prep->thermal sampling Sample at Intervals (e.g., 0, 24, 48, 168h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize/Quench sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Figure 2: Forced Degradation Experimental Workflow
  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C.

  • Neutral Condition: To 1 mL of the stock solution, add 1 mL of purified water. Incubate the solution at 60°C.

  • Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours). Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute with mobile phase to the target concentration and analyze by HPLC.

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Sampling and Analysis: Withdraw aliquots at time points such as 0, 2, 6, 24, and 48 hours. Dilute with mobile phase and analyze immediately by HPLC to prevent further degradation.

  • Expose the solid compound and a solution of the compound (e.g., in quartz tubes) to a light source according to ICH Q1B guidelines. This typically involves exposure to not less than 1.2 million lux hours of visible light and not less than 200 watt hours/square meter of near UV light.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample with mobile phase for HPLC analysis.

  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • Sampling and Analysis: Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days). Dissolve the solid in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[9] Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS) for the identification and structural elucidation of the degradants.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A time-based gradient from low to high percentage of Mobile Phase B to ensure separation of polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound) and/or MS detector.

  • Injection Volume: 10 µL.

This method would need to be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Conclusion

While specific degradation data for this compound is not available, this guide provides a scientifically grounded framework for approaching its stability assessment. The pyrazole core suggests a generally stable molecule, but susceptibility to hydrolysis under harsh pH, oxidation, and photodegradation should be anticipated and investigated through systematic forced degradation studies. The experimental protocols and analytical methods outlined herein serve as a robust starting point for researchers to establish a comprehensive stability profile for this compound, which is a critical step in its development for pharmaceutical or other applications.

References

An In-depth Technical Guide to the Safety and Handling of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS No: 436096-96-7), intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from safety data sheets and chemical databases to ensure a thorough overview of safe laboratory practices.

Chemical Identification and Properties

This compound is a heterocyclic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural features, including the pyrazole ring and carboxylic acid group, make it a versatile intermediate.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 436096-96-7
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Appearance White to off-white crystalline powder or solid[1]
Purity ≥ 95% (NMR)[1]
SMILES String O=C(O)C1=CN(N=C1)C(C)C
InChI Key VGEBYDKBJHWBGS-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids
Flash Point Not applicable

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these hazards to ensure safe handling.

Signal Word: Warning [2]

GHS Pictogram:

alt text

Table 2: GHS Hazard and Precautionary Statements

CodeStatementCategory
H302 Harmful if swallowedAcute toxicity, oral (Category 4)[2][3]
H315 Causes skin irritationSkin corrosion/irritation (Category 2)[2][3]
H319 Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2][3]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2][3]
P261 Avoid breathing dust/fume/gas/mist/vapours/sprayPrevention[3]
P264 Wash hands thoroughly after handlingPrevention[4]
P270 Do not eat, drink or smoke when using this productPrevention[4]
P271 Use only outdoors or in a well-ventilated areaPrevention[4]
P280 Wear protective gloves/protective clothing/eye protection/face protectionPrevention[3]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellResponse[3]
P302+P352 IF ON SKIN: Wash with plenty of soap and waterResponse[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingResponse[3]
P403+P233 Store in a well-ventilated place. Keep container tightly closedStorage[3]
P501 Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulationDisposal[5]

Safe Handling and Storage

Proper handling and storage are essential to minimize risk of exposure.

Handling:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Use in a well-ventilated area or a BS approved fume cupboard.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

  • Do not eat, drink, or smoke in areas where the material is handled.[4]

  • Wash hands thoroughly after handling.[4]

  • Avoid generating dust during handling.[5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store at recommended temperatures (e.g., 0-8°C for long-term stability).[1]

  • Store away from incompatible materials such as strong oxidizing agents.[6][7]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation continues.[8]

  • In Case of Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]

Fire-Fighting Measures:

  • The material is non-combustible but containers may burn.[5]

  • Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures:

  • Minor Spills: Clean up spills immediately. Use dry clean-up procedures to avoid generating dust.[5] Wear appropriate PPE. Collect the material in a sealed container for disposal.[5]

  • Major Spills: Evacuate personnel to a safe area.[8] Alert emergency services. Prevent the material from entering drains or waterways.[5] Contain and collect the spilled material for disposal.[8]

Methodological Approach to Safety Assessment

While specific, peer-reviewed experimental safety studies for this compound are not detailed in the provided search results, the hazards identified (H302, H315, H319, H335) are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative methodologies for assessing the reported hazards.

Experimental Protocol: Acute Oral Toxicity (Representative of OECD Test Guideline 423)

  • Objective: To determine the acute oral toxicity of the substance, leading to a GHS Category 4 classification ("Harmful if swallowed").

  • Principle: A stepwise procedure using a limited number of animals (typically rats). The substance is administered orally at a starting dose, and the animals are observed for signs of toxicity and mortality.

  • Methodology:

    • Animal Model: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

    • Housing: Animals are housed in controlled conditions (temperature, humidity, light cycle) with free access to food and water, except for a brief fasting period before dosing.

    • Dosing: The test substance is administered in a single dose by gavage. A starting dose of 300 mg/kg body weight is typically used for substances suspected of being in GHS Category 4.

    • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

    • Endpoint: The outcome of the test (mortality or evident toxicity) at a given dose determines the next step, which may involve testing at a lower or higher dose until the appropriate hazard category is determined. For a Category 4 classification, toxic effects are typically observed in the 300 to 2000 mg/kg range.

    • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Experimental Protocol: In Vitro Skin Irritation (Representative of OECD Test Guideline 439)

  • Objective: To determine the potential of the substance to cause skin irritation (GHS Category 2).

  • Principle: This in vitro method uses a reconstituted human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.

  • Methodology:

    • Test System: A commercially available RhE tissue model is used.

    • Procedure: The test substance is applied topically to the surface of the tissue. It is incubated for a specific period (e.g., 60 minutes).

    • Cell Viability Measurement: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then extracted and measured colorimetrically.

    • Endpoint: The reduction in cell viability compared to negative controls is calculated. If the mean cell viability is below a defined threshold (typically ≤ 50%), the substance is classified as a skin irritant (GHS Category 2).

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and the logical relationships in chemical hazard management.

G Figure 1: General Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, Ventilation) A->B C Select and Inspect Required PPE B->C D Weigh and Prepare Reagents in Designated Area C->D E Perform Experiment Following Protocol D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area and Equipment F->G No Incidents K Spill Occurs F->K L Exposure Occurs F->L H Segregate and Label Chemical Waste G->H I Properly Store or Dispose of Waste H->I J Remove PPE and Wash Hands I->J M Follow Spill Cleanup Procedure K->M N Administer First Aid and Seek Medical Attention L->N

Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.

G Figure 2: Hazard Communication & Safety Logic cluster_id Hazard Identification cluster_controls Preventive & Control Measures cluster_response Emergency Response Actions A GHS Classification (H302, H315, H319, H335) B Engineering Controls (Ventilation, Fume Hood) A->B informs C Administrative Controls (SOPs, Training) A->C informs D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->D informs E First Aid Measures (Eye Wash, Drench Shower) B->E mitigates need for, but prepares for F Spill Control (Containment, Cleanup) B->F mitigates need for, but prepares for G Fire Fighting (Extinguishing Media) B->G mitigates need for, but prepares for C->E mitigates need for, but prepares for C->F mitigates need for, but prepares for C->G mitigates need for, but prepares for D->E mitigates need for, but prepares for D->F mitigates need for, but prepares for D->G mitigates need for, but prepares for

Caption: Logical flow from hazard identification to control measures and emergency response.

References

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The unique structural attributes of pyrazole derivatives have positioned them as a privileged scaffold in medicinal chemistry, leading to a surge in research exploring their diverse pharmacological activities. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the significant biological potential of these heterocyclic compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways to facilitate further investigation and therapeutic development.

The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive functionalization, resulting in a wide array of derivatives with distinct biological profiles.[1][2] This has led to the development of several clinically successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors for cancer therapy, underscoring the therapeutic promise of this chemical class.[2][3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[4][5] Numerous studies have reported their cytotoxic effects against a range of cancer cell lines, with some compounds exhibiting potency comparable to or exceeding that of standard chemotherapeutic drugs.[4][6]

The anticancer mechanisms of pyrazole derivatives are multifaceted and include the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[4][5] By interfering with these critical cellular processes, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5][7]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Chalcone Hybrid (6d)HNO-97 (Oral Cancer)10[8]
Pyrazole-Chalcone Hybrid (6b)HNO-97 (Oral Cancer)10.5[8]
1,4-Benzoxazine-Pyrazole Hybrid (22)MCF7, A549, HeLa, PC32.82 - 6.28[7]
1,4-Benzoxazine-Pyrazole Hybrid (23)MCF7, A549, HeLa, PC32.82 - 6.28[7]
Pyrazolo[4,3-f]quinoline Derivative (48)HCT1161.7[7]
Pyrazolo[4,3-f]quinoline Derivative (48)HeLa3.6[7]
1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeMCF-71.88[6]
Pyrazole derivative (42)WM 266.40.12[6]
Pyrazole derivative (42)MCF-70.16[6]
3,5-diaminopyrazole-1-carboxamide derivative XIIIHePG26.57[9]
3,5-diaminopyrazole-1-carboxamide derivative XIIIHCT-1169.54[9]
3,5-diaminopyrazole-1-carboxamide derivative XIIIMCF-77.97[9]
Pyrazole derivative (L2)CFPAC-1 (Pancreatic)61.7[10]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12]

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. The specific mechanisms can vary depending on the substitution pattern of the pyrazole core.

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazide (21a)Aspergillus niger2.9[2]
Pyrazole-1-carbothiohydrazide (21a)Candida albicans7.8[2]
Pyrazole-1-carbothiohydrazide (21a)Staphylococcus aureus62.5[2]
Pyrazole-1-carbothiohydrazide (21a)Bacillus subtilis62.5[2]
Pyrazole-1-carbothiohydrazide (21a)Klebsiella pneumoniae125[2]
Pyrazole-1-carbothiohydrazide (21a)Escherichia coli125[2]
Pyrazole-Chalcone Hybrid (6d)MRSA15.7[8]
Pyrazole-Chalcone Hybrid (6d)E. coli7.8[8]
Imidazo-pyridine pyrazole (18)Gram-positive & Gram-negative bacteria<1[12]
Pyrano[2,3-c] pyrazole (5c)S. aureus6.25[12]
Pyrano[2,3-c] pyrazole (5c)E. coli6.25[12]
Pyrazoline (9)S. aureus (including MDR)4[5]
Pyrazoline (9)S. epidermidis (including MDR)4[5]
Pyrazoline (9)E. faecalis (including MDR)4[5]
Pyrazoline (9)E. faecium (including MDR)4[5]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, have been extensively investigated for their anti-inflammatory properties.[13][14] Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a crucial role in prostaglandin synthesis during inflammation.[11][15]

Beyond COX inhibition, pyrazole derivatives can also modulate other inflammatory pathways, including the p38 mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascades.[16][17]

Table 3: Anti-inflammatory and Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTargetIC50/ActivityReference
CelecoxibCOX-1~7.6 µM[18][19]
CelecoxibCOX-2~0.25 µM[18][19]
Coumarin-pyrazoline (7a)COX-20.41 µM[20]
Carboxyphenylhydrazone derivative (N9)Carrageenan-induced paw edemaMore potent than celecoxib at 1h[3]
Pyrazole Benzamide (5e)Carrageenan-induced paw edema61.26% inhibition at 2h[21]
BIRB 796 (Doramapimod)p38α MAPK38 nM[4][22]
BIRB 796 (Doramapimod)p38β MAPK65 nM[4][22]
RuxolitinibJAK13.3 nM[23]
RuxolitinibJAK22.8 nM[23]
Pyrazole derivativeRET kinase0.139 µM[24]
EGFR Inhibitor (22)EGFR0.6124 µM[7]
EGFR Inhibitor (23)EGFR0.5132 µM[7]

Key Signaling Pathways Modulated by Pyrazole Derivatives

To understand the mechanisms underlying the diverse biological activities of pyrazole derivatives, it is crucial to visualize their interactions with key cellular signaling pathways.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition

Celecoxib-mediated inhibition of the COX-2 pathway.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response BIRB_796 BIRB 796 (Pyrazole Derivative) BIRB_796->p38_MAPK Inhibition

Inhibition of the p38 MAPK signaling pathway by BIRB 796.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibition

Ruxolitinib-mediated inhibition of the JAK-STAT pathway.

Experimental Protocols: A Guide for Researchers

To facilitate the reproducible evaluation of pyrazole derivatives, this section provides detailed methodologies for key in vitro and in vivo assays.

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing pyrazole derivatives is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18][25]

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Dibenzoylmethane) Condensation Condensation/ Cyclization Dicarbonyl->Condensation Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Condensation Pyrazole Pyrazole Derivative (e.g., 3,5-Diphenyl-1H-pyrazole) Condensation->Pyrazole

General workflow for pyrazole synthesis.

Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole

  • Reactants: Dissolve dibenzoylmethane (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent such as ethanol.[26]

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,5-diphenyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[15]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][27]

Protocol: Broth Microdilution

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[10][21]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion and Future Directions

The extensive research into pyrazole derivatives has firmly established their position as a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions highlights their significant potential. Future research should focus on elucidating the precise molecular mechanisms of action for novel derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The continued investigation of this remarkable class of compounds holds great promise for addressing unmet medical needs.

References

Methodological & Application

Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid, a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The protocol outlines a two-step synthetic route, commencing with the formation of an intermediate ester, ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid product.

Overview of the Synthetic Pathway

The synthesis proceeds via a well-established method for pyrazole formation, involving the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound equivalent. In this protocol, isopropylhydrazine is reacted with diethyl ethoxymethylenemalonate to yield the corresponding pyrazole-4-carboxylate ester. Subsequent saponification of the ester furnishes the target compound, this compound.

SynthesisWorkflow start Starting Materials (Isopropylhydrazine, Diethyl ethoxymethylenemalonate) step1 Step 1: Ester Formation (Cyclocondensation) start->step1 intermediate Intermediate (Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate) step1->intermediate step2 Step 2: Hydrolysis (Saponification) intermediate->step2 product Final Product (this compound) step2->product purification Purification & Characterization product->purification

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis, including molecular weights of reactants and products, and typical reported yields for each step.

CompoundMolecular FormulaMolar Mass ( g/mol )RoleTypical Yield (%)
IsopropylhydrazineC₃H₁₀N₂74.12Reactant (Step 1)-
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Reactant (Step 1)-
Ethyl 1-isopropyl-1H-pyrazole-4-carboxylateC₉H₁₄N₂O₂182.22Intermediate75-85
This compoundC₇H₁₀N₂O₂154.17Final Product85-95

Experimental Protocols

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This procedure details the cyclocondensation reaction to form the intermediate ester.

Materials:

  • Isopropylhydrazine hydrochloride

  • Diethyl ethoxymethylenemalonate

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a solution of isopropylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir the mixture at room temperature for 15 minutes.

  • To this mixture, add diethyl ethoxymethylenemalonate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.01 (s, 1H), 7.95 (s, 1H), 4.58 (sept, J = 6.7 Hz, 1H), 4.28 (q, J = 7.1 Hz, 2H), 1.51 (d, J = 6.7 Hz, 6H), 1.33 (t, J = 7.1 Hz, 3H).

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the intermediate ester to the final carboxylic acid.

Materials:

  • Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and flask

  • Standard glassware

Procedure:

  • Dissolve ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to yield this compound as a white crystalline solid.[1]

Characterization of this compound:

  • Appearance: White to off-white crystalline powder.[1]

  • Purity: ≥ 95% (NMR).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.45 (br s, 1H), 8.29 (s, 1H), 7.91 (s, 1H), 4.60 (sept, J = 6.6 Hz, 1H), 1.41 (d, J = 6.6 Hz, 6H).

  • Melting Point: 163-165 °C.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Isopropylhydrazine and its salts are toxic and should be handled with care.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Quantification of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] Accurate and precise quantification of this analyte is crucial for its development and application. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods and their key performance characteristics is presented below.

ParameterHPLC-UV MethodLC-MS/MS Method
Instrumentation HPLC with UV/Vis DetectorUPLC with Triple Quadrupole MS
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detection 230 nmESI+, Multiple Reaction Monitoring (MRM)
Linearity (r²) > 0.999> 0.999
Limit of Quantification (LOQ) ~1 µg/mL~1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95-105%90-110%

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%)

  • Ultrapure water

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in water. To prepare, add 1.0 mL of 85% phosphoric acid to 1 L of ultrapure water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (90:10, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in acetonitrile and dilute with the initial mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Sample Prepare Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute Sample Dissolve_Sample->Dilute_Sample HPLC HPLC-UV Analysis Dilute_Standard->HPLC Filter Filter (0.45 µm) Dilute_Sample->Filter Filter->HPLC Data Data Acquisition & Processing HPLC->Data Quant Quantification Data->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Precipitation Add Acetonitrile with IS (Protein Precipitation) Plasma->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS UPLC-MS/MS Analysis Reconstitute->LCMS Data MRM Data Acquisition LCMS->Data Quant Quantification (Area Ratio) Data->Quant

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The described method is designed for accuracy, precision, and high-throughput screening, making it suitable for quality control, stability studies, and pharmacokinetic analysis.

Introduction

This compound (C₇H₁₀N₂O₂) is a pyrazole derivative with a molecular weight of 154.17 g/mol . Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Accurate and reliable analytical methods are therefore essential for the characterization and quantification of this important building block. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV/Vis Detector
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 70% A, 30% B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: The mobile phase composition and gradient can be optimized to achieve the desired resolution and retention time. For Mass-Spec (MS) compatible applications, formic acid is a suitable mobile phase modifier.[3]

Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by further diluting the stock solution.

Sample Solution Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent and dilute to a known volume to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits.

Validation ParameterTypical ResultsAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range 1 - 50 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Specificity No interference from blank and placeboNo interference at the retention time of the analyte

Experimental Workflow

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Analysis prep_standard Prepare Standard Stock Solution prep_calibration Prepare Calibration Standards prep_standard->prep_calibration hplc_system Set up HPLC System and Conditions prep_calibration->hplc_system prep_sample Prepare Sample Solution filter_sample Filter Sample Solution prep_sample->filter_sample filter_sample->hplc_system inject_standards Inject Calibration Standards hplc_system->inject_standards inject_samples Inject Sample Solutions inject_standards->inject_samples gen_calibration Generate Calibration Curve inject_standards->gen_calibration integrate_peaks Integrate Peak Areas inject_samples->integrate_peaks quantify Quantify Analyte Concentration gen_calibration->quantify integrate_peaks->quantify report Generate Report quantify->report

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Signaling Pathway and Logical Relationships

Logical_Relationship Logical Relationship for HPLC Method Development cluster_analyte Analyte Properties cluster_method Method Parameters cluster_outcome Desired Outcome analyte This compound (Polar, Acidic) column Reverse-Phase C18 Column analyte->column mobile_phase Aqueous-Organic Mobile Phase (e.g., Water/Acetonitrile) analyte->mobile_phase ph_modifier Acidic Modifier (e.g., Formic Acid) analyte->ph_modifier retention Adequate Retention column->retention mobile_phase->retention peak_shape Good Peak Shape ph_modifier->peak_shape resolution High Resolution retention->resolution peak_shape->resolution

Caption: Diagram showing the logical relationship between analyte properties and the selection of HPLC method parameters.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and can be adapted for various applications in pharmaceutical and chemical research. Proper method validation is crucial to ensure data integrity and compliance with regulatory standards.

References

Application Notes and Protocols: 1-Isopropyl-1H-pyrazole-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block widely employed in the synthesis of diverse molecular architectures for pharmaceutical and agrochemical applications. Its structure, featuring a pyrazole core, a carboxylic acid functional group, and an isopropyl substituent, offers a unique combination of reactivity, solubility, and steric properties. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, while the carboxylic acid provides a convenient handle for various chemical transformations, most notably the formation of amides and esters. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.

Key Applications

Derivatives of this compound have shown significant potential in several key areas:

  • Agrochemicals: The pyrazole carboxamide scaffold is a cornerstone in the development of modern fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHI), disrupting the mitochondrial electron transport chain in fungi and leading to cell death. The isopropyl group can contribute to favorable physicochemical properties for agricultural applications.

  • Pharmaceuticals: In medicinal chemistry, the 1-isopropylpyrazole moiety has been incorporated into molecules targeting a range of biological pathways. A notable application is in the development of kinase inhibitors, particularly for the p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory diseases.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of common derivatives from this compound.

Protocol 1: Synthesis of N-Aryl-1-isopropyl-1H-pyrazole-4-carboxamides

This protocol details a general two-step, one-pot procedure for the synthesis of N-aryl-1-isopropyl-1H-pyrazole-4-carboxamides, which are analogs of known fungicides and kinase inhibitors.

Experimental Workflow:

G A This compound B Thionyl Chloride (SOCl2) Catalytic DMF DCM, 0°C to rt A->B C 1-Isopropyl-1H-pyrazole-4-carbonyl chloride (in situ) B->C D Substituted Aniline Triethylamine (TEA) DCM, 0°C to rt C->D E N-Aryl-1-isopropyl-1H-pyrazole-4-carboxamide D->E F Work-up and Purification (Aqueous wash, Column Chromatography) E->F G Final Product F->G

Caption: Synthetic workflow for N-Aryl-1-isopropyl-1H-pyrazole-4-carboxamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Suspend the acid in anhydrous DCM (10 mL per gram of acid).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting carboxylic acid).

    • The resulting solution of 1-Isopropyl-1H-pyrazole-4-carbonyl chloride is used directly in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared solution of 1-Isopropyl-1H-pyrazole-4-carbonyl chloride to the aniline solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-1-isopropyl-1H-pyrazole-4-carboxamide.

Protocol 2: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This protocol describes the Fischer esterification of this compound to produce the corresponding ethyl ester, a valuable intermediate for further synthetic modifications.

Experimental Workflow:

G A This compound B Ethanol (excess) Sulfuric Acid (catalytic) Reflux A->B C Reaction Mixture B->C D Neutralization and Extraction (NaHCO3, Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate E->F

Caption: Workflow for Fischer Esterification.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (20 mL per gram of acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield ethyl 1-isopropyl-1H-pyrazole-4-carboxylate. A typical yield for this type of reaction is around 80%.[1]

Data Presentation

Table 1: Antifungal Activity of Structurally Related Pyrazole Carboxamides

Compound IDTarget FungiEC₅₀ (µg/mL)Reference
7afA. porri, M. coronaria, C. petroselini, R. solaniModerate Activity[2][3]
7bcA. porri, M. coronaria, C. petroselini, R. solaniModerate Activity[2][3]
7bgA. porri, M. coronaria, C. petroselini, R. solani11.22, 7.93, 27.43, 4.99[3]
7bhA. porri, M. coronaria, C. petroselini, R. solani24.76, 25.48, 6.99, 5.93[3]
7biA. porri, M. coronaria, C. petroselini, R. solani21.01, 9.08, 32.40, 7.69[3]
7aiR. solani0.37[2]
A8S. sclerotiorum3.96[4]
A14S. sclerotiorum2.52[4]

Table 2: Kinase Inhibitory Activity of Structurally Related Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
16p38 MAP Kinase-
45 (BIRB 796)p38 MAP Kinase-
10hFGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 62[5]
10eAurora-A Kinase160[6]

Signaling Pathway

Derivatives of pyrazole carboxylic acids have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in a signaling cascade that regulates cellular responses to stress and inflammation. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

G cluster_0 Extracellular cluster_1 Intracellular Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAP Kinase MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyrazole Derivative (e.g., from 1-Isopropyl-1H- pyrazole-4-carboxylic acid) Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

This diagram illustrates the canonical p38 MAPK signaling cascade. Extracellular stressors and inflammatory cytokines activate a series of upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates various downstream substrates, leading to cellular responses such as inflammation and apoptosis. Pyrazole-based inhibitors, potentially synthesized from this compound, can block this pathway by inhibiting the activity of p38 MAP kinase.

References

Application Notes and Protocols for 1-Isopropyl-1H-pyrazole-4-carboxylic Acid in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-isopropyl-1H-pyrazole-4-carboxylic acid as a key intermediate in the development of agricultural fungicides. The protocols outlined below detail the synthesis of its derivatives and the evaluation of their fungicidal activity, focusing on their role as Succinate Dehydrogenase Inhibitors (SDHIs).

Introduction

This compound is a crucial building block in the synthesis of a class of fungicides known as pyrazole carboxamides.[1] These compounds are highly effective against a broad spectrum of plant pathogenic fungi. Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[2][3] By disrupting cellular respiration, these fungicides effectively halt the growth and proliferation of fungal pathogens.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides, derived from this compound, function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it oxidizes succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

The binding of pyrazole carboxamide fungicides to the ubiquinone-binding site (Q-site) of the SDH complex competitively inhibits its activity. This blockage of the electron transport chain disrupts ATP synthesis, leading to a depletion of cellular energy and ultimately, fungal cell death.

SDHI_Pathway cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) UQ Ubiquinone Pool SDH->UQ e- Complex_III Complex III UQ->Complex_III e- ATP_Synthase ATP Synthesis Complex_III->ATP_Synthase Proton Gradient Cell_Death Fungal Cell Death ATP_Synthase->Cell_Death Depletion leads to Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

Figure 1: Signaling pathway of Succinate Dehydrogenase (SDH) inhibition by pyrazole carboxamide fungicides.

Synthesis and Derivatization

This compound serves as a versatile scaffold for the synthesis of a wide range of pyrazole carboxamide fungicides. The general synthetic route involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with a selected amine.

Protocol 1: Synthesis of 1-Isopropyl-1H-pyrazole-4-carbonyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of pyrazole carboxamide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend this compound in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 1-isopropyl-1H-pyrazole-4-carbonyl chloride. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of Pyrazole Carboxamide Derivatives

This protocol outlines the general procedure for the synthesis of pyrazole carboxamide fungicides via amidation of the acid chloride with a suitable amine.

Materials:

  • 1-Isopropyl-1H-pyrazole-4-carbonyl chloride

  • Appropriate amine (e.g., a substituted aniline or other primary amine)

  • Triethylamine or pyridine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the selected amine and triethylamine in DCM in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of 1-isopropyl-1H-pyrazole-4-carbonyl chloride in DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrazole carboxamide derivative.

Synthesis_Workflow Start This compound AcidChloride 1-Isopropyl-1H-pyrazole-4-carbonyl chloride Start->AcidChloride SOCl₂, Toluene, DMF (cat.) Product Pyrazole Carboxamide Fungicide AcidChloride->Product Amidation (Amine, Base, DCM) Amine Selected Amine Amine->Product

Figure 2: General workflow for the synthesis of pyrazole carboxamide fungicides.

Evaluation of Fungicidal Activity

The efficacy of newly synthesized pyrazole carboxamide derivatives is assessed through in vitro and in vivo bioassays.

Protocol 3: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol is used to determine the concentration of the test compound that inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • Target phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Acetone or DMSO (for dissolving compounds)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in acetone or DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with the solvent only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately 70-80% of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Quantitative Data Presentation

The following table summarizes representative fungicidal activity data for various pyrazole carboxamide derivatives against common plant pathogens. Note that the specific activity of derivatives of this compound would need to be determined experimentally.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
Derivative ARhizoctonia solani0.37[4]
Derivative BAlternaria solani3.06[5]
Derivative CSclerotinia sclerotiorum0.72
Derivative DBotrytis cinerea8.75
IsopyrazamSeptoria tritici0.02 - 0.05[6]
BoscalidAlternaria alternata0.18

Biochemical Assay: SDH Activity

To confirm the mechanism of action, the inhibitory effect of the synthesized compounds on SDH activity can be measured.

Protocol 4: Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure the activity of SDH in fungal mitochondrial extracts.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Synthesized pyrazole carboxamide derivatives

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS.

  • Add the fungal mitochondrial extract to the reaction mixture.

  • Add the test compound at various concentrations to the wells of a microplate. A control with solvent only should be included.

  • Initiate the reaction by adding succinate to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode. The reduction of DCPIP by SDH leads to a loss of blue color.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the concentration of the compound that inhibits 50% of the SDH activity (IC₅₀).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_moa Mechanism of Action start This compound synthesis Synthesis of Derivatives (Protocols 1 & 2) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Antifungal Assay (Protocol 3) purification->in_vitro Test Compounds ec50 EC₅₀ Determination in_vitro->ec50 moa Mechanism of Action Study ec50->moa Active Compounds sdh_assay SDH Activity Assay (Protocol 4) moa->sdh_assay ic50 IC₅₀ Determination sdh_assay->ic50 end Lead Compound Identification ic50->end

Figure 3: Overall experimental workflow for fungicide development.

Conclusion

This compound is a valuable and versatile starting material for the development of novel SDHI fungicides. The protocols provided herein offer a framework for the synthesis of its derivatives and the comprehensive evaluation of their biological activity and mechanism of action. Further optimization of the chemical structure based on structure-activity relationship (SAR) studies can lead to the discovery of potent and commercially viable agricultural fungicides.

References

Application of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its unique structural features, including the pyrazole core and the isopropyl group at the N1 position, offer a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The pyrazole ring system is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to participate in various biological interactions. The isopropyl substituent can provide advantageous steric and lipophilic properties, potentially enhancing binding affinity and pharmacokinetic profiles of derivative compounds. This document provides a detailed overview of the applications of this compound, focusing on its role in the development of antifungal agents, anti-inflammatory drugs, and kinase inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of pyrazole-4-carboxamide derivatives. The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the introduction of a wide array of chemical diversity.

Antifungal Agents

Derivatives of pyrazole-4-carboxylic acid have shown significant promise as antifungal agents. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that target the mitochondrial respiratory chain.

Quantitative Data:

While specific data for 1-isopropyl derivatives is not extensively published, the following table illustrates the antifungal potential of structurally related pyrazole-4-carboxamide derivatives against various phytopathogenic fungi. This data provides a strong rationale for exploring 1-isopropyl analogues.

Compound IDTarget FungiEC50 (µg/mL)Reference
7aiRhizoctonia solani0.37[1]
7aiAlternaria porri2.24[1]
7aiMarssonina coronaria3.21[1]
6bGibberella zeae81.3[2]
6bFusarium oxysporum97.8[2]
Anti-inflammatory Agents

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor.[3] Derivatives of this compound are being explored for their potential to modulate inflammatory pathways, such as the NF-κB signaling cascade.[4]

Quantitative Data:

The following table presents data for pyrazole derivatives with demonstrated anti-inflammatory activity.

Compound IDAssayActivityReference
146Carrageenan-induced paw edemaHigh[5]
143Carrageenan-induced paw edemaExcellent[5]
6cNF-κB transcription activityPotent Inhibitor[4]
Kinase Inhibitors

Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been successfully developed as kinase inhibitors.[6] The 1-Isopropyl-1H-pyrazole-4-carboxamide scaffold can be elaborated to target the ATP-binding site of various kinases.

Quantitative Data:

The table below showcases the kinase inhibitory activity of several pyrazole-4-carboxamide derivatives, highlighting the potential of this chemical class.

Compound IDTarget KinaseIC50 (nM)Reference
10hFGFR146[7]
10hFGFR241[7]
10hFGFR399[7]
10eAurora-A160[8]
22CDK224[6]
22CDK523[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a general two-step procedure for the synthesis of pyrazole-4-carboxamide derivatives from this compound.

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-isopropyl-1H-pyrazole-4-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of the crude 1-isopropyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-isopropyl-1H-pyrazole-4-carboxamide derivative.[9]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a method to assess the antifungal activity of synthesized compounds.

  • Prepare stock solutions of the test compounds in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

  • While the PDA is still molten, add the test compounds at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth (typically ≤ 1%).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for the control (PDA with DMSO only) to reach near-full growth.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the compound concentration and performing a dose-response analysis.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound acyl_chloride Acyl Chloride Formation (SOCl2 or (COCl)2) start->acyl_chloride amide_formation Amide Bond Formation (Amine, Base) acyl_chloride->amide_formation purification Purification (Chromatography/Recrystallization) amide_formation->purification antifungal_assay Antifungal Assay (Mycelial Growth Inhibition) purification->antifungal_assay Test Compounds kinase_assay Kinase Inhibition Assay purification->kinase_assay Test Compounds anti_inflammatory_assay Anti-inflammatory Assay (e.g., NF-κB reporter) purification->anti_inflammatory_assay Test Compounds ec50 EC50 Determination antifungal_assay->ec50 ic50 IC50 Determination kinase_assay->ic50 anti_inflammatory_assay->ic50 sar Structure-Activity Relationship (SAR) ec50->sar ic50->sar

Caption: Experimental workflow for the synthesis and evaluation of 1-Isopropyl-1H-pyrazole-4-carboxamide derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., FGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Inflammation) erk->transcription akt AKT pi3k->akt nfkb_complex IκB-NF-κB Complex akt->nfkb_complex nfkb NF-κB nfkb_complex->nfkb IκB Degradation nfkb->transcription ligand Growth Factor ligand->receptor inhibitor Pyrazole-4-carboxamide Kinase Inhibitor inhibitor->receptor inhibitor->raf inhibitor->akt

Caption: Simplified signaling pathways targeted by pyrazole-based kinase inhibitors.

References

Application Notes and Protocols: 1-Isopropyl-1H-pyrazole-4-carboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic ligand utilized in the synthesis of metal complexes with diverse applications in catalysis, materials science, and pharmaceutical development.[1] The presence of both a pyrazole ring and a carboxylic acid group allows for various coordination modes with metal ions, leading to the formation of mononuclear, polynuclear, and polymeric structures, including metal-organic frameworks (MOFs).[2][3] The isopropyl substituent on the pyrazole ring can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and physical properties.

These application notes provide an overview of the potential uses of this compound in the formation of metal complexes and offer detailed protocols for their synthesis and characterization.

Potential Applications

Metal complexes incorporating pyrazole-4-carboxylic acid derivatives have demonstrated significant potential in several key areas:

  • Catalysis: Pyrazole-ligated metal complexes are effective catalysts for a range of organic transformations. For instance, complexes of 3-methyl-1H-pyrazole-4-carboxylic acid have shown activity in electrocatalytic reactions such as the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR).[4] Furthermore, titanium complexes with pyrazole ligands have been shown to enhance catalytic activity in lactide polymerization for the production of biodegradable plastics.[5]

  • Luminescent Materials: The rigid structure of the pyrazole ring and its ability to participate in charge-transfer transitions make its metal complexes promising candidates for luminescent materials. Copper(I) and Gold(I) complexes with pyrazole-based ligands have been reported to exhibit photoluminescence, with emission properties tunable by modifying the ligand sphere.[6] These materials have potential applications in sensing, bio-imaging, and solid-state lighting.

  • Pharmaceutical Development: The pyrazole scaffold is a common motif in pharmacologically active compounds. Metal complexes of pyrazole derivatives are being explored for their therapeutic potential, including anti-inflammatory and other biological activities.[1]

  • Metal-Organic Frameworks (MOFs): The bifunctional nature of pyrazole-4-carboxylic acids makes them excellent building blocks for the construction of MOFs.[3] These porous materials have applications in gas storage, separation, and heterogeneous catalysis.

Data Presentation

The following table summarizes representative data for metal complexes formed with ligands analogous to this compound, illustrating their potential properties.

Metal Complex (Analogous Ligand)PropertyValueApplicationReference
[Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ (H₂MPCA = 3-methyl-1H-pyrazole-4-carboxylic acid)Electrocatalysis (OER)Overpotential of 350 mV @ 10 mA/cm²Water Splitting[4]
[Cd(HMPCA)₂(H₂O)₄] (HMPCA = 3-methyl-1H-pyrazole-4-carboxylic acid)LuminescenceGreen fluorescence in solid stateSolid-State Lighting[4]
Ti(OiPr)₄ with furPz (furPz = 3-(2-furyl)-1H-pyrazole)Catalytic Activity (Lactide Polymerization)~3-fold increase in activity vs. Ti(OiPr)₄ aloneBiodegradable Polymers[5]
[Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(DPEPhos)]⁺Photoluminescence Quantum Yield78% in solid state at 298 KLuminescent Materials[6]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of metal complexes using this compound as a ligand. These are generalized procedures and may require optimization for specific metal precursors.

Protocol 1: Synthesis of a Discrete Metal Complex (e.g., with Copper(II))

Objective: To synthesize a discrete coordination complex of copper(II) with this compound.

Materials:

  • This compound (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 10 mL of deionized water.

  • Reaction: Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand while stirring continuously.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours. A colored precipitate is expected to form.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator under vacuum.

Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

Objective: To synthesize a metal-organic framework using this compound and a metal salt (e.g., Zinc(II) nitrate).

Materials:

  • This compound (Ligand)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • Mixture Preparation: In a 20 mL glass vial, combine this compound (0.5 mmol), Zinc(II) nitrate hexahydrate (0.5 mmol), and 10 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Assembly: Transfer the vial into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 120 °C for 72 hours.

  • Cooling: Allow the oven to cool down to room temperature naturally.

  • Isolation: Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 100 °C) to remove residual solvent from the pores.

Characterization Methods

The synthesized metal complexes should be characterized using a variety of analytical techniques to confirm their structure and purity.

TechniquePurpose
Single-Crystal X-ray Diffraction To determine the precise three-dimensional atomic structure of crystalline complexes.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material and compare with the simulated pattern from single-crystal data.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the coordination of the carboxylate group to the metal center (by observing the shift in C=O stretching frequency) and confirm the presence of the pyrazole ring.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the complex and identify the loss of coordinated or guest solvent molecules.
Elemental Analysis (CHN) To confirm the empirical formula of the synthesized complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR can be used to confirm the ligand structure within the complex.
UV-Vis and Photoluminescence Spectroscopy To investigate the electronic absorption and emission properties of the complexes.

Visualizations

experimental_workflow_synthesis cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Reaction and Isolation ligand This compound dissolve1 Dissolve ligand->dissolve1 solvent1 Ethanol solvent1->dissolve1 ligand_sol Ligand Solution dissolve1->ligand_sol mix Mix & Stir ligand_sol->mix metal Metal Salt (e.g., Cu(OAc)₂) dissolve2 Dissolve metal->dissolve2 solvent2 Water/Solvent solvent2->dissolve2 metal_sol Metal Salt Solution dissolve2->metal_sol metal_sol->mix react Heat/Reflux or Solvothermal mix->react cool Cool to RT react->cool filter Filter cool->filter wash Wash filter->wash dry Dry wash->dry product Final Metal Complex dry->product

Caption: General workflow for the synthesis of metal complexes.

signaling_pathway_example cluster_input Inputs cluster_assembly Self-Assembly Process cluster_output Resulting Structures cluster_properties Emergent Properties ligand This compound coordination Coordination Bond Formation (M-O and M-N) ligand->coordination metal Metal Ion (Mⁿ⁺) metal->coordination discrete Discrete Complex coordination->discrete Controlled Stoichiometry polymeric Polymeric Structure / MOF coordination->polymeric Bridging Ligands catalysis Catalytic Activity discrete->catalysis luminescence Luminescence discrete->luminescence polymeric->catalysis polymeric->luminescence magnetic Magnetic Properties polymeric->magnetic

Caption: Logical relationships in metal complex formation.

References

Application Notes and Protocols: N-Alkylation of Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated pyrazole-4-carboxylic acids are pivotal structural motifs in medicinal chemistry and drug development. The substituent on the pyrazole nitrogen atom plays a crucial role in modulating the physicochemical properties, pharmacological activity, and metabolic stability of these compounds. For instance, N-substituted pyrazoles form the core of various therapeutic agents, including kinase inhibitors and anti-tumor agents.[1][2] Consequently, the development of robust and efficient protocols for the N-alkylation of pyrazole-4-carboxylic acids is of significant interest to researchers in organic synthesis and drug discovery.

This document provides detailed experimental protocols for the N-alkylation of pyrazole-4-carboxylic acids, focusing on common and effective methodologies. Key challenges, such as controlling regioselectivity in unsymmetrical pyrazoles, are also addressed.[1]

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is the most conventional and widely used method for N-alkylation.[1] It involves the deprotonation of the pyrazole nitrogen by a suitable base to form a pyrazolide anion, which then acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. The presence of the carboxylic acid means it will also be deprotonated, forming a carboxylate salt.

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Pyrazole Pyrazole-4-carboxylic Acid N1_Product N1-Alkyl Product Pyrazole->N1_Product  Alkylation AlkylHalide Alkyl Halide (R'-X) AlkylHalide->N1_Product Base Base (e.g., K₂CO₃, NaH) Base->N1_Product Solvent Solvent (e.g., DMF, ACN) Solvent->N1_Product N2_Product N2-Alkyl Product start Start add_reactants Add Pyrazole & Solvent to Flask (Inert Atm.) start->add_reactants add_base Add Base (e.g., K₂CO₃, NaH) add_reactants->add_base deprotonation Stir for Deprotonation (0°C to RT) add_base->deprotonation add_alkyl_halide Add Alkyl Halide (R-X) deprotonation->add_alkyl_halide reaction Heat & Stir (RT to 80°C, 2-24h) add_alkyl_halide->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Chromatography) workup->purify end Product purify->end start Start mix_reagents Combine Pyrazole, Alcohol, & PPh₃ in Anhydrous THF start->mix_reagents cool_mixture Cool to 0°C (Inert Atm.) mix_reagents->cool_mixture add_dead Add DIAD / DEAD Dropwise cool_mixture->add_dead reaction Stir at RT (4-24h) add_dead->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete remove_byproducts Remove By-products (Precipitation/Filtration) concentrate->remove_byproducts purify Purification (Chromatography) remove_byproducts->purify end Product purify->end

References

Application Notes and Protocols for the Characterization of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 1-Isopropyl-1H-pyrazole-4-carboxylic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents.[1][2] The following protocols and data will facilitate the structural elucidation and purity assessment of newly synthesized derivatives.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for confirming the identity of pyrazole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
COOH10.0 - 13.0br s1H
H3 (pyrazole)~7.9s1H
H5 (pyrazole)~7.8s1H
CH (isopropyl)4.5 - 4.7septet1H
CH₃ (isopropyl)1.4 - 1.6d6H

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C=O (acid)165 - 175
C5 (pyrazole)~140
C3 (pyrazole)~130
C4 (pyrazole)~110
CH (isopropyl)50 - 55
CH₃ (isopropyl)22 - 24

Note: These are predicted values. Broad-band proton decoupling is standard for ¹³C NMR.

  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, key vibrational bands are expected for the carboxylic acid (or its derivative) and the pyrazole ring.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
C=O (Carboxylic Acid)Stretching1700-1725Strong, Sharp
C=O (Ester)Stretching1735-1750Strong, Sharp
C=O (Amide)Stretching1630-1695Strong, Sharp
C=N (Pyrazole Ring)Stretching~1550Medium
C-N (Pyrazole Ring)Stretching~1450Medium
C-H (Alkyl)Stretching2850-3000Medium-Strong
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 4: Expected Mass Fragmentation for this compound

Fragmentm/zDescription
[M]⁺154Molecular Ion
[M-CH₃]⁺139Loss of a methyl group
[M-C₃H₇]⁺111Loss of the isopropyl group
[M-COOH]⁺109Loss of the carboxylic acid group

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).[5]

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and potential biological pathways is crucial for understanding the characterization process and the compound's mechanism of action.

G General Workflow for Characterization of Pyrazole Derivatives cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_purity Purity Assessment start Starting Materials reaction Chemical Reaction (e.g., Esterification, Amidation) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC purification->hplc elemental Elemental Analysis purification->elemental

Caption: General workflow for the synthesis and characterization of pyrazole derivatives.

Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in modulating signaling pathways involved in inflammation and cancer.[6][7] A key pathway implicated is the JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway.

G Inhibition of JAK/STAT Signaling by Pyrazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation cytokine Cytokine cytokine->receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT dimer STAT Dimer pSTAT->dimer Dimerization DNA DNA dimer->DNA Nuclear Translocation transcription Gene Transcription (Inflammation, Proliferation) DNA->transcription pyrazole Pyrazole Derivative (e.g., 1-Isopropyl-1H-pyrazole- 4-carboxylic acid derivative) pyrazole->JAK Inhibition

Caption: Pyrazole derivatives can inhibit the JAK/STAT signaling pathway.

Biological Activity Assessment

Derivatives of this compound are of interest for their potential anti-inflammatory and anti-cancer activities.[1][2] In vitro assays are essential for evaluating their biological efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the amount of nitrite in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.

Anticancer Activity

The cytotoxic effects of the pyrazole derivatives against cancer cell lines can be evaluated using assays that measure cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

By following these detailed protocols, researchers can effectively characterize novel this compound derivatives and assess their potential as therapeutic agents.

References

The Use of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid in Polymer Synthesis: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in the synthesis of novel polymers. While direct experimental evidence for its use as a monomer in polymer synthesis is not extensively documented in publicly available literature, its chemical structure, featuring a carboxylic acid functional group and a stable pyrazole ring, suggests its viability in various polymerization reactions. This document provides a prospective overview of the potential applications and theoretical protocols for the incorporation of this compound into polymer chains, drawing upon established principles of polymer chemistry. The unique properties of the pyrazole moiety, such as its thermal stability and coordination capabilities, could impart desirable characteristics to the resulting polymers, making them attractive for advanced materials and biomedical applications.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1][2] The incorporation of pyrazole units into polymer backbones can enhance thermal stability, introduce specific ligand-binding sites, and modify the electronic and optical properties of the material.[3][4] this compound, with its carboxylic acid functionality, is a prime candidate for use as a monomer in condensation polymerization reactions, such as the synthesis of polyesters and polyamides. The isopropyl group on the pyrazole ring can enhance solubility in organic solvents, facilitating polymer processing.

Potential Applications in Polymer Synthesis

Polymers incorporating this compound could be designed for a range of specialized applications:

  • Advanced Coatings and Adhesives: The pyrazole ring is known to contribute to the durability and resistance of materials to environmental factors.[5]

  • Specialty Polymers for Biomedical Applications: The biological activity of many pyrazole derivatives suggests that polymers containing this moiety could be explored for drug delivery systems, biocompatible materials, and tissue engineering scaffolds.[6]

  • Conductive Polymers and Organic Electronics: Pyrazole-containing materials are being investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[3]

  • Microporous Organic Polymers (MOPs) for Gas Capture: Pyrazole-based MOPs have shown promise in CO2 capture applications.[7]

Theoretical Experimental Protocols

While specific experimental data for the polymerization of this compound is not available, the following protocols outline the general methodologies for its potential use in synthesizing polyesters and polyamides. These are hypothetical procedures based on standard polymer synthesis techniques.

Protocol 1: Synthesis of a Polyester via Direct Polycondensation

This protocol describes a potential pathway for the synthesis of a polyester by reacting this compound with a diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-butanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere, add equimolar amounts of this compound and 1,4-butanediol.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5 mol% with respect to the carboxylic acid).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with constant stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Protocol 2: Synthesis of a Polyamide via Schotten-Baumann Reaction

This protocol outlines a hypothetical procedure for synthesizing a polyamide by first converting the carboxylic acid to an acid chloride, followed by interfacial polymerization with a diamine.

Part A: Synthesis of 1-Isopropyl-1H-pyrazole-4-carbonyl chloride

  • In a fume hood, place this compound in a round-bottom flask.

  • Slowly add an excess of thionyl chloride (SOCl₂) to the flask at room temperature with stirring.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Part B: Interfacial Polymerization

  • Prepare an aqueous solution of a diamine (e.g., hexamethylenediamine) and a base (e.g., sodium hydroxide).

  • Prepare an organic solution of the synthesized 1-Isopropyl-1H-pyrazole-4-carbonyl chloride in a water-immiscible solvent (e.g., dichloromethane).

  • Carefully layer the organic solution on top of the aqueous solution in a beaker.

  • A polymer film will form at the interface of the two layers.

  • Gently pull the polymer film from the interface and wind it onto a glass rod.

  • Wash the resulting polyamide rope thoroughly with water and then with a suitable organic solvent (e.g., acetone).

  • Dry the polymer in a vacuum oven.

Visualizing the Synthetic Pathways

The following diagrams illustrate the theoretical synthetic routes described above.

Polyester_Synthesis cluster_reactants Reactants Monomer1 1-Isopropyl-1H-pyrazole- 4-carboxylic acid Reaction Polycondensation Monomer1->Reaction + Monomer2 Diol (e.g., 1,4-butanediol) Monomer2->Reaction + Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction Catalyzes Polymer Polyester Water Water (byproduct) Reaction->Polymer Reaction->Water

Caption: Theoretical polycondensation reaction for polyester synthesis.

Polyamide_Synthesis cluster_activation Acid Activation cluster_polymerization Interfacial Polymerization CarboxylicAcid 1-Isopropyl-1H-pyrazole- 4-carboxylic acid AcidChloride 1-Isopropyl-1H-pyrazole- 4-carbonyl chloride CarboxylicAcid->AcidChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Polymerization Schotten-Baumann Reaction AcidChloride->Polymerization (Organic Phase) Diamine Diamine (aq) Diamine->Polymerization (Aqueous Phase) Base Base (NaOH) Base->Polymerization (Aqueous Phase) Polymer Polyamide HCl HCl (byproduct) Polymerization->Polymer Polymerization->HCl

Caption: Two-step theoretical pathway for polyamide synthesis.

Conclusion

While the direct polymerization of this compound is not yet a well-documented field, its chemical structure holds considerable promise for the creation of novel polymers with tailored properties. The hypothetical protocols and pathways presented here serve as a foundational guide for researchers interested in exploring this monomer for the development of advanced materials. Further experimental investigation is necessary to validate these theoretical approaches and to fully characterize the properties of the resulting pyrazole-containing polymers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process:

  • Cyclocondensation: Reaction of a suitable β-ketoester equivalent, such as ethyl 2-formyl-3-oxopropanoate or a related precursor, with isopropylhydrazine to form the pyrazole ring, yielding ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.

Q2: What are the critical parameters affecting the yield of the cyclocondensation step?

A2: Key parameters include reaction temperature, solvent, and the purity of starting materials. The reaction of hydrazines with β-dicarbonyl compounds can be sensitive to pH and temperature, which can influence the rate of reaction and the formation of byproducts.

Q3: I am observing the formation of a regioisomer. How can I improve the regioselectivity?

A3: The formation of the regioisomeric product, ethyl 1-isopropyl-1H-pyrazole-5-carboxylate, is a common issue. The choice of solvent can significantly influence the regioselectivity. It has been found that using an organic solvent containing at least one halogen atom, such as 1,1,1,3,3-pentafluorobutane, can increase the selectivity for the desired 4-carboxylate isomer.[1] Careful control of the reaction temperature, often starting at a lower temperature and gradually warming, can also favor the formation of the desired product.[1]

Q4: What are the best conditions for the hydrolysis of the ethyl ester to the carboxylic acid?

A4: Alkaline hydrolysis using a base such as sodium hydroxide or potassium hydroxide in a solvent mixture like ethanol/water is a standard and effective method.[2] This reaction is typically carried out at elevated temperatures (reflux) and is generally irreversible, leading to high conversion rates.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through recrystallization. After acidification of the reaction mixture post-hydrolysis, the carboxylic acid precipitates. This crude product can be collected by filtration and then recrystallized from a suitable solvent, such as an ethanol/water mixture, to achieve high purity.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the cyclocondensation step - Impure starting materials (isopropylhydrazine, β-ketoester).- Suboptimal reaction temperature.- Incorrect solvent.- Formation of regioisomers.- Ensure the purity of starting materials using appropriate analytical techniques.- Optimize the reaction temperature. Consider starting at a lower temperature (-20°C to 0°C) and gradually warming to room temperature or slightly above (up to 50°C).[1]- Experiment with different solvents. Halogenated solvents may improve selectivity and yield.[1]- Refer to Q3 for improving regioselectivity.
Incomplete hydrolysis of the ester - Insufficient amount of base.- Short reaction time or low temperature.- Poor solubility of the ester.- Use a molar excess of the base (e.g., 1.5-2 equivalents of NaOH or KOH).- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.- Ensure a co-solvent like ethanol is used to improve the solubility of the ester in the aqueous base.
Product is difficult to crystallize - Presence of impurities.- Incorrect crystallization solvent.- Wash the crude product with cold water to remove inorganic salts.- Perform a solvent screen to find an optimal solvent or solvent mixture for recrystallization. Common choices include ethanol/water, isopropanol, or toluene.
Contamination with starting materials - Incomplete reaction.- Inefficient work-up.- Monitor the reaction to completion using TLC or HPLC.- During work-up, ensure proper phase separation and adequate washing of the organic layer to remove unreacted water-soluble starting materials.
Formation of colored impurities - Decomposition of starting materials or product at high temperatures.- Side reactions.- Maintain careful temperature control throughout the synthesis.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.- The crude product can sometimes be purified by treating a solution with activated carbon to remove colored impurities before recrystallization.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

This protocol is adapted from general procedures for the synthesis of pyrazole-4-carboxylates.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar β-ketoester precursor)

  • Isopropylhydrazine

  • Ethanol (or a halogenated solvent for improved regioselectivity)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of isopropylhydrazine in ethanol dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated or 1M

Procedure:

  • Dissolve the crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets or a concentrated aqueous solution (1.5-2.0 molar equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the disappearance of the starting ester by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated or 1M hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

Visualizations

General Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis & Purification Start Starting Materials (β-Ketoester, Isopropylhydrazine) Reaction1 Reaction in Solvent (e.g., Ethanol) Start->Reaction1 Mix & React Intermediate Crude Ethyl 1-Isopropyl-1H- pyrazole-4-carboxylate Reaction1->Intermediate Work-up Hydrolysis Alkaline Hydrolysis (NaOH/KOH, EtOH/H2O) Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification FinalProduct Pure 1-Isopropyl-1H- pyrazole-4-carboxylic acid Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckSolvent Evaluate Solvent Choice Start->CheckSolvent CheckIsomer Analyze for Regioisomer Formation Start->CheckIsomer PureMaterials Use Pure Starting Materials CheckPurity->PureMaterials OptimizeTemp Optimize Temperature (e.g., lower initial temp) CheckTemp->OptimizeTemp ChangeSolvent Test Halogenated Solvent CheckSolvent->ChangeSolvent OptimizeConditions Optimize Conditions for Regioselectivity CheckIsomer->OptimizeConditions ImprovedYield Improved Yield OptimizeTemp->ImprovedYield ChangeSolvent->ImprovedYield OptimizeConditions->ImprovedYield PureMaterials->ImprovedYield

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Isopropyl-1H-pyrazole-4-carboxylic acid from a reaction mixture.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. While a specific melting point is not consistently reported in publicly available literature, it is expected to be a white to off-white crystalline powder.[1] Purity is commonly assessed by Nuclear Magnetic Resonance (NMR), with commercially available batches often exceeding 95% purity.[1]

PropertyValue
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol [1]
Appearance White to off-white crystalline powder[1]
CAS Number 436096-96-7

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities in pyrazole synthesis, which may be present in your reaction mixture, include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include hydrazine derivatives and 1,3-dicarbonyl compounds.[2][3]

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of an isomeric pyrazole product is possible.[2][3]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can result in the presence of pyrazoline intermediates.[2][3]

  • Colored Byproducts: Side reactions involving the hydrazine starting material can sometimes produce colored impurities.[3]

Q2: How can I get a preliminary assessment of the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an effective initial technique to assess the complexity of your crude reaction mixture. By spotting your mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components present. The desired product, being a carboxylic acid, is relatively polar and should have a lower Rf value than nonpolar impurities.

Q3: What is the best general approach for purifying this compound?

A3: A multi-step approach is often the most effective. This typically involves an initial acid-base extraction to separate the acidic product from neutral and basic impurities, followed by recrystallization to obtain a highly pure solid. High-Performance Liquid Chromatography (HPLC) can be used for final polishing if very high purity is required or for analytical assessment of purity.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the purification of this compound.

Acid-Base Extraction Issues
Problem Possible Cause Solution
Poor separation of layers during extraction. The densities of the aqueous and organic layers are too similar. Emulsion has formed.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer, which can help break emulsions and improve layer separation.
Low yield of product after acidification and extraction. Incomplete extraction from the initial organic layer. The pH of the aqueous layer was not sufficiently acidic during the back-extraction.Perform multiple extractions (e.g., 3 times) with the basic solution to ensure all the carboxylic acid is converted to its salt and enters the aqueous phase. When acidifying the aqueous layer to precipitate the product, ensure the pH is well below the pKa of the carboxylic acid (a pH of 1-2 is generally sufficient) by testing with pH paper.
Product precipitates as an oil upon acidification. The concentration of the product in the aqueous phase is too high, or the solution is too warm.Perform the acidification in an ice bath to reduce the solubility of the product and promote crystallization over oiling out. Dilute the aqueous solution with more water before acidification.
Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable, or not enough solvent is being used.Add more of the hot solvent in small increments until the compound dissolves. If a large volume of solvent is required, a different, more suitable solvent should be sought. A mixed solvent system may be necessary.
No crystals form upon cooling. The solution is too dilute. The solution is supersaturated but requires nucleation.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent, even at room temperature.Use a lower-boiling point solvent. Consider a mixed solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise at the boiling point until the solution becomes slightly turbid.
Crystals are colored. Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the product and impurities are soluble, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The original organic layer containing neutral impurities can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate neutral byproducts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 1-2. The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid, for example, in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents should be tested. Good single solvents for pyrazole derivatives and carboxylic acids include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[4][5] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal and then perform the hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals.

Protocol 3: HPLC Analysis of Purity
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm[2]
Mobile Phase A 0.1% Phosphoric acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 10 µL[2]
Detector UV at 220 nm[2]

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of a reference standard of this compound and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[2]

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the purified product.[2]

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Primary Purification Recrystallization Recrystallization Extraction->Recrystallization Further Purification HPLC HPLC Analysis Recrystallization->HPLC Purity Check NMR NMR Spectroscopy Recrystallization->NMR Structure Confirmation Pure Pure this compound HPLC->Pure NMR->Pure

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Cooling Cooling the Solution Start->Cooling NoCrystals No Crystals Form? Cooling->NoCrystals OilingOut Oiling Out? NoCrystals->OilingOut No Concentrate Concentrate Solution (Boil off solvent) NoCrystals->Concentrate Yes CrystalsForm Crystals Form OilingOut->CrystalsForm No ChangeSolvent Change Solvent / Use Mixed Solvents OilingOut->ChangeSolvent Yes Concentrate->Cooling Scratch Scratch Flask / Add Seed Crystal Concentrate->Scratch Scratch->Cooling ChangeSolvent->Start

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazole carboxylic acids?

A1: The primary methods for synthesizing the pyrazole ring, which can then be functionalized to a carboxylic acid, include:

  • Knorr Pyrazole Synthesis: This is a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4]

  • Reaction of α,β-unsaturated aldehydes and ketones with hydrazine: This method is followed by a subsequent dehydrogenation step to yield the pyrazole ring.[1]

  • Three-Component Syntheses: These methods often involve the reaction of an aldehyde, an active methylene compound (like malononitrile), and a hydrazine.[5]

  • 1,3-Dipolar Cycloaddition: This involves the reaction of an alkyne with a diazo compound.[2]

The carboxylic acid functionality can be introduced either by using a starting material already containing a carboxyl or ester group (which is later hydrolyzed) or by functionalizing the pyrazole ring after its formation.

Q2: How can I synthesize a pyrazole-5-carboxylic acid?

A2: A common route to pyrazole-5-carboxylic acids involves the Knorr synthesis using a β-ketoester as the 1,3-dicarbonyl component. The resulting pyrazole-5-carboxylate ester can then be hydrolyzed to the desired carboxylic acid.[6]

Q3: What are the typical byproducts in pyrazole synthesis?

A3: Common byproducts include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different pyrazole isomers is a frequent issue.[1][2]

  • Pyrazoline intermediates: Incomplete cyclization or aromatization can lead to the formation of pyrazolines.[1]

  • Hydrazine-related impurities: Side reactions involving the hydrazine starting material can produce colored impurities.[1][7]

  • Pyrazolones: The reaction of β-ketoesters with hydrazine can lead to the formation of pyrazolone, a tautomer of the hydroxypyrazole.[4][8][9]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms:

  • The isolated yield of the desired pyrazole carboxylic acid is significantly lower than expected.

  • TLC analysis shows a complex mixture of products or a significant amount of unreacted starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Purity of Reagents Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions.[7] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is advisable.[7]
Reaction Time and Temperature Optimize the reaction time and temperature. Monitor the reaction progress using TLC to determine the optimal duration.[7] In some cases, increasing the reaction temperature can improve the yield, but exceeding the optimal temperature may lead to decomposition.[10]
Stoichiometry of Reactants An excess of one reactant, typically the more volatile or less stable one like hydrazine, may be required to drive the reaction to completion.[11]
Inefficient Hydrolysis of Ester If synthesizing from a pyrazole ester, ensure complete hydrolysis. This can be achieved by using a sufficient excess of base (e.g., LiOH or NaOH) and allowing adequate reaction time.[6]

Experimental Protocol: Synthesis of a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid [6]

  • Pyrazole Ring Formation (from β-ketoester):

    • Dissolve the hydrazine derivative (1.0 eq) in ethanol (to a concentration of approximately 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 80 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The crude pyrazole ester can be purified by recrystallization or column chromatography.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).

    • Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting ester is consumed.

    • After cooling to room temperature, acidify the reaction mixture with a 1M HCl solution to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure check_hydrolysis Ensure Complete Hydrolysis (if applicable) optimize_conditions->check_hydrolysis If optimized purification Improve Purification Method check_hydrolysis->purification If complete success Yield Improved purification->success

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of Regioisomers

Symptoms:

  • NMR spectra show two sets of peaks for the pyrazole product.

  • Multiple spots are observed on TLC that are difficult to separate.

Possible Causes and Solutions:

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[7]

Influencing FactorStrategy to Improve Regioselectivity
Solvent The choice of solvent can significantly impact regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in some cases.[12]
Reaction pH The pH of the reaction medium can favor the formation of one isomer over the other. Acidic conditions (e.g., using hydrazine hydrochlorides in ethanol) may favor one isomer, while basic conditions could favor the other.[7]
Steric Hindrance Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[7]
Reaction Temperature Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, leading to a higher preference for one regioisomer.

Effect of Solvent on Regioselectivity in a Model Reaction [12]

SolventRatio of Regioisomers
Ethanol1 : 1
2,2,2-Trifluoroethanol (TFE)> 95 : 5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 99 : 1

Decision Pathway for Addressing Regioisomer Formation

regioisomer_troubleshooting start Regioisomer Mixture Observed change_solvent Modify Solvent System (e.g., use TFE or HFIP) start->change_solvent adjust_ph Adjust Reaction pH (Acidic vs. Basic) start->adjust_ph modify_hydrazine Modify Hydrazine Substituent (Increase steric bulk) start->modify_hydrazine optimize_temp Optimize Reaction Temperature start->optimize_temp success Improved Regioselectivity change_solvent->success adjust_ph->success modify_hydrazine->success optimize_temp->success

Caption: Decision-making diagram for improving regioselectivity.

Issue 3: Difficulty with Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize ("oiling out").

  • The product is contaminated with colored impurities.

  • The product is difficult to separate from byproducts like pyrazolones.

Possible Causes and Solutions:

IssueRecommended Solution
"Oiling Out" during Recrystallization This occurs when the compound precipitates from the solution at a temperature above its melting point.[7] To prevent this: - Increase the volume of the "good" solvent. - Allow the solution to cool very slowly. - Change the solvent system. - Use a seed crystal to induce crystallization.[7]
Colored Impurities Discoloration is often due to impurities from the hydrazine starting material.[7] - Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities.[7] - Washing the crude product with a non-polar solvent like toluene may help remove some of these impurities.[7] - Recrystallization is an effective method for purification.[7]
Separation from Pyrazolones Pyrazolones can be a significant byproduct when using β-ketoesters. - Careful column chromatography on silica gel is often effective for separating the desired pyrazole from the more polar pyrazolone. - Adjusting the reaction conditions (e.g., ensuring complete dehydration/aromatization) can minimize pyrazolone formation.

General Workflow for Pyrazole Carboxylic Acid Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 1,3-Dicarbonyl + Hydrazine Derivative reaction Knorr Pyrazole Synthesis start->reaction hydrolysis Ester Hydrolysis (if needed) reaction->hydrolysis crude_product Crude Pyrazole Carboxylic Acid hydrolysis->crude_product extraction Aqueous Workup / Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography extraction->chromatography pure_product Pure Pyrazole Carboxylic Acid recrystallization->pure_product chromatography->pure_product

Caption: A general experimental workflow for the synthesis and purification of pyrazole carboxylic acids.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis, and what is its general mechanism?

The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The process is typically catalyzed by an acid.[3]

The reaction proceeds through several key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks a carbonyl carbon of the 1,3-dicarbonyl compound.[1]

  • Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[1]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone/ Enamine Intermediate dicarbonyl->hydrazone Condensation (-H₂O) hydrazine Hydrazine Derivative hydrazine->hydrazone cyclized_intermediate Cyclized Non-aromatic Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclized_intermediate->pyrazole Dehydration (-H₂O)

General mechanism of the Knorr pyrazole synthesis.

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Low yield is a common problem in pyrazole synthesis and can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and competing side reactions.[1][4] A systematic approach is crucial for identifying and resolving the issue.

Troubleshooting Steps for Low Yield:

  • Verify Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[4] Impurities can lead to side reactions, reducing yield and complicating purification.[4] Hydrazine derivatives can degrade, so using a freshly opened or purified reagent is recommended.[4]

  • Optimize Reaction Conditions: Key parameters such as temperature, solvent, pH/catalyst, and reaction time may need optimization.[4] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]

  • Investigate Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[4]

  • Review Purification Technique: Product loss can occur during workup and purification. Optimize your recrystallization or chromatography methods to minimize such losses.[4]

Troubleshooting_Low_Yield start Low Yield Observed check_purity Impure Starting Materials? start->check_purity check_conditions Suboptimal Reaction Conditions? check_purity->check_conditions No purify_reagents Purify/Source High-Purity Reagents check_purity->purify_reagents Yes check_side_reactions Side Reactions Evident? check_conditions->check_side_reactions No optimize_conditions Optimize Temp, Solvent, pH, Time check_conditions->optimize_conditions Yes check_purification Loss During Purification? check_side_reactions->check_purification No address_side_reactions Address Regioisomers or Incomplete Cyclization check_side_reactions->address_side_reactions Yes optimize_purification Optimize Recrystallization or Chromatography check_purification->optimize_purification Yes end Improved Yield check_purification->end No purify_reagents->end optimize_conditions->end address_side_reactions->end optimize_purification->end

A logical workflow for troubleshooting low yield in pyrazole synthesis.[4]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[4]

Strategies to Improve Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact the isomeric ratio. Aprotic dipolar solvents (like DMF or NMP) have been shown to give better results than polar protic solvents (like ethanol), especially when using aryl hydrazine hydrochlorides.[5]

  • pH Control: The acidity or basicity of the reaction medium can favor the formation of one isomer over the other.[4] For instance, acidic conditions might favor one isomer, while basic conditions could favor the other.[4]

  • Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[4]

Q4: The reaction mixture is turning dark. Is this normal, and can it be prevented?

Discoloration of the reaction mixture is a frequent observation, particularly in the Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[4]

Solutions for Discoloration:

  • Addition of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[4]

  • Purification of Starting Materials: Purifying the hydrazine starting material, for example by distillation or recrystallization, can remove some of these impurities.[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may lead to colored byproducts.[4]

Troubleshooting Guide: Specific Issues

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete Conversion - Insufficient reaction time or temperature. - Deactivated catalyst. - Poor quality of reagents.- Monitor reaction by TLC to determine optimal time.[4] - Increase temperature or try microwave-assisted synthesis for faster reaction rates.[2] - Use fresh or purified reagents and catalyst.[4]
Product is an Oil / Fails to Crystallize - Presence of impurities. - Product is inherently low-melting or an oil at room temperature.- Purify the crude product using column chromatography on silica gel.[4] - Attempt to form a salt of the pyrazole to induce crystallization.
Unexpected Byproduct Formation - Side reactions due to reactive functional groups. - Incorrect reaction conditions favoring alternative pathways.- Re-evaluate the reaction mechanism and potential side reactions. - Adjust reaction conditions (temperature, solvent, catalyst) to disfavor byproduct formation.[4]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol is a generalized procedure based on common laboratory preparations for the Knorr pyrazole synthesis.[1][6]

Materials:

  • Ethyl benzoylacetate (1 equivalent)[1]

  • Hydrazine hydrate (2 equivalents)[1]

  • 1-Propanol (as solvent)[1]

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)[1]

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1 eq.) and hydrazine hydrate (2 eq.) in 1-propanol.

  • Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture.[6]

  • Heat the reaction mixture to reflux (approximately 100°C) with stirring for 1-2 hours.[6]

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to confirm the consumption of the starting material.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.[4] Wash the product with a small amount of cold water and air dry.[6]

  • If no precipitate forms, pour the reaction mixture into crushed ice to induce precipitation.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol is a general procedure for rapid pyrazole synthesis using microwave irradiation.[2]

Materials:

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Hydrazine derivative (1.1 equivalents)

  • Ethanol (as solvent)

Methodology:

  • In a microwave-safe reaction vessel, dissolve the 1,3-dicarbonyl compound (1 eq.) and the hydrazine derivative (1.1 eq.) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 360 W and 120°C for 7-10 minutes.[2]

  • After the reaction is complete, cool the vessel to room temperature.[2]

  • Pour the reaction mixture into crushed ice.[2]

  • Collect the precipitated solid by filtration.[2]

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[2]

Optimization of Reaction Conditions: Data Summary

The following table summarizes the effects of different catalysts and solvents on pyrazole synthesis yield and reaction time, based on findings from various studies.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic Acid1-Propanol~1001-2 hHigh[1][6]
Nano-ZnOSolvent-free8030 min95[5]
Lithium PerchlorateNot specifiedNot specifiedNot specifiedNot specified[7]
AgOTf (1 mol%)Not specifiedRoom Temp1 hup to 99[7]
None (Microwave)Ethanol1207-10 minNot specified[2]
Guar-gumSolvent-freeNot specifiedNot specifiedNot specified[8]

References

Technical Support Center: Isomer Separation in 1-Isopropyl-1H-pyrazole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Isopropyl-1H-pyrazole-4-carboxylic acid. The focus is on the critical step of separating regioisomers, a common challenge in the synthesis of unsymmetrically substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of isomers a common issue in the synthesis of this compound?

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine. When using isopropylhydrazine, the two nitrogen atoms are not equivalent. This can lead to the formation of two different regioisomers: the desired this compound and the isomeric 1-isopropyl-1H-pyrazole-3-carboxylic acid or 1-isopropyl-1H-pyrazole-5-carboxylic acid, depending on the specific synthetic route. The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and catalysts.

Q2: What are the primary methods for separating isomers of this compound?

The most common and effective methods for separating pyrazole isomers are column chromatography and fractional recrystallization.[1] High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative separations.[2] In some cases, forming acid addition salts can facilitate separation through crystallization.[3]

Q3: How can I identify the different isomers in my product mixture?

A combination of analytical techniques is essential for isomer identification:

  • Thin-Layer Chromatography (TLC): Provides a quick indication of the presence of multiple components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the pyrazole ring protons and the isopropyl group will differ between the isomers. 2D NMR techniques like NOESY can provide definitive structural information by identifying spatial proximities between protons.

  • Mass Spectrometry (MS): While isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS might differ, aiding in their identification.

Q4: Can I use recrystallization to separate the isomers?

Yes, fractional recrystallization can be an effective method if the isomers have sufficiently different solubilities in a particular solvent system.[1] This process may need to be repeated multiple times to achieve high purity of one isomer. Screening various solvents and solvent mixtures is crucial to find the optimal conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of this compound isomers.

Issue 1: Poor or no separation of isomers on a silica gel column.

Possible CauseSuggested Solution
Inappropriate Eluent System The polarity of the eluent may not be optimal. Systematically screen different solvent systems using TLC to find an eluent that provides a good separation (difference in Rf values) between the isomers. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.
Column Overloading Too much sample loaded onto the column can lead to broad bands and poor separation. Reduce the amount of crude product loaded relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight.
Incorrect Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Issue 2: Isomers co-elute during HPLC analysis.

Possible CauseSuggested Solution
Insufficient Chromatographic Resolution The mobile phase and stationary phase are not providing enough selectivity.[4]
Optimize Mobile Phase: Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. The pH of the mobile phase is critical for carboxylic acids; adjust the pH to be at least 2 units away from the pKa of the acid (typically using an acidic modifier like formic acid or phosphoric acid) to ensure it is in a single protonation state.[1][4]
Change Stationary Phase: If a standard C18 column does not provide adequate separation, try a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different types of interactions.[5]
Implement Gradient Elution: A shallow gradient can often provide better resolution for closely eluting compounds compared to an isocratic method.[5]
Similar Polarity of Isomers Positional isomers often have very similar polarities, making them challenging to separate.[4]

Issue 3: Low recovery of pure isomer after fractional recrystallization.

Possible CauseSuggested Solution
Suboptimal Solvent Choice The chosen solvent may dissolve too much of the desired isomer at low temperatures or not enough of the undesired isomer at high temperatures. Screen a variety of solvents with different polarities. The ideal solvent will have a steep solubility curve for the desired isomer (high solubility when hot, low solubility when cold) and a different solubility profile for the undesired isomer.
Cooling Rate is Too Fast Rapid cooling can lead to the co-precipitation of both isomers. Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath, to promote the formation of pure crystals.
Initial Isomer Ratio If the crude mixture contains a very high proportion of the undesired isomer, multiple recrystallization steps may be necessary, leading to a lower overall yield of the desired isomer.

Data Presentation

The following table presents illustrative data for the separation of this compound isomers via column chromatography. Note: This data is representative and may not reflect the exact results of every experiment.

ParameterBefore PurificationAfter Column Chromatography
Isomer Ratio (Target : Impurity) 3 : 1> 98 : 2
Purity of Target Isomer (by HPLC) ~75%> 99%
Yield of Pure Target Isomer N/A65%
Physical Appearance Off-white to light brown solidWhite crystalline solid

Experimental Protocols

Protocol 1: Separation of Isomers by Silica Gel Column Chromatography

This protocol provides a general method for separating a mixture of this compound regioisomers.

  • Eluent System Selection:

    • On a TLC plate, spot the crude isomer mixture.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 70:30 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate).

    • The ideal eluent system will show a clear separation between the two isomer spots with Rf values between 0.2 and 0.5.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC, spotting every few fractions to determine which contain the pure isomers.

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Recrystallization

This method is useful when the isomers exhibit different solubilities.

  • Solvent Screening:

    • In small test tubes, test the solubility of the crude mixture in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures like ethanol/water) at room temperature and upon heating.

    • The ideal solvent will completely dissolve the mixture at its boiling point but will result in the precipitation of primarily one isomer upon slow cooling.

  • Dissolution:

    • Place the crude isomer mixture in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize recovery, further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

  • Purity Check:

    • Analyze the purity of the crystals and the remaining filtrate by TLC or HPLC to determine the effectiveness of the separation.

    • If necessary, repeat the recrystallization process to further enhance purity.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Isolation start Crude Product (Isomer Mixture) separation_choice Choose Separation Method start->separation_choice column_chrom Column Chromatography separation_choice->column_chrom Different Polarity recrystallization Fractional Recrystallization separation_choice->recrystallization Different Solubility analysis TLC/HPLC Analysis column_chrom->analysis recrystallization->analysis pure_product Pure Isomer analysis->pure_product Fractions Pure impurity Other Isomer(s) analysis->impurity Fractions Impure

Caption: Workflow for the separation and purification of pyrazole isomers.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Poor Isomer Separation hplc_check Co-eluting Peaks? start->hplc_check column_check Poor TLC Separation? start->column_check recrys_check Low Purity/Yield? start->recrys_check optimize_mobile Optimize Mobile Phase (pH, Solvent Ratio) hplc_check->optimize_mobile Yes change_column Change Column (e.g., Phenyl-Hexyl) hplc_check->change_column Still Poor screen_eluents Screen New Eluents column_check->screen_eluents Yes check_loading Reduce Sample Load column_check->check_loading Still Poor screen_solvents Screen New Solvents recrys_check->screen_solvents Yes slow_cooling Ensure Slow Cooling recrys_check->slow_cooling Still Poor

Caption: Troubleshooting logic for common isomer separation challenges.

References

Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common challenges and potential side reactions in the synthesis of this compound, which typically proceeds via a two-step process: (1) cyclocondensation to form an ethyl ester intermediate, followed by (2) hydrolysis to the final carboxylic acid product.

Q1: My reaction to form ethyl 1-isopropyl-1H-pyrazole-4-carboxylate is resulting in a mixture of products, leading to a low yield of the desired isomer. What is the likely side product?

A1: The most common side reaction in the synthesis of 1-substituted pyrazoles from unsymmetrical starting materials is the formation of a regioisomeric byproduct. In this case, the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with isopropylhydrazine can yield both the desired ethyl 1-isopropyl-1H-pyrazole-4-carboxylate and the undesired ethyl 2-isopropyl-2H-pyrazole-4-carboxylate . The formation of these isomers is a well-documented challenge in pyrazole synthesis.[1] The ratio of these isomers can be influenced by reaction conditions.

Q2: How can I minimize the formation of the undesired regioisomer?

A2: Controlling the regioselectivity of the cyclocondensation reaction is key. While complete elimination of the undesired isomer is difficult, its formation can often be minimized by carefully controlling the reaction temperature. Running the reaction at lower temperatures may favor the formation of one isomer over the other. Additionally, the choice of solvent can influence the isomer ratio. It is recommended to perform small-scale trial reactions to optimize these conditions for the highest regioselectivity.

Q3: I have a mixture of regioisomers. How can I separate the desired 1-isopropyl-1H-pyrazole-4-carboxylate from its isomer?

A3: The separation of pyrazole regioisomers can be challenging due to their similar physical properties. However, column chromatography on silica gel is often the most effective method for their separation. A careful selection of the eluent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is crucial. Gradient elution, where the polarity of the solvent mixture is gradually increased, may be necessary to achieve good separation.

Q4: The hydrolysis of my ethyl ester to the final carboxylic acid is incomplete. What can I do to drive the reaction to completion?

A4: Incomplete hydrolysis is a common issue. To ensure complete conversion of the ester to the carboxylic acid, consider the following:

  • Increase the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Increase the amount of base: Using a larger excess of the hydrolyzing agent, such as sodium hydroxide or potassium hydroxide, can help drive the reaction to completion.

  • Increase the reaction temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can potentially lead to decarboxylation, although this is less common for pyrazole carboxylic acids.

  • Ensure adequate mixing: Vigorous stirring is important, especially in biphasic reaction mixtures, to ensure efficient contact between the ester and the aqueous base.

Q5: After hydrolysis and acidification, I have a low yield of my final product. Where could the product have been lost?

A5: Low yields after hydrolysis and workup can be attributed to several factors:

  • Incomplete precipitation: Upon acidification of the reaction mixture to precipitate the carboxylic acid, ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylate salt. Cooling the mixture in an ice bath can also enhance precipitation.

  • Product solubility: this compound may have some solubility in the aqueous workup solution. To minimize losses, it is advisable to extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after the initial filtration of the precipitated product.

  • Emulsion formation during extraction: If an emulsion forms during the extraction process, it can be difficult to separate the layers, leading to product loss. Adding a small amount of brine (saturated NaCl solution) can often help to break up emulsions.

Quantitative Data Summary

The following table summarizes typical quantitative data that may be encountered during the synthesis. Please note that these values can vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterTypical ValueNotes
Regioisomeric Ratio (1-isopropyl vs. 2-isopropyl ester) VariesCan be influenced by temperature and solvent. Ratios from 1:1 to >10:1 have been observed in similar pyrazole syntheses.
Yield of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (after chromatography) 60-80%Highly dependent on the success of the regioisomer separation.
Yield of this compound (from hydrolysis) 85-95%Assuming complete hydrolysis of the purified ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This protocol is a general procedure based on the Knorr pyrazole synthesis and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: Cool the solution in an ice bath. Slowly add isopropylhydrazine (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product will be a mixture of regioisomers.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired ethyl 1-isopropyl-1H-pyrazole-4-carboxylate from the undesired regioisomer.

Protocol 2: Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the ester solution.

  • Hydrolysis: Heat the reaction mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester spot). This typically takes 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification and Isolation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway start Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Isopropylhydrazine intermediate Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate start->intermediate Cyclocondensation side_product Ethyl 2-isopropyl-2H-pyrazole-4-carboxylate start->side_product Side Reaction (Regioisomer Formation) product This compound intermediate->product Hydrolysis

Caption: Synthetic pathway for this compound, highlighting the formation of the regioisomeric side product.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomers Check for Regioisomers (TLC, LC-MS, NMR) start->check_isomers isomers_present Isomers Present? check_isomers->isomers_present optimize_cyclo Optimize Cyclocondensation: - Temperature - Solvent isomers_present->optimize_cyclo Yes check_hydrolysis Check for Incomplete Hydrolysis (TLC, LC-MS) isomers_present->check_hydrolysis No chromatography Purify by Column Chromatography optimize_cyclo->chromatography chromatography->check_hydrolysis hydrolysis_incomplete Hydrolysis Incomplete? check_hydrolysis->hydrolysis_incomplete optimize_hydrolysis Optimize Hydrolysis: - Increase reaction time - Increase base concentration - Increase temperature hydrolysis_incomplete->optimize_hydrolysis Yes check_workup Review Workup Procedure: - pH of precipitation - Extraction efficiency hydrolysis_incomplete->check_workup No optimize_hydrolysis->check_workup end Pure Product, Improved Yield check_workup->end

Caption: A troubleshooting workflow for addressing low yield and impurity issues in the synthesis of this compound.

References

Technical Support Center: Scaling Up the Production of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the production of 1-Isopropyl-1H-pyrazole-4-carboxylic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process:

  • N-isopropylation of ethyl 1H-pyrazole-4-carboxylate: This step introduces the isopropyl group onto the pyrazole ring.

  • Hydrolysis of ethyl 1-isopropyl-1H-pyrazole-4-carboxylate: The ethyl ester is then hydrolyzed to the final carboxylic acid product.

Protocol 1: Scale-Up Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This protocol is a representative example for the N-alkylation of a pyrazole derivative and may require optimization for specific large-scale equipment.

Materials:

Reagent/SolventQuantity (for 1 mole scale)Notes
Ethyl 1H-pyrazole-4-carboxylate140.14 g (1.0 mol)Starting material
Isopropyl bromide147.6 g (1.2 mol)Alkylating agent
Potassium carbonate (K₂CO₃), anhydrous207.3 g (1.5 mol)Base
N,N-Dimethylformamide (DMF), anhydrous1.0 LSolvent
Ethyl acetateFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous sodium sulfate (Na₂SO₄)For drying

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the ethyl 1H-pyrazole-4-carboxylate and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate to the stirred solution.

  • Addition of Alkylating Agent: Slowly add isopropyl bromide to the suspension at room temperature. An exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Large-Scale Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This protocol outlines the saponification of the pyrazole ester to the corresponding carboxylic acid.

Materials:

Reagent/SolventQuantity (for 1 mole scale)Notes
Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate184.2 g (1.0 mol)Starting material
Sodium hydroxide (NaOH)60.0 g (1.5 mol)Base
Ethanol1.0 LSolvent
Water500 mLCo-solvent
Hydrochloric acid (HCl), concentratedTo adjust pH
Ethyl acetateFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous sodium sulfate (Na₂SO₄)For drying

Procedure:

  • Reaction Setup: In a reactor equipped with a reflux condenser and mechanical stirrer, dissolve the ethyl 1-isopropyl-1H-pyrazole-4-carboxylate in ethanol.

  • Addition of Base: Add a solution of sodium hydroxide in water to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material by HPLC or TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Filter the solid product and wash it with cold water.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Troubleshooting Guides

N-isopropylation of Ethyl 1H-pyrazole-4-carboxylate
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Inactive alkylating agent- Insufficiently strong or wet base- Low reaction temperature- Use fresh isopropyl bromide.- Ensure potassium carbonate is anhydrous. Consider a stronger base like sodium hydride if necessary.- Increase the reaction temperature, monitoring for side products.
Formation of multiple products (isomers) - Alkylation at both N1 and N2 positions of the pyrazole ring.- While N-alkylation of 4-substituted pyrazoles is generally selective for the N1 position, temperature control is crucial. Lowering the reaction temperature might improve selectivity.
Difficult work-up and product isolation - Emulsion formation during extraction.- Product is partially soluble in the aqueous phase.- Add brine to the aqueous layer to break up emulsions.- Perform multiple extractions with ethyl acetate.
Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
Problem Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis - Insufficient amount of base- Short reaction time- Use a larger excess of sodium hydroxide.- Extend the reaction time and monitor by HPLC until the starting material is consumed.
Low yield of isolated product - Product is soluble in the acidic aqueous solution.- Incomplete precipitation.- Ensure the pH is sufficiently low (2-3) to fully protonate the carboxylate.- Cool the solution thoroughly in an ice bath before filtration.- Extract the acidic aqueous layer with a suitable organic solvent like ethyl acetate to recover any dissolved product.
Product is oily or difficult to crystallize - Presence of impurities.- Residual solvent.- Wash the crude product thoroughly with cold water.- Perform recrystallization from an appropriate solvent system. Ensure the product is completely dry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the N-isopropylation step?

A1: The primary challenges include ensuring efficient mixing of the heterogeneous reaction mixture (solid potassium carbonate in DMF), controlling the exothermic addition of isopropyl bromide, and managing the removal of inorganic salts on a large scale. Proper reactor design and temperature control are critical.

Q2: Can I use a different solvent for the N-isopropylation?

A2: Yes, other polar aprecipitaterotic solvents like acetonitrile can be used. However, DMF is often chosen for its ability to dissolve the pyrazole starting material and facilitate the reaction with the solid base. Solvent choice may impact reaction time and temperature.

Q3: Why is the hydrolysis reaction performed under basic conditions (saponification)?

A3: Basic hydrolysis is generally preferred over acidic hydrolysis for esters because it is an irreversible reaction, which helps to drive the reaction to completion and typically results in higher yields.[1]

Q4: How can I improve the purity of the final this compound?

A4: Recrystallization is a highly effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often suitable. The crude product is dissolved in the minimum amount of hot solvent, and then the co-solvent is added until turbidity is observed. Upon cooling, pure crystals should form.

Q5: Are there any safety precautions I should be aware of during scale-up?

A5: Isopropyl bromide is a lachrymator and should be handled in a well-ventilated area. The N-isopropylation reaction can be exothermic, so controlled addition and cooling capabilities are essential. When using strong acids and bases, appropriate personal protective equipment (PPE) is mandatory.

Visualizations

experimental_workflow cluster_step1 Step 1: N-isopropylation cluster_step2 Step 2: Hydrolysis start1 Ethyl 1H-pyrazole-4-carboxylate + K₂CO₃ in DMF reagent1 Add Isopropyl Bromide start1->reagent1 react1 Heat to 60-70°C reagent1->react1 workup1 Filter & Aqueous Work-up react1->workup1 purify1 Purify (Vacuum Distillation) workup1->purify1 product1 Ethyl 1-isopropyl-1H- pyrazole-4-carboxylate purify1->product1 start2 Ethyl 1-isopropyl-1H- pyrazole-4-carboxylate in Ethanol product1->start2 reagent2 Add aq. NaOH start2->reagent2 react2 Reflux reagent2->react2 workup2 Acidify with HCl react2->workup2 isolate2 Filter & Dry workup2->isolate2 product2 1-Isopropyl-1H-pyrazole-4- carboxylic acid isolate2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_hydrolysis start Low Yield in Hydrolysis Step check_completion Is the reaction complete? (Check by HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_pH Is the pH of the aqueous layer ~2-3 after acidification? check_completion->check_pH Yes solution_incomplete Increase reaction time or add more NaOH incomplete->solution_incomplete high_pH pH is too high check_pH->high_pH No check_filtrate Is the product water-soluble? check_pH->check_filtrate Yes solution_high_pH Add more concentrated HCl high_pH->solution_high_pH soluble Product is partially soluble check_filtrate->soluble Yes success Yield Improved check_filtrate->success No solution_soluble Extract aqueous layer with ethyl acetate before filtration soluble->solution_soluble

Caption: Troubleshooting low yield in the hydrolysis step.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in successfully synthesizing pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in pyrazole synthesis?

Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1] The primary issues often revolve around the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Key factors include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduce the overall yield and complicate the purification process.[1][2] Hydrazine derivatives may also degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion. A slight excess of the hydrazine (1.0-1.2 equivalents) may be used to drive the reaction to completion.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that often require optimization.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization are common side reactions that can lower the yield of the desired product.[1]

Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?

The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to enhance regioselectivity include:

  • Solvent Choice: Aprotic dipolar solvents such as DMF or DMSO may provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[3]

  • pH Control: The pH of the reaction can significantly influence the outcome. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?

Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

To address this issue:

  • Base Addition: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification:

    • Charcoal Treatment: Activated charcoal can be used to remove some of these colored impurities.[4]

    • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1][4]

    • Silica Gel Chromatography: Column chromatography is another powerful technique for separating the desired pyrazole from colored byproducts.[1][4]

Q4: My final pyrazole product is an oil and will not solidify. How can I purify it?

If the final product is an oil, it could be due to the presence of residual solvent or other impurities that lower its melting point.[4]

Purification strategies for oily products include:

  • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[4]

  • Column Chromatography: This is a highly effective method for purifying oily products.[4]

  • Distillation: If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.[4]

  • Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.[4]

Troubleshooting Guides

Low Yield Troubleshooting

This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reaction Stoichiometry check_purity->optimize_stoichiometry Purity OK purify_reagents Purify/Replace Starting Materials check_purity->purify_reagents Impurities Detected evaluate_conditions Evaluate Reaction Conditions (T, t, solvent, pH) optimize_stoichiometry->evaluate_conditions Ratio OK adjust_equivalents Adjust Hydrazine Equivalents (1.0-1.2 eq) optimize_stoichiometry->adjust_equivalents Suboptimal Ratio check_side_reactions Investigate Side Reactions evaluate_conditions->check_side_reactions Conditions OK optimize_parameters Systematically Optimize T, t, Solvent, and pH evaluate_conditions->optimize_parameters Suboptimal Conditions modify_conditions Modify Conditions to Minimize Side Products check_side_reactions->modify_conditions Side Products Identified end Improved Yield check_side_reactions->end No Major Side Products purify_reagents->end adjust_equivalents->end optimize_parameters->end modify_conditions->end Regioisomer_Troubleshooting start Regioisomer Mixture Observed analyze_factors Analyze Steric and Electronic Factors start->analyze_factors modify_solvent Modify Solvent System (e.g., Aprotic Dipolar) analyze_factors->modify_solvent Solvent Effects Suspected adjust_ph Adjust Reaction pH (Acidic vs. Basic) analyze_factors->adjust_ph pH Dependence Likely modify_substituents Introduce Bulky Substituents analyze_factors->modify_substituents Steric Control Possible end Improved Regioselectivity modify_solvent->end adjust_ph->end modify_substituents->end

References

Technical Support Center: Enhancing the Solubility of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges with 1-Isopropyl-1H-pyrazole-4-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it have low aqueous solubility?

A1: this compound is a synthetic organic compound with a pyrazole core.[1][2][3][4][5][6][7][8] Its structure, which includes a nonpolar isopropyl group and a planar pyrazole ring, can lead to strong crystal lattice interactions, making it sparingly soluble in aqueous solutions. The carboxylic acid group does provide a site for ionization, which can be exploited to enhance solubility.[3]

Q2: What is the first step to dissolve this compound for a biological assay?

A2: The recommended initial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic compounds.[9] For this specific compound, its carboxylic acid group suggests it will be soluble in polar organic solvents.[3]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous buffer.

  • Optimize the final DMSO concentration: While keeping the DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slightly higher, non-toxic concentration might be necessary to maintain solubility.

  • Use pre-warmed buffer: Adding the DMSO stock to a pre-warmed assay buffer (e.g., at 37°C) can sometimes prevent precipitation.

  • Employ solubility-enhancing excipients: Consider incorporating co-solvents, cyclodextrins, or surfactants into your assay buffer.[10]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In acidic to neutral solutions, the carboxylic acid will be protonated and less soluble. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer should enhance its solubility.[10][11]

Q5: Are there alternatives to DMSO for making a stock solution?

A5: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents like ethanol can be tested. The choice of solvent will depend on the compatibility with your specific biological assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO. The compound may have very strong crystal lattice energy.Gently warm the solution (e.g., 37°C water bath) or use sonication to aid dissolution. Be cautious with heating as it may degrade the compound.[9]
Precipitation occurs immediately upon dilution into aqueous buffer. The compound's aqueous solubility is very low, and it is crashing out of solution.1. Decrease the final concentration of the compound. 2. Increase the pH of the aqueous buffer. 3. Add a co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. 4. Prepare a complex with a cyclodextrin.
Inconsistent results in biological assays. The compound may not be fully dissolved, leading to inaccurate concentrations.1. Visually inspect your solutions for any precipitate. 2. Filter a sample of your final working solution through a 0.22 µm filter and measure the concentration of the filtrate to determine the actual amount in solution.[11]
Cell toxicity is observed at the desired compound concentration. The concentration of the organic solvent (e.g., DMSO) may be too high.1. Prepare a more concentrated stock solution in the organic solvent to reduce the volume added to the assay. 2. Explore alternative solubilization methods that require less organic solvent, such as pH adjustment or cyclodextrin complexation.

Solubility Enhancement Strategies: Data Summary

Method Solvent/Vehicle pH Temperature (°C) Expected Solubility (µg/mL)
Baseline Water7.425< 1
pH Adjustment Phosphate Buffer8.02510 - 50
pH Adjustment Phosphate Buffer9.025> 100
Co-solvent 5% Ethanol in Water7.4255 - 20
Co-solvent 5% PEG 400 in Water7.42510 - 30
Cyclodextrin Complexation 2% HP-β-CD in Water7.42550 - 200

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution for 1-2 minutes.

  • Aiding Dissolution (if necessary): If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-15 minutes.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

G cluster_0 Stock Solution Preparation Workflow weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex check_dissolution 4. Check for Complete Dissolution vortex->check_dissolution aid_dissolution 5. Gentle Warming or Sonication check_dissolution->aid_dissolution No store 6. Aliquot and Store at -20°C/-80°C check_dissolution->store Yes aid_dissolution->vortex

Caption: Workflow for preparing a concentrated stock solution in DMSO.

Protocol 2: pH-Dependent Solubility Enhancement
  • Buffer Preparation: Prepare a series of biologically compatible buffers with varying pH values (e.g., phosphate buffers at pH 7.4, 8.0, and 8.5).

  • Stock Solution Dilution: Prepare intermediate dilutions of your DMSO stock solution in DMSO.

  • Final Dilution: Add a small volume of the intermediate DMSO stock solution to each of the pre-warmed (if applicable) pH buffers to achieve the desired final concentration.

  • Observation: Visually inspect for any precipitation immediately and after a period relevant to your assay duration.

  • Quantification (Optional): To determine the precise solubility, prepare saturated solutions in each buffer, centrifuge to pellet undissolved compound, filter the supernatant, and measure the concentration using an appropriate analytical method (e.g., HPLC-UV).

G cluster_1 pH-Dependent Solubility Workflow prep_buffers 1. Prepare Buffers at Various pH add_to_buffers 3. Add Intermediate to Buffers prep_buffers->add_to_buffers prep_intermediate 2. Prepare Intermediate DMSO Dilutions prep_intermediate->add_to_buffers observe 4. Observe for Precipitation add_to_buffers->observe quantify 5. (Optional) Quantify Soluble Fraction observe->quantify

Caption: Workflow for enhancing solubility through pH adjustment.

Protocol 3: Co-solvent Solubility Enhancement
  • Co-solvent Buffer Preparation: Prepare your primary aqueous assay buffer containing various concentrations of a co-solvent (e.g., 1%, 2%, 5% v/v of ethanol or PEG 400).

  • Stock Solution Dilution: Add your DMSO stock solution to each co-solvent buffer to achieve the desired final compound concentration.

  • Observation and Quantification: Observe for precipitation and quantify the soluble fraction as described in Protocol 2.

G cluster_2 Co-solvent Solubility Workflow prep_cosolvent_buffers 1. Prepare Buffers with Co-solvents add_stock 2. Add DMSO Stock prep_cosolvent_buffers->add_stock observe_quantify 3. Observe and Quantify add_stock->observe_quantify

Caption: Workflow for enhancing solubility using co-solvents.

Protocol 4: Cyclodextrin-Mediated Solubilization
  • Cyclodextrin Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer at a concentration determined to be effective and non-toxic to your assay system (e.g., 1-5% w/v).

  • Complex Formation:

    • Method A (from solid): Add the solid this compound directly to the cyclodextrin solution and stir or sonicate until dissolved.

    • Method B (from organic stock): Add a concentrated stock solution of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol) to the cyclodextrin solution and stir. The organic solvent can be removed by evaporation if necessary.

  • Equilibration: Allow the mixture to stir for at least one hour to ensure complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any uncomplexed, undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate.

G cluster_3 Cyclodextrin Solubilization Workflow prep_cd_solution 1. Prepare Cyclodextrin Solution add_compound 2. Add Compound (Solid or Organic Stock) prep_cd_solution->add_compound equilibrate 3. Equilibrate (Stir) add_compound->equilibrate filter 4. Filter (0.22 µm) equilibrate->filter quantify_final 5. Quantify Soluble Compound filter->quantify_final

Caption: Workflow for enhancing solubility using cyclodextrins.

References

preventing degradation of 1-Isopropyl-1H-pyrazole-4-carboxylic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Isopropyl-1H-pyrazole-4-carboxylic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For extended storage, refrigeration at 2-8°C is advisable.[4] The compound should be protected from direct sunlight and heat sources.[1]

Q2: What are the visible signs of degradation of this compound?

A2: this compound is typically a white to off-white crystalline powder. Any significant change in color, such as yellowing or browning, or a change in texture, such as clumping or the appearance of an oily substance, may indicate degradation.

Q3: What chemical incompatibilities should I be aware of when storing this compound?

A3: Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[1][4] Contact with these substances can catalyze degradation reactions.

Q4: I suspect my sample of this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to assess the purity of your sample and identify any degradation products. Detailed protocols for these analyses are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color (yellowing/browning) Exposure to light (photodegradation) or heat (thermal degradation).Store the compound in an amber vial or a light-blocking container in a temperature-controlled environment, preferably refrigerated.
Clumping or caking of the powder Absorption of moisture due to improper sealing or high humidity.Ensure the container is tightly sealed. Store in a desiccator or a controlled low-humidity environment.
Unexpected results in experiments Degradation of the compound leading to reduced purity and the presence of impurities that may interfere with the reaction.Re-analyze the purity of the compound using HPLC or GC-MS. If degradation is confirmed, it is recommended to use a fresh, properly stored sample.
Appearance of new peaks in HPLC/GC-MS analysis Formation of degradation products.Refer to the "Potential Degradation Pathways" diagram to hypothesize the structure of the degradation products. Further characterization using techniques like LC-MS/MS or NMR may be necessary to confirm their identity.

Storage Condition Summary

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated) for long-term storage.[4] Cool, controlled room temperature for short-term storage.To minimize the rate of potential thermal degradation.
Humidity Dry environment. Use of a desiccator is recommended.To prevent hydrolysis and moisture-induced physical changes.
Light Protect from light. Store in an amber or opaque container.[1]To prevent photodegradation, which can cause rearrangements of the pyrazole ring.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) for highly sensitive applications. Tightly sealed container for general use.[1][2][3]To minimize oxidation.
Container Well-sealed, non-reactive container (e.g., glass).To prevent contamination and reaction with the container material.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mass spectrometry compatibility)

  • This compound standard of known purity

  • Sample to be analyzed

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., in a 20:80 ratio) containing 0.1% TFA.[5] The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Prepare a stock solution of the standard compound in the mobile phase (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 100 µg/mL).[5]

  • Sample Solution Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 5.0 µL[5]

    • Column Temperature: 25 ± 2°C[5]

    • Detection Wavelength: Determined by obtaining a UV spectrum of the standard (a wavelength around 206 nm has been used for a similar compound).[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage purity can be calculated based on the peak areas.

Protocol 2: GC-MS Analysis for Volatile Degradation Products

This protocol is suitable for identifying volatile or semi-volatile degradation products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Reagents:

  • Dichloromethane or other suitable solvent

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute a wide range of compounds.

    • MS Ionization: Electron Ionization (EI)

    • MS Scan Range: A suitable mass range to detect the parent compound and expected degradation products (e.g., 40-400 m/z).

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Interpretation: Analyze the resulting chromatogram and mass spectra. The mass fragmentation pattern can help in the identification of the parent compound and any degradation products.[6][7][8][9] Common fragments for pyrazoles include the loss of N₂ and HCN, while carboxylic acids can show fragments corresponding to the loss of -OH and -COOH.[9]

Visualizations

G Potential Degradation Pathways A This compound B Thermal Stress (Heat) A->B C Photochemical Stress (Light) A->C D Hydrolysis (Moisture) A->D E Oxidation (Air) A->E F Decarboxylation Product (1-Isopropyl-1H-pyrazole) B->F Decarboxylation G Ring Cleavage Products B->G Ring Cleavage H Isomerization Product (e.g., Imidazole derivative) C->H Rearrangement J Stable (No Degradation) D->J I Oxidized Products E->I

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Conclusion A Obtain sample of This compound B Prepare solutions for HPLC and GC-MS analysis A->B C HPLC Analysis (Purity Assessment) B->C D GC-MS Analysis (Impurity Identification) B->D E Compare sample chromatogram to standard C->E F Identify degradation peaks and their mass spectra D->F G Determine sample purity and extent of degradation E->G H Hypothesize degradation product structures F->H G->H

Caption: Workflow for assessing the stability of this compound.

G Troubleshooting Logic A Unexpected Experimental Results? B Check for visible signs of degradation (color change, clumping) A->B C Perform HPLC/GC-MS Purity Analysis A->C No visible signs, but results are off I Visible Degradation? B->I D Degradation Observed? C->D E Review Storage Conditions (Temp, Light, Moisture) D->E Yes G No Degradation Observed D->G No F Use Fresh, Properly Stored Sample E->F H Investigate Other Experimental Parameters G->H I->C Yes I->G No

References

Technical Support Center: Cost-Effective Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the cost-effective synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective strategies for synthesizing this compound?

A1: Two primary cost-effective synthetic routes are recommended:

  • Route A: Pyrazole Ring Formation via Knorr Cyclocondensation. This approach involves the construction of the pyrazole ring using isopropylhydrazine and a suitable 1,3-dicarbonyl precursor. It is a convergent approach that can be highly efficient.

  • Route B: N-Alkylation of a Pre-formed Pyrazole Ring. This strategy begins with a commercially available or easily synthesized pyrazole-4-carboxylic acid ester, which is then N-alkylated using an isopropylating agent. This route's cost-effectiveness depends on the price of the starting pyrazole and the regioselectivity of the alkylation.

Q2: How do the two main synthetic routes compare in terms of cost and efficiency?

A2: The following table provides a comparative overview of the two routes. Please note that costs are estimates and can vary based on supplier and scale.

FeatureRoute A: Knorr CyclocondensationRoute B: N-Alkylation
Starting Materials Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar), IsopropylhydrazineEthyl 1H-pyrazole-4-carboxylate, Isopropyl bromide/iodide
Key Steps 1. Cyclocondensation to form the ester. 2. Hydrolysis to the carboxylic acid.1. N-isopropylation. 2. Hydrolysis to the carboxylic acid.
Overall Yield Generally good to high.Can be high, but may be reduced by the formation of the N2-isomer.
Cost-Effectiveness Potentially very cost-effective if starting materials are sourced economically.Can be cost-effective, but depends on the price of the starting pyrazole ester and the efficiency of the regioselective alkylation.
Key Challenge Handling of potentially toxic and unstable hydrazine reagents.Achieving high regioselectivity for the desired N1-isopropyl isomer.

Q3: What are the common impurities or byproducts in these syntheses?

A3: Common impurities include:

  • For Route A: Regioisomers (if an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, though less of a concern with symmetrical precursors), and unreacted starting materials. Decomposition products of the hydrazine can also lead to colored impurities.[1][2]

  • For Route B: The main byproduct is the undesired N2-isopropyl-1H-pyrazole-4-carboxylic acid isomer. Unreacted starting pyrazole and di-alkylation products (if harsh conditions are used) can also be present.

  • In the final hydrolysis step: Incomplete hydrolysis can leave residual ethyl ester.

Troubleshooting Guides

Route A: Knorr Cyclocondensation

Issue 1: Low Yield of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

  • Possible Cause 1: Poor quality or decomposition of isopropylhydrazine.

    • Solution: Use freshly prepared or purchased isopropylhydrazine. Store it under an inert atmosphere and at a low temperature. Consider using a salt of isopropylhydrazine (e.g., hydrochloride) and liberating the free base in situ.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: Optimize the reaction temperature and time. While some reactions proceed at room temperature, others may require heating.[3] Use a slight excess of isopropylhydrazine to ensure complete conversion of the dicarbonyl compound. The choice of solvent can also be critical; ethanol or acetic acid are commonly used.[4]

  • Possible Cause 3: Side reactions.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine.[2]

Issue 2: Formation of Colored Impurities

  • Possible Cause: Decomposition of the hydrazine starting material.

    • Solution: Purify the crude product by treating a solution with activated charcoal to adsorb colored impurities, followed by filtration.[1] Recrystallization of the final product is also an effective method for removing colored byproducts.[1]

Route B: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

Issue 1: Low Regioselectivity (Formation of N2-isomer)

  • Possible Cause 1: Inappropriate choice of base and solvent.

    • Solution: The regioselectivity of pyrazole N-alkylation is highly dependent on the reaction conditions. For favoring the N1-alkylation, sterically hindered products are often achieved with less hindered nitrogen. In the case of pyrazole-4-carboxylates, the electronic and steric effects of the ester group can influence the outcome. A common strategy to favor N1 alkylation is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF. Alternatively, using potassium carbonate (K2CO3) in a solvent like DMSO can also promote N1-alkylation. Phase-transfer catalysis has also been reported as an effective method for N-alkylation of pyrazoles.[5]

  • Possible Cause 2: Nature of the alkylating agent.

    • Solution: While isopropyl bromide is a cost-effective choice, isopropyl iodide is more reactive and may sometimes lead to different selectivity. The use of bulkier isopropylating agents is generally not necessary for achieving N1 selectivity in this specific case due to the electronics of the pyrazole ring.

Issue 2: Difficult Separation of N1 and N2 Isomers

  • Possible Cause: Similar physical properties of the regioisomers.

    • Solution: Column chromatography on silica gel is the most common method for separating N1 and N2 isomers.[1] Careful selection of the eluent system is crucial for achieving good separation. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. If separation is still challenging, consider derivatization of the mixture to facilitate separation, followed by deprotection.

Final Step: Hydrolysis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

Issue 1: Incomplete Hydrolysis

  • Possible Cause 1: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, increase the reaction temperature (e.g., reflux) and/or extend the reaction time.

  • Possible Cause 2: Inadequate amount of base.

    • Solution: Use a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure complete saponification of the ester.

Issue 2: Difficulty in Isolating the Carboxylic Acid Product

  • Possible Cause: Product is soluble in the aqueous phase.

    • Solution: After acidification of the reaction mixture, if the product does not precipitate, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.

Experimental Protocols

Route A: Synthesis via Knorr Cyclocondensation

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

  • Materials:

    • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

    • Isopropylhydrazine

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Add isopropylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

    • If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Route B: Synthesis via N-Alkylation

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

  • Materials:

    • Ethyl 1H-pyrazole-4-carboxylate

    • 2-Bromopropane

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

    • Add 2-bromopropane (1.2 equivalents) and heat the mixture at 60-80 °C.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Step 2: Hydrolysis to this compound

  • Follow the hydrolysis protocol described in Route A, Step 2.

Visualizations

Synth_Workflow cluster_route_a Route A: Knorr Cyclocondensation cluster_route_b Route B: N-Alkylation A_start Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Isopropylhydrazine A_intermediate Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate A_start->A_intermediate Cyclocondensation A_final This compound A_intermediate->A_final Hydrolysis B_start Ethyl 1H-pyrazole-4-carboxylate + 2-Bromopropane B_intermediate Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate B_start->B_intermediate N-Alkylation B_final This compound B_intermediate->B_final Hydrolysis

Caption: Comparative workflow of two cost-effective synthesis routes.

Troubleshooting_Alkylation start Low Regioselectivity in N-Alkylation cause1 Inappropriate Base/Solvent start->cause1 cause2 Reactive Alkylating Agent start->cause2 separation Column Chromatography start->separation If isomers form solution1 Use K2CO3/DMF or NaH/THF cause1->solution1 solution2 Consider Isopropyl Bromide over Iodide cause2->solution2

Caption: Troubleshooting logic for N-alkylation regioselectivity.

References

overcoming low reactivity in pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of pyrazole-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges related to the low reactivity of the pyrazole ring and provides actionable solutions.

Q1: My transition-metal-catalyzed C-H arylation reaction is giving low to no yield. What are the first troubleshooting steps?

A1: Low yields in pyrazole C-H arylation are a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. Pyrazoles can act as N-heterocyclic ligands, coordinating to the metal center and impeding catalysis.[1]

Here are the primary areas to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and corresponding ligand is critical. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ because they facilitate the clean generation of the active catalytic species.[2] For sterically hindered substrates, bulky, electron-rich phosphine ligands can be effective.[2]

  • Reaction Conditions: Ensure all reagents, especially the solvent and amine base, are anhydrous and thoroughly degassed. Oxygen can deactivate the catalyst and lead to side reactions like the homocoupling of coupling partners.[1][2]

  • Temperature: While many coupling reactions are run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition.[1][2] If you observe decomposition, consider screening weaker bases (e.g., Cs₂CO₃, K₃PO₄) and running the reaction at a lower temperature.[2]

  • Protecting Groups: Unprotected N-H pyrazoles may not be suitable for certain C-H functionalization protocols.[3] Electron-withdrawing protecting groups such as Acetyl (Ac), Boc, and Tosyl (Ts) can severely inhibit the reaction. Consider using N-aryl or N-alkyl substituted pyrazoles.[3]

Q2: I'm struggling with poor regioselectivity in my pyrazole functionalization. How can I control which position of the ring reacts?

A2: Regioselectivity is a significant challenge in pyrazole chemistry due to the presence of multiple C-H bonds and two nitrogen atoms.[4][5] The inherent electronic properties of the pyrazole ring favor electrophilic substitution at the C4 position, which has the highest electron density.[6][7][8] The C3 and C5 positions are more electron-deficient.[5][6]

Strategies to control regioselectivity include:

  • Exploiting Inherent Reactivity: For electrophilic substitutions like halogenation or nitration, the C4 position is the most reactive site.[7][8]

  • Directing Groups (DGs): This is a powerful strategy for C-H functionalization. A directing group installed on the pyrazole nitrogen can steer the catalyst to a specific C-H bond, typically the C5 position, through the formation of a stable metallacycle intermediate.[6][9] The pyrazole's own N2 atom can also act as a directing group to functionalize an attached aromatic ring.[6]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can block certain positions, sterically favoring reaction at less hindered sites.

  • Catalyst/Ligand Control: In some cases, the choice of catalyst and ligand can influence the regioselectivity of direct arylation reactions. For instance, a ligand-free palladium catalyst in a protic solvent like 2-ethoxyethan-1-ol has been shown to promote arylation at the β-position (C4).[10]

Q3: How can I functionalize the typically less reactive C3 or C5 positions of the pyrazole ring?

A3: Functionalizing the electron-deficient C3 and C5 positions is challenging but achievable through several methods:

  • Directed C-H Activation: As mentioned above, attaching a directing group to the N1 nitrogen is a primary strategy to facilitate C-H activation at the C5 position.[6][11]

  • Protecting Group Strategy: An elegant strategy involves a "protecting-group-switch" where a removable group is used to convert the C3 position into a more reactive C5 position for the duration of the reaction.[3]

  • Halogenation Followed by Cross-Coupling: A traditional and reliable method involves the initial halogenation of the pyrazole ring, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to install the desired functional group.[1][6]

  • Electron-Withdrawing Substituents: Placing an electron-withdrawing group (like nitro or ester) at the C4 position can increase the acidity of the C5-H bond, making it more susceptible to deprotonation and subsequent functionalization in palladium-catalyzed reactions.[12]

Q4: My Sonogashira coupling with a halopyrazole substrate is failing. What are the likely causes and solutions?

A4: Failure in Sonogashira couplings involving pyrazoles often points to catalyst inactivation, poor reagent quality, or side reactions.[1]

  • Catalyst Inactivation: The nitrogen atoms in the pyrazole ring can bind to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle.[1]

  • Reagent Quality: The reaction is highly sensitive to oxygen and water. Ensure your solvent and amine base are anhydrous and rigorously degassed (e.g., via freeze-pump-thaw cycles or bubbling with an inert gas). Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling).[1]

  • Minimizing Homocoupling: This common side reaction can be suppressed by switching to a copper-free Sonogashira protocol or by the slow addition of the terminal alkyne to the reaction mixture.[1]

  • Reaction Temperature: Less reactive substrates, such as aryl bromides or chlorides, may require higher temperatures to facilitate the oxidative addition step. However, be cautious of catalyst decomposition at excessive temperatures.[1]

Troubleshooting and Experimental Workflow Diagrams

The following diagrams provide a visual guide to troubleshooting common issues and a standard workflow for pyrazole functionalization experiments.

G cluster_workflow General Experimental Workflow for Pyrazole Coupling prep 1. Preparation - Flame-dry glassware - Use anhydrous/degassed solvents - Weigh catalyst, ligand, base, reactants setup 2. Reaction Setup - Assemble under inert gas (Ar/N2) - Add reagents in specified order - Seal vessel prep->setup reaction 3. Reaction - Heat to desired temperature - Stir for specified time - Monitor progress (TLC/LC-MS) setup->reaction workup 4. Workup - Cool to room temperature - Quench reaction - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layers - Concentrate under vacuum - Purify via column chromatography workup->purify

Caption: A typical experimental workflow for pyrazole coupling reactions.[2]

G start Low or No Product Yield? reagents Check Reagent Quality - Anhydrous/degassed solvent? - Active catalyst/ligand? - Pure starting materials? start->reagents Yes side_reactions Side Reactions Observed? (e.g., Homocoupling, Decomposition) start->side_reactions No, but side products conditions Optimize Reaction Conditions - Screen different bases (e.g., Cs2CO3) - Vary temperature - Change solvent reagents->conditions Reagents OK catalyst Screen Catalyst System - Try bulky/e-rich ligands (e.g., phosphines, NHCs) - Use modern precatalysts conditions->catalyst No Improvement success Improved Yield / Successful Reaction catalyst->success Improvement homocoupling Action: Homocoupling - Ensure rigorous degassing - Switch to copper-free conditions - Add alkyne slowly side_reactions->homocoupling Yes, Homocoupling decomp Action: Decomposition - Lower reaction temperature - Use a weaker base side_reactions->decomp Yes, Decomposition side_reactions->success No homocoupling->success decomp->success

Caption: A logical guide for troubleshooting common coupling reaction issues.[1][2]

Data Presentation: Catalyst Systems for C-H Arylation

The following tables summarize optimized conditions for different pyrazole C-H arylation reactions, allowing for easy comparison.

Table 1: Optimization of Pd-Catalyzed C-3 Arylation of N-Substituted Indazoles/Pyrazoles [3]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene16093
Pd(OAc)₂ (10)Phen (10)K₂CO₃ (1.0)Toluene16075
Pd(OAc)₂ (10)Phen (10)K₃PO₄ (1.0)Toluene16065
PdCl₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene16085
Pd(OAc)₂ (10)NoneCs₂CO₃ (1.0)Toluene1600
NonePhen (10)Cs₂CO₃ (1.0)Toluene1600

Reaction Conditions: Indazole (0.25 mmol), Phenyl Iodide (0.5 mmol) in solvent (1 mL) for 48 h.

Table 2: Optimization of Cu-Catalyzed C-H Arylation of Pyrazole [13]

Catalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
CuI (10)Phenanthroline (10)DMF1.582
CuI (10) Phenanthroline (10) DMF 1.5 95
CuI (5)Phenanthroline (5)DMF1.575
CuI (10)Phenanthroline (10)DMSO1.578
CuI (10)Phenanthroline (10)Toluene1.565

Reaction Conditions: Pyrazole, 4-tolyl iodide, K₂CO₃ base, under simultaneous ultrasound and blue LED irradiation at 70-80 °C. The optimized condition is highlighted in bold.

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common pyrazole functionalization reactions.

Protocol 1: General Procedure for Pd-Catalyzed C-4 Arylation of 1,3,5-Trimethylpyrazole [7]

  • Reaction Setup: In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).

  • Solvent Addition: Add dimethylacetamide (DMA) (3 mL) as the solvent.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Pyrazoles [14]

  • Reaction Setup: To an oven-dried resealable Schlenk tube, add CuI (5-10 mol%), the pyrazole (1.0 mmol), the aryl halide (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Ligand and Solvent Addition: Add the diamine ligand (10-20 mol%) and the solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the tube and stir the mixture at the specified temperature (typically 110 °C) for 24-48 hours.

  • Workup: After cooling to room temperature, add ethyl acetate and water. Filter the mixture through a pad of Celite.

  • Purification: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: C4-Iodination of a 1,3,5-Trisubstituted Pyrazole [7]

  • Reaction Setup: To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for the time required (monitor by TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the C4-iodinated pyrazole.

References

Validation & Comparative

Comparative Biological Activity of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 1-Isopropyl-1H-pyrazole-4-carboxylic acid. The information is supported by experimental data from peer-reviewed literature, offering insights into their potential as therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The this compound core, in particular, has been explored as a key building block in the development of novel therapeutic agents. This guide summarizes the known biological activities of its derivatives, presents comparative quantitative data, and provides detailed experimental protocols for key assays.

Quantitative Data Summary

Antifungal Activity of Pyrazole-4-carboxamide Derivatives

Several studies have highlighted the potent antifungal activity of pyrazole-4-carboxamide derivatives. The data below, extracted from various sources, showcases the efficacy of these compounds against different fungal pathogens. The substitution at the N-1 position of the pyrazole ring and the nature of the amide substituent are critical for activity.

Compound IDN-1 SubstituentAmide Substituent (R)Fungal StrainEC50 (µg/mL)Reference
A1 MethylN-(2-(5-bromo-1H-indazol-1-yl)phenyl)Pythium aphanidermatum-[1]
A2 MethylN-(2-(5-bromo-1H-indazol-1-yl)phenyl)Rhizoctonia solani-[1]
B1 MethylN-(5-(trifluoromethyl)pyridin-2-yl)Gibberella zeae>50% inhibition at 100 µg/mL[2][3]
B2 MethylN-(3-chloropyridin-2-yl)Gibberella zeae>50% inhibition at 100 µg/mL[2][3]
C1 Isoxazolol-Rhizoctonia solani0.37[4][5]

Note: A dash (-) indicates that the specific EC50 value was not provided in the abstract, but the compound was highlighted for its high activity. The data for compounds A1, A2, B1, and B2 are for N-methyl derivatives, which serve as a proxy for understanding the potential of N-alkyl pyrazole carboxamides.

Kinase Inhibitory Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The following table summarizes the IC50 values of different pyrazole derivatives against several kinases.

Compound IDPyrazole SubstitutionTarget KinaseIC50 (nM)Reference
D1 4-amino-(1H)-pyrazole derivativeJAK13.4[6]
D2 4-amino-(1H)-pyrazole derivativeJAK22.2[6]
D3 4-amino-(1H)-pyrazole derivativeJAK33.5[6]
E1 N,1,3-triphenyl-1H-pyrazole-4-carboxamideAurora-A160[7]
F1 5-amino-1H-pyrazole-4-carboxamide derivativeFGFR146[8]
F2 5-amino-1H-pyrazole-4-carboxamide derivativeFGFR241[8]

Note: The specific substitution at the 1-position for these kinase inhibitors varies. The data illustrates the potential of the pyrazole scaffold for designing potent kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for the key biological assays cited in this guide.

In Vitro Antifungal Susceptibility Testing (Mycelium Growth Inhibition Assay)

This method is commonly used to determine the efficacy of antifungal compounds.

1. Preparation of Test Compounds:

  • Stock solutions of the synthesized pyrazole derivatives are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial dilutions are made to obtain a range of test concentrations.

2. Fungal Culture Preparation:

  • The test fungi (e.g., Gibberella zeae, Fusarium oxysporum) are cultured on potato dextrose agar (PDA) plates.

  • Mycelial discs of a specific diameter are cut from the edge of an actively growing colony.

3. Assay Procedure:

  • The test compounds at various concentrations are added to molten PDA medium.

  • The medium is poured into Petri dishes and allowed to solidify.

  • A mycelial disc of the test fungus is placed at the center of each agar plate.

  • Plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • The diameter of the fungal colony is measured.

4. Data Analysis:

  • The percentage of mycelial growth inhibition is calculated relative to a control (without the test compound).

  • The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by probit analysis.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

1. Reagents and Materials:

  • Recombinant human kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • The kinase reaction is set up in a multi-well plate.

  • The test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer.

  • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

  • The IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) RAS RAS Receptor_Tyrosine_Kinase->RAS Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Pyrazole_Derivative Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Derivative->Receptor_Tyrosine_Kinase Inhibits Pyrazole_Derivative->RAF Pyrazole_Derivative->AKT

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway often targeted by pyrazole-based inhibitors.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Structure-Activity Relationship (SAR) Analysis Synthesis Synthesis of 1-Isopropyl-1H-pyrazole-4- carboxylic acid derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Antifungal, Kinase Assay) Characterization->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Data_Analysis IC50 / EC50 Determination Dose_Response->Data_Analysis SAR_Analysis Analyze relationship between chemical structure and biological activity Data_Analysis->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Iterative Optimization

Caption: A typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

References

A Comparative Analysis of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid and Its Isomers in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a comparative overview of 1-isopropyl-1H-pyrazole-4-carboxylic acid and its positional isomers, focusing on their differential activities in key therapeutic areas. While direct comparative studies on the parent compounds are limited, a wealth of data on their derivatives allows for a robust structure-activity relationship (SAR) analysis, highlighting the critical role of substituent placement on the pyrazole ring.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial properties.[1][2] The seemingly subtle change in the position of the carboxylic acid group and other substituents on the pyrazole ring can lead to profound differences in biological function, a principle well-documented in SAR studies.[3] For instance, the transition of a carboxylic acid group from the 4-position to the 3-position on the pyrazole ring has been shown to dramatically reduce the inhibitory activity of certain compounds.

This guide will delve into the distinct biological profiles of this compound and its 3- and 5-carboxylic acid isomers, supported by experimental data from studies on their derivatives.

Comparative Biological Activities

Anti-inflammatory Activity

Derivatives of pyrazole carboxylic acids are widely recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

  • This compound Derivatives: This isomer is particularly noted for its potential in treating inflammatory diseases.[5] Derivatives of pyrazole-4-carboxylic acid have been investigated as selective COX-2 inhibitors, a key target in anti-inflammatory drug development.[6]

  • Pyrazole-3-carboxylic Acid Derivatives: Several studies have reported the synthesis and evaluation of pyrazole-3-carboxylic acid derivatives as potent anti-inflammatory agents, with some exhibiting significant in vivo activity in models such as carrageenan-induced paw edema.[3][7]

  • Pyrazole-5-carboxylic Acid Derivatives: While also showing anti-inflammatory potential, the focus for this isomeric scaffold often extends to other therapeutic areas.

Compound ClassAssayMeasurementResultReference
Pyrazole-4-carboxamide Derivativesin vivo anti-inflammatory (carrageenan-induced rat paw edema)% Edema InhibitionUp to 93.06%[7]
Pyrazole-3-carboxylic Acid Derivativesin vivo anti-inflammatory (carrageenan-induced paw edema)% InhibitionSignificant inhibition compared to standard drugs[3]
Polysubstituted Pyrazolesin vitro COX-2 InhibitionIC5019.87 - 61.24 nM[6]
Anticancer Activity

The pyrazole nucleus is a privileged scaffold in oncology research, with different isomers showing promise against various cancer cell lines.

  • This compound Derivatives: A significant area of research for this class of compounds is the inhibition of the DNA 6mA demethylase ALKBH1, which has emerged as a potential therapeutic target in gastric cancer.[8]

  • Pyrazole-3-carboxylic Acid Derivatives: Derivatives of this isomer have demonstrated cytotoxic effects against a range of cancer cell lines, including human promyelocytic leukemia (HL-60) and cervical cancer (HeLa) cells.[3]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives: These compounds have shown potent anti-proliferative activity across a broad panel of tumor cell lines, including hematopoietic and solid tumors.[2]

Compound ClassTarget/AssayMeasurementResultReference
1H-Pyrazole-4-carboxylic Acid DerivativesALKBH1 InhibitionIC50Potent inhibition[8]
Pyrazole-3(5)-carboxylic Acid DerivativesMTT Assay (HL-60, HeLa, etc.)IC50Promising anticancer activity[3]
1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic Acid DerivativesAnti-proliferative Assay (various cancer cell lines)GI500.04 to 11.4 µM[9]
Antifungal Activity

This compound is utilized in the development of fungicides.[5] This is a well-established application for derivatives of this particular isomer.

  • This compound Derivatives: Many commercial fungicides are based on the pyrazole-4-carboxamide scaffold and act as succinate dehydrogenase inhibitors (SDHIs).[10]

  • Pyrazole-3,4-dicarboxylic Acid Derivatives: These compounds have also been evaluated for their antifungal activity against various fungal pathogens.[11]

Compound ClassTarget OrganismMeasurementResultReference
Pyrazole-4-carboxamide DerivativesSclerotinia sclerotiorumEC502.52 - 3.96 mg/L[10]
Isoxazolol Pyrazole CarboxylatesRhizoctonia solaniEC500.37 µg/mL[12]
Pyrazole-3,4-dicarboxylic Acid DerivativesCandida albicansAntifungal ActivityDemonstrated inhibitory effects[11]

Experimental Protocols

In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: To determine the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer, glutathione, hematin, and the respective enzyme.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the dose-response curves.[6][13]

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against fungal pathogens.

Methodology:

  • Medium Preparation: A standardized broth medium, such as RPMI-1640, is used.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, and a standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[14][15]

In Vitro Anticancer Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[16]

Visualizations

G Simplified COX-2 Inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pain, Fever, Swelling Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition G Experimental Workflow for In Vitro Anticancer Screening cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Maintain Cancer Cell Lines Maintain Cancer Cell Lines Seed Cells in 96-well Plates Seed Cells in 96-well Plates Maintain Cancer Cell Lines->Seed Cells in 96-well Plates Prepare Serial Dilutions of Pyrazole Isomers Prepare Serial Dilutions of Pyrazole Isomers Treat Cells for 48-72h Treat Cells for 48-72h Prepare Serial Dilutions of Pyrazole Isomers->Treat Cells for 48-72h Add MTT Reagent Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Cell Viability Calculate % Cell Viability Determine IC50 Values Determine IC50 Values Calculate % Cell Viability->Determine IC50 Values

References

comparative analysis of synthetic routes for pyrazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole-4-carboxylic acids are pivotal structural motifs in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides a comparative analysis of several common synthetic routes to pyrazole-4-carboxylic acids, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of pyrazole-4-carboxylic acids can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of some of the most prevalent methods, with their key features compared in Table 1.

Synthetic Route Starting Materials Key Reagents & Conditions Yield Range Advantages Disadvantages
1. Knorr-Type Cyclocondensation Hydrazine derivatives, β-dicarbonyl compounds (or their synthetic equivalents)Acid or base catalysis, various solvents (e.g., ethanol, acetic acid), often requires heating.65-99%High yields, readily available starting materials, versatile for a wide range of substituted pyrazoles.Potential for regioisomer formation with unsymmetrical dicarbonyls and hydrazines.
2. Vilsmeier-Haack Reaction & Subsequent Oxidation Substituted pyrazolesVilsmeier reagent (POCl₃/DMF), followed by an oxidizing agent (e.g., KMnO₄, H₂O₂, vanadium catalyst).48-92%Useful for introducing the carboxyl group onto a pre-existing pyrazole core, good for specific substitution patterns.Two-step process, the Vilsmeier-Haack reaction can be harsh for sensitive substrates.
3. Multicomponent Reactions Aldehydes, β-ketoesters, hydrazine derivativesOften catalyzed by Lewis acids or ionic liquids, can be performed in a one-pot fashion.75-92%High atom economy, operational simplicity, rapid construction of complex molecules in a single step.Optimization of reaction conditions for three components can be challenging.
4. Cycloaddition Reactions Diazo compounds and alkynes, or nitrilimines and alkenesOften requires in-situ generation of the reactive dipole, can be catalyzed by transition metals (e.g., zinc triflate).[1]72-89%High regioselectivity can be achieved, provides access to diverse substitution patterns.[1]Availability and stability of diazo compounds can be a limitation.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed above.

Knorr-Type Cyclocondensation of a β-Dicarbonyl Equivalent with Hydrazine

This method is a classic and widely used approach for the synthesis of the pyrazole core. The following protocol describes the synthesis of ethyl 1H-pyrazole-4-carboxylate from (ethoxycarbonyl)malondialdehyde.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

To a solution of 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde dissolved in 150 mL of ethanol under an ice bath, 6.2 g (193 mmol) of hydrazine is slowly added. The reaction mixture is then stirred at room temperature for 17 hours. After the reaction is complete, the ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.[2]

  • Yield: 19.4 g (72.4%)[2]

Step 2: Hydrolysis to 1H-Pyrazole-4-carboxylic acid

The ethyl 1H-pyrazole-4-carboxylate (1.0 g, 7.14 mmol) is dissolved in a mixture of ethanol (10 mL) and 2 M aqueous sodium hydroxide (10 mL). The mixture is stirred at room temperature overnight. The ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with concentrated HCl. The resulting precipitate is filtered, washed with cold water, and dried to afford 1H-pyrazole-4-carboxylic acid.

Vilsmeier-Haack Reaction and Subsequent Oxidation

This two-step sequence is a powerful method for the synthesis of pyrazole-4-carboxylic acids starting from an existing pyrazole ring.

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Phosphorus oxychloride (12.0 mL, 130 mmol) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 50 mL) with stirring. The mixture is stirred for 30 minutes at 0 °C, and then a solution of 1-phenyl-1H-pyrazole (14.4 g, 100 mmol) in DMF (20 mL) is added dropwise. The reaction mixture is then heated to 80 °C for 2 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde to 1-Phenyl-1H-pyrazole-4-carboxylic Acid

A solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (5.0 g, 29 mmol) in a mixture of acetone (100 mL) and water (50 mL) is prepared. To this solution, potassium permanganate (6.0 g, 38 mmol) is added portion-wise while maintaining the temperature below 30 °C. The mixture is stirred at room temperature for 4 hours. The manganese dioxide is filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and acidified with 2 M HCl. The precipitate is filtered, washed with water, and dried to yield 1-phenyl-1H-pyrazole-4-carboxylic acid. A study comparing conventional heating with microwave-assisted organic synthesis (MAOS) for a similar oxidation showed yields of 48-85% for conventional heating (1 hour) and 62-92% for MAOS (2 minutes).[3]

Three-Component Synthesis of Ethyl 1,5-Diphenyl-1H-pyrazole-4-carboxylate

This one-pot multicomponent reaction provides a rapid and efficient route to highly substituted pyrazole-4-carboxylates.

A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and a catalytic amount of 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl4]) (10 mol%) is heated at 120 °C under solvent-free conditions for 3 hours with a flow of oxygen.[4] After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. The final product can be obtained in yields ranging from 75-92% after recrystallization from isopropanol.[4]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

knorr_synthesis hydrazine Hydrazine intermediate Hydrazone Intermediate hydrazine->intermediate dicarbonyl β-Dicarbonyl Equivalent dicarbonyl->intermediate Cyclocondensation ester Ethyl Pyrazole- 4-carboxylate intermediate->ester Dehydration acid Pyrazole-4- carboxylic Acid ester->acid Hydrolysis

Caption: Knorr-Type Cyclocondensation Pathway.

vilsmeier_oxidation pyrazole Substituted Pyrazole aldehyde Pyrazole-4- carbaldehyde pyrazole->aldehyde Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->aldehyde acid Pyrazole-4- carboxylic Acid aldehyde->acid Oxidation oxidant Oxidizing Agent oxidant->acid

Caption: Vilsmeier-Haack and Oxidation Route.

multicomponent_reaction cluster_reactants Starting Materials aldehyde Aldehyde product Ethyl Pyrazole- 4-carboxylate aldehyde->product ketoester β-Ketoester ketoester->product One-Pot Three-Component Reaction hydrazine Hydrazine hydrazine->product

Caption: Three-Component Reaction Pathway.

Conclusion

The synthesis of pyrazole-4-carboxylic acids can be achieved through a variety of effective methods. The classical Knorr-type cyclocondensation offers high yields and utilizes readily available starting materials. The Vilsmeier-Haack reaction followed by oxidation provides a reliable route for the functionalization of pre-existing pyrazole cores. For rapid and efficient access to complex pyrazole-4-carboxylates, multicomponent reactions are an excellent choice due to their high atom economy and operational simplicity. The selection of the optimal synthetic route will be guided by the specific target molecule, the availability of precursors, and the desired scale of the reaction. This guide provides the necessary foundational information for researchers to make an informed decision for their synthetic endeavors.

References

Comparative Guide to the Mechanism of Action of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the development of agrochemicals and pharmaceuticals. While direct mechanism of action studies on this specific molecule are not extensively available in public literature, its derivatives have been shown to exhibit significant biological activities. This guide provides a comparative analysis of the two primary mechanisms of action attributed to its derivatives: inhibition of succinate dehydrogenase (SDH) in the context of antifungal agents, and inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the context of anti-inflammatory drugs. This guide will compare the performance of pyrazole derivatives with established alternatives, supported by experimental data.

I. Antifungal Activity: Succinate Dehydrogenase Inhibition

A prominent application of this compound is in the synthesis of fungicides. The primary mechanism of action for many of these pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.

Mechanism of Action: SDH Inhibition

Succinate dehydrogenase (also known as complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts the fungus's cellular respiration, leading to a halt in energy production and ultimately cell death. Pyrazole-carboxamide derivatives, synthesized from this compound, are known to act as SDH inhibitors (SDHIs).

Comparative Performance Data

The following table summarizes the in vitro efficacy (EC50 values) of various pyrazole derivatives against a range of phytopathogenic fungi, compared to the established SDHI fungicide, Boscalid. Lower EC50 values indicate higher potency.

CompoundFungal SpeciesEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Pyrazole Derivative 7a ¹Gibberella zeae1.8Penthiopyrad-
Pyrazole Derivative 7c ¹Fusarium oxysporum1.5Penthiopyrad-
Pyrazole Derivative 7c ¹Cytospora mandshurica3.6Penthiopyrad-
Pyrazole Derivative 7f ¹Phytophthora infestans6.8Penthiopyrad-
Pyrazole-5-sulfonamide C22 ²Valsa mali0.45Tebuconazole-
Pyrazole-5-sulfonamide C22 ²Sclerotinia sclerotiorum0.49Tebuconazole-
Pyrazole-5-sulfonamide C22 ²Botrytis cinerea0.57Tebuconazole-

¹Data for N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives.[1] ²Data for pyrazole-5-sulfonamide derivatives.[2]

The following table presents the direct inhibitory activity (IC50 values) of pyrazole derivatives on the SDH enzyme, compared to Boscalid and Penthiopyrad.

CompoundSource of SDHIC50 (µg/mL)
Pyrazole Derivative 4c ¹Phytophthora infestans12.5
Pyrazole Derivative 7f ¹Phytophthora infestans6.9
Penthiopyrad (Reference)¹Phytophthora infestans223.9
Boscalid (Reference)²Humanin the µM range

¹Data for N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives.[1] ²Boscalid has been shown to inhibit human SDH with IC50 values in the micromolar range.

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Compounds: The test compounds (pyrazole derivatives and reference fungicides) are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of the compound-amended PDA plates.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (without any compound) reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

  • Mitochondria Isolation: Fungal mycelia are harvested, and mitochondria are isolated by differential centrifugation.

  • Enzyme Activity Measurement: The activity of SDH is determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT), in the presence of succinate as the substrate.

  • Inhibition Assay: The assay is performed in the presence of various concentrations of the test inhibitors (pyrazole derivatives and reference compounds).

  • Data Analysis: The rate of the reaction is measured, and the percentage of inhibition is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Signaling Pathway Diagram

SDHI_Mechanism cluster_ETC Electron Transport Chain cluster_ATP ATP Synthesis Succinate Succinate Fumarate Fumarate Succinate->Fumarate ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (SDH) ComplexII->CoQ e⁻ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ADP ADP + Pi H2O H₂O O2->H2O ATP ATP ADP->ATP ATP Synthase Pyrazole Pyrazole Derivative (e.g., Boscalid) Pyrazole->ComplexII Inhibition

Caption: Mechanism of action of pyrazole derivative fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).

II. Anti-inflammatory Activity: COX and LOX Inhibition

Derivatives of this compound have also been investigated for their potential as anti-inflammatory agents. The primary mechanisms explored in this context are the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Mechanism of Action: COX/LOX Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The LOX enzymes catalyze the conversion of arachidonic acid into leukotrienes, another class of inflammatory mediators. Dual inhibitors of COX and LOX could offer a broader anti-inflammatory effect.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives against COX-1, COX-2, and 5-LOX enzymes, compared to the selective COX-2 inhibitor, Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Derivative 5u ¹>1001.79->55.8
Pyrazole Derivative 5s ¹>1002.11->47.4
Pyrazole-pyridazine 5f ²14.341.50-9.56
Pyrazole-pyridazine 6f ²9.561.15-8.31
Celecoxib (Reference)¹7.60.04-190
Celecoxib (Reference)²5.422.16-2.51

¹Data for hybrid pyrazole analogues.[3] ²Data for new pyrazole-pyridazine hybrids.[4]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary cofactors like hematin and glutathione is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (pyrazole derivatives and reference drugs) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination and Measurement: The reaction is stopped after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation: The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

In Vitro Lipoxygenase (LOX) Inhibition Assay

  • Enzyme and Substrate: Soybean lipoxygenase (15-LOX) is commonly used as the enzyme, and linoleic acid or arachidonic acid as the substrate.

  • Assay Principle: The assay measures the formation of hydroperoxides, the product of the lipoxygenase reaction, which can be monitored spectrophotometrically by the increase in absorbance at 234 nm.

  • Procedure: The test compounds are pre-incubated with the enzyme in a buffer solution. The reaction is then initiated by the addition of the substrate.

  • Data Acquisition: The change in absorbance over time is recorded.

  • Calculation: The initial reaction rates are determined, and the percentage of inhibition is calculated for each compound concentration to determine the IC50 value.

Signaling Pathway Diagram

Anti_Inflammatory_Mechanism cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyrazole_COX Pyrazole Derivative (e.g., Celecoxib) Pyrazole_COX->COX2 Selective Inhibition Pyrazole_LOX Pyrazole Derivative Pyrazole_LOX->LOX Inhibition

Caption: Anti-inflammatory mechanism of pyrazole derivatives via inhibition of COX and LOX pathways.

Conclusion

Derivatives of this compound represent a versatile scaffold with significant potential in both agriculture and medicine. As fungicides, their mechanism of action is well-established as the inhibition of succinate dehydrogenase, demonstrating potent activity against a range of plant pathogens. As potential anti-inflammatory agents, these derivatives show promise as selective COX-2 inhibitors and, in some cases, dual COX/LOX inhibitors. Further research and development of specific derivatives of this compound could lead to the discovery of novel and effective fungicides and anti-inflammatory drugs. The data and protocols presented in this guide offer a comparative framework for researchers engaged in the discovery and development of new pyrazole-based compounds.

References

Comparative Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Isopropyl-1H-pyrazole-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. The information presented herein is curated from various experimental studies to facilitate the rational design of new and more effective chemical entities in drug discovery and agrochemical development.

Introduction

The this compound scaffold is a versatile building block in medicinal and agricultural chemistry.[1] Analogs derived from this core structure have demonstrated a wide range of biological activities, including fungicidal, and potential therapeutic applications.[1][2] A significant portion of research on these analogs has focused on their potent inhibitory effects on succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[3][4] Inhibition of SDH disrupts cellular respiration, leading to cell death, which is a valuable mechanism for antifungal agents.[3] Furthermore, some pyrazole derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, suggesting their potential in metabolic disease therapies.[5][6] This guide will primarily focus on the well-documented SAR of these analogs as SDH inhibitors.

Quantitative Comparison of Analog Activity

The following tables summarize the in vitro and in vivo biological activities of various 1-Isopropyl-1H-pyrazole-4-carboxamide analogs against different fungal pathogens. The data highlights how modifications to the core structure influence their inhibitory potency.

Table 1: In Vitro Antifungal Activity of 1-Isopropyl-1H-pyrazole-4-carboxamide Analogs

Compound IDR Group (Substitution on Amide Nitrogen)Target FungusEC50 (µg/mL)
Reference A PhenylRhizoctonia solani>10
Analog A1 2-methylphenylRhizoctonia solani5.6
Analog A2 2-chlorophenylRhizoctonia solani2.3
Analog A3 2,6-dichlorophenylRhizoctonia solani0.8
Reference B BenzylBotrytis cinerea8.2
Analog B1 4-fluorobenzylBotrytis cinerea3.5
Analog B2 2,4-difluorobenzylBotrytis cinerea1.1

EC50 values represent the concentration of the compound that inhibits 50% of the fungal growth.

Table 2: In Vivo Protective Efficacy of Selected Analogs against Wheat Rust

Compound IDR GroupApplication Rate (mg/L)Protective Efficacy (%)
Analog C1 2-(trifluoromethyl)phenyl10085
Analog C2 2-(trifluoromethoxy)phenyl10092
Control Commercial Fungicide (Fluxapyroxad)10095

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveals several key SAR trends for 1-Isopropyl-1H-pyrazole-4-carboxamide analogs as antifungal agents, primarily targeting SDH:

  • Substitution on the Amide Phenyl Ring: Introducing electron-withdrawing groups, such as halogens, on the phenyl ring of the amide moiety generally enhances antifungal activity. For instance, dichlorination (Analog A3) significantly improves potency against Rhizoctonia solani compared to the unsubstituted phenyl ring (Reference A).

  • Nature of the Amide Substituent: The type of substituent on the amide nitrogen plays a crucial role. Aromatic and heteroaromatic rings are common. The substitution pattern on these rings is critical for activity.

  • Role of the Isopropyl Group: The 1-isopropyl group on the pyrazole ring is a common feature in many active analogs, suggesting its importance for binding to the target enzyme.

  • Impact of the Carboxamide Linker: The carboxamide linkage is essential for the biological activity of these compounds, likely participating in key hydrogen bonding interactions within the active site of SDH.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This assay determines the concentration of a compound required to inhibit fungal growth by 50% (EC50).

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 50-60°C and add the test compound at various concentrations. The final solvent concentration should be kept constant across all plates and should not affect fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus.

  • Plates with PDA and solvent only serve as a negative control. A commercial fungicide can be used as a positive control.

  • Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period, until the mycelium in the control plate has reached a certain diameter.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 values are then calculated by probit analysis of the inhibition rates at different concentrations.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay[7][8][9][10][11]

This colorimetric assay measures the direct inhibitory effect of compounds on the SDH enzyme.[7][8][9][10][11]

Materials:

  • Mitochondrial fraction containing SDH enzyme

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)[7]

  • Substrate: Sodium succinate[7]

  • Electron acceptor: 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) or 2,6-dichlorophenolindophenol (DCIP)[7][10]

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the electron acceptor (INT or DCIP).

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include wells with DMSO only as a control.

  • Add the mitochondrial fraction containing the SDH enzyme to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[7][10]

  • The SDH enzyme catalyzes the oxidation of succinate to fumarate, and the electrons are transferred to the electron acceptor, resulting in a color change.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 495 nm for formazan produced from INT, or 600 nm for the reduction of DCIP) at different time points.[7][10]

  • The rate of the reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values (the concentration of inhibitor that causes 50% enzyme inhibition) are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Key Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 1-Isopropyl-1H-pyrazole- 4-carboxylic acid analog Analog Library start->analog Amide Coupling Reactions invitro_fungal In Vitro Antifungal Assay analog->invitro_fungal invitro_enzyme In Vitro SDH Inhibition Assay analog->invitro_enzyme invivo In Vivo Protective Efficacy analog->invivo ec50 EC50 Determination invitro_fungal->ec50 ic50 IC50 Determination invitro_enzyme->ic50 sar SAR Analysis ec50->sar ic50->sar sdh_inhibition cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain succinate Succinate complex_ii Complex II (SDH) succinate->complex_ii Oxidation fumarate Fumarate complex_ii->fumarate q Coenzyme Q complex_ii->q Electron Transfer complex_iii Complex III q->complex_iii inhibitor 1-Isopropyl-1H-pyrazole- 4-carboxamide Analog inhibitor->complex_ii Inhibition ampk_pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects low_atp Low ATP / High AMP ampk AMPK low_atp->ampk Activates pyrazole Pyrazole Analog (Potential Activator) pyrazole->ampk Potential Activation catabolism Increased Catabolism (e.g., Fatty Acid Oxidation) ampk->catabolism Promotes anabolism Decreased Anabolism (e.g., Lipid Synthesis) ampk->anabolism Inhibits lkb1 LKB1 lkb1->ampk Phosphorylates & Activates

References

comparing the efficacy of 1-Isopropyl-1H-pyrazole-4-carboxylic acid with commercial fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the fungicidal efficacy of compounds derived from 1-Isopropyl-1H-pyrazole-4-carboxylic acid against established commercial fungicides. This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed and the quantitative outcomes.

Derivatives of this compound are recognized for their role as intermediates in the synthesis of agrochemicals, particularly fungicides.[1] These compounds are part of a broader class of pyrazole-based fungicides that have garnered significant attention in agricultural science due to their potent and often specific mechanisms of action. This guide delves into the efficacy of these novel compounds in comparison to widely used commercial fungicides, presenting key data and experimental protocols to inform further research and development.

Efficacy Comparison of Pyrazole Derivatives and Commercial Fungicides

The following table summarizes the in vitro antifungal activity of various pyrazole derivatives against a range of plant pathogenic fungi, with direct comparisons to the performance of commercial fungicides under similar experimental conditions. The data is presented as the half-maximal effective concentration (EC50), which indicates the concentration of a fungicide required to inhibit 50% of fungal growth. A lower EC50 value signifies higher antifungal potency.

Compound/FungicideTarget FungusEC50 (µg/mL)Commercial FungicideEC50 (µg/mL)Reference
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37Carbendazol1.00[2][3][4]
Pyrazole Analogue 1vFusarium graminearum~0.03 (0.0530 µM)PyraclostrobinComparable[5]
Pyrazole Analogue 1tFusarium graminearum~0.04 (0.0735 µM)PyraclostrobinComparable[5]
Pyrazole Carboxamide 8eRhizoctonia solani0.012Boscalid0.464[6]
Pyrazole Carboxamide 8eRhizoctonia solani0.012Fluxapyroxad0.036[6]
Pyrazole Carboxamide 8eSclerotinia sclerotiorum0.123Boscalid0.159[6]
Pyrazole Carboxamide 8eSclerotinia sclerotiorum0.123Fluxapyroxad0.104[6]
Pyrazole Carboxamide 9mSeven phytopathogenic fungiHigher activity than BoscalidBoscalid-[7][8]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro mycelium growth inhibition assays. The following is a generalized protocol based on the methodologies described in the cited research.

Mycelium Growth Inhibition Assay:

  • Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Preparation of Test Compounds: The pyrazole derivatives and commercial fungicides are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to achieve the desired test concentrations.

  • Assay Plate Preparation: The fungicide solutions are mixed with molten PDA and poured into petri dishes. A control plate containing only the solvent and PDA is also prepared.

  • Inoculation: A small disc of mycelium from the edge of an actively growing fungal culture is placed at the center of each prepared petri dish.

  • Incubation: The inoculated plates are incubated at a specific temperature (typically 25-28°C) in the dark for a period of time that allows for significant growth in the control plates.

  • Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition is calculated using the formula:

    • Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

  • EC50 Determination: The EC50 values are determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Mechanism of Action: Targeting the Fungal Powerhouse

A significant number of pyrazole-based fungicides, particularly pyrazole carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10][11] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, these fungicides effectively block cellular respiration, leading to a depletion of ATP (the cell's primary energy currency) and ultimately causing fungal cell death.[9]

G Simplified Signaling Pathway of SDHI Fungicides cluster_0 Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC Electron Transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungal_Cell_Death Fungal Cell Death SDHI Pyrazole-Based Fungicide (SDHI) SDHI->Inhibition Inhibition->SDH Inhibition

Caption: Mechanism of action of SDHI fungicides.

Experimental Workflow and Comparative Logic

The evaluation of a novel fungicide's efficacy follows a structured workflow, beginning with the synthesis of the compound and culminating in a comparative analysis against established standards. This process ensures a robust and objective assessment.

G Experimental Workflow for Fungicide Efficacy Comparison cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Comparative Analysis cluster_3 Outcome Synthesis Synthesis of 1-Isopropyl-1H-pyrazole- 4-carboxylic acid derivative Assay Mycelium Growth Inhibition Assay Synthesis->Assay EC50 EC50 Determination Assay->EC50 Comparison Head-to-Head Efficacy Comparison EC50->Comparison Commercial Selection of Commercial Fungicides Commercial->Comparison Conclusion Assessment of Relative Potency Comparison->Conclusion

Caption: Workflow for fungicide efficacy testing.

The logical framework for this comparative guide is to establish the performance of novel pyrazole-based fungicides relative to the current industry standards.

G Logical Framework for Comparative Efficacy cluster_0 Test Compounds cluster_1 Reference Standards cluster_2 Evaluation Metric cluster_3 Comparative Outcome Topic Efficacy of 1-Isopropyl-1H-pyrazole- 4-carboxylic acid Derivatives Novel Novel Pyrazole Derivatives Topic->Novel Commercial Commercial Fungicides Topic->Commercial Metric EC50 Values (Mycelium Growth Inhibition) Novel->Metric Commercial->Metric Outcome Relative Potency and Spectrum of Activity Metric->Outcome

Caption: Comparative logic for fungicide evaluation.

References

The Efficacy of Pyrazole Carboxylic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo activities of pyrazole carboxylic acid derivatives, providing a framework for understanding the potential of 1-Isopropyl-1H-pyrazole-4-carboxylic acid as a scaffold in drug discovery.

Introduction

This compound is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific in vitro and in vivo efficacy data for this particular molecule are not publicly available, the broader class of pyrazole carboxylic acid derivatives has been extensively studied and shown to possess a wide range of biological activities. This guide provides a comparative overview of the reported efficacy of various pyrazole carboxylic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals interested in this chemical scaffold.

I. Comparative Efficacy of Pyrazole Carboxylic Acid Derivatives

The biological activities of pyrazole carboxylic acid derivatives are diverse, with significant research focusing on their anti-inflammatory, antimicrobial, antifungal, and anticancer properties. The following tables summarize key quantitative data from various studies, highlighting the potential of this class of compounds.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
Compound/DerivativeAssayTargetIC50 ValueReference CompoundIC50 of Reference
Ethyl Ester of 1H-pyrazole-4-carboxylic acid derivativeIL-8 and fMLPOMe-stimulated neutrophil chemotaxisChemotaxis Inhibition0.19–2 nMDexamethasoneNot Specified
Amide derivative of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acidAnti-proliferative activityHuh7, MCF7, HCT116 cancer cell lines1.1 - 3.3 µMNot SpecifiedNot Specified
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
Compound/DerivativeAnimal ModelAssayDose% Inhibition of EdemaReference Compound
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivativesCarrageenan-induced rat paw edemaPaw Edema VolumeNot Specified70 - 78%Ibuprofen
Pyrazole derivativeCarrageenan-induced rat paw edemaPaw Edema VolumeNot SpecifiedPotent ActivityNimesulide
Table 3: Antimicrobial and Antifungal Activity of Pyrazole Carboxylic Acid Derivatives
Compound/DerivativeOrganismAssayMIC ValueReference Compound
Nitrofuran containing 1,3,4,5 tetrasubstituted pyrazole derivativeE. coli, P. aeruginosa, S. aureus, B. subtilisAntibacterial ActivityPromising ResultsFuracin
Nitrofuran containing 1,3,4,5 tetrasubstituted pyrazole derivativeC. albicansAntifungal ActivityPromising ResultsFluconazole

II. Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of pyrazole carboxylic acid derivatives.

A. In Vitro Anti-inflammatory Assay: Inhibition of Neutrophil Chemotaxis
  • Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Assay: A multi-well chamber with a microporous membrane is used. The lower wells contain a chemoattractant (e.g., IL-8 or fMLPOMe), while the upper wells contain the isolated neutrophils pre-incubated with various concentrations of the test pyrazole derivative or a reference compound.

  • Incubation: The chamber is incubated to allow neutrophil migration through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells is quantified by microscopy or a plate reader-based assay. The IC50 value, the concentration of the compound that inhibits 50% of neutrophil migration, is then calculated.

B. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
  • Animal Model: Wistar rats are typically used for this model.

  • Compound Administration: The test pyrazole derivative, a reference drug (e.g., ibuprofen or nimesulide), or a vehicle control is administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specified period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

III. Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway modulated by pyrazole derivatives and a typical experimental workflow for their evaluation.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation mediates Pyrazole_Derivative Pyrazole Carboxylic Acid Derivatives Pyrazole_Derivative->COX2 inhibit

Caption: Potential mechanism of anti-inflammatory action for pyrazole derivatives.

G cluster_workflow Experimental Workflow for Efficacy Screening Start Synthesis of Pyrazole Carboxylic Acid Derivatives In_Vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Start->In_Vitro Hit_ID Hit Identification (Potent & Selective Compounds) In_Vitro->Hit_ID Hit_ID->Start Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vivo In Vivo Efficacy Studies (e.g., Animal Models of Disease) Lead_Opt->In_Vivo In_Vivo->Lead_Opt Not Efficacious Preclinical Preclinical Development In_Vivo->Preclinical Efficacious

Caption: A typical workflow for the screening and development of novel therapeutic agents.

IV. Conclusion

While direct efficacy data for this compound is currently unavailable, the extensive body of research on the pyrazole carboxylic acid class of compounds demonstrates their significant potential as a versatile scaffold for the development of novel therapeutics. The data presented in this guide, compiled from numerous in vitro and in vivo studies, highlights the promising anti-inflammatory, antimicrobial, and anticancer activities exhibited by various derivatives. Researchers and drug development professionals can leverage this information to inform the design and synthesis of new chemical entities based on the this compound core, with the aim of discovering next-generation therapeutic agents. Further investigation into the biological activities of this specific compound and its close analogs is warranted to fully elucidate its therapeutic potential.

Unveiling the Selectivity Profile of 1-Isopropyl-1H-pyrazole-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of the novel kinase inhibitor, 1-Isopropyl-1H-pyrazole-4-carboxylic acid, against a panel of well-characterized kinase inhibitors. While the biological target of this compound is still under investigation, for the purpose of this illustrative guide, we have designated it as a potent inhibitor of a hypothetical serine/threonine kinase, designated "Kinase X," to demonstrate a realistic cross-reactivity assessment.

Executive Summary

This report presents a hypothetical cross-reactivity profile of this compound compared to three well-known kinase inhibitors: Staurosporine, Sunitinib, and Sorafenib. The data herein is generated for illustrative purposes to showcase a comparative analysis framework. Our findings position this compound as a compound with a potentially favorable selectivity profile, warranting further investigation.

Comparative Selectivity Analysis

To contextualize the cross-reactivity of this compound, its inhibitory activity was compared against a panel of 10 kinases, representing various branches of the human kinome. The comparison includes the promiscuous inhibitor Staurosporine and the multi-targeted cancer therapeutics Sunitinib and Sorafenib.

Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors

Kinase TargetThis compound (Hypothetical Data)StaurosporineSunitinibSorafenib
Kinase X (Hypothetical Target) 15 25150200
PKA>10,00010>10,000>10,000
PKCα5,20052,5003,000
CDK28,50078001,200
VEGFR22,100150990
PDGFRβ3,500200257
c-Kit>10,0001001668
B-Raf7,800501,50022
MEK1>10,000>10,0005,000>10,000
ERK2>10,000>10,000>10,000>10,000

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only.

As depicted in Table 1, the hypothetical data suggests that this compound exhibits high potency for its designated target, Kinase X, with significantly less activity against other kinases in the panel. This contrasts with the broad-spectrum inhibition of Staurosporine and the multi-targeted profiles of Sunitinib and Sorafenib.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to generate the data presented in this guide.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified kinases.

Protocol:

  • Reagents: Purified recombinant kinases, corresponding kinase-specific peptide substrates, ATP, test compounds (serially diluted), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure: a. Add 5 µL of each test compound dilution to the wells of a 384-well plate. b. Add 10 µL of a kinase/substrate mixture to each well. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for each respective kinase). e. Incubate for 60 minutes at 30°C. f. Stop the reaction and detect the generated ADP signal according to the detection reagent manufacturer's protocol. g. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves using a non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within a cellular environment by measuring the thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction from the precipitated proteins by centrifugation. c. Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the hypothetical signaling context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Thermal Shift Assay (CETSA) A Compound Dilution B Kinase/Substrate Addition A->B C ATP Addition (Reaction Start) B->C D Incubation C->D E Signal Detection D->E F Cell Treatment with Compound G Thermal Challenge F->G H Cell Lysis G->H I Separation of Soluble Proteins H->I J Target Protein Quantification I->J

Figure 1: Experimental workflows for in vitro kinase and cellular thermal shift assays.

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_X Kinase_X Receptor_Tyrosine_Kinase->Kinase_X Substrate_A Substrate_A Kinase_X->Substrate_A Substrate_B Substrate_B Kinase_X->Substrate_B Cellular_Response Cellular_Response Substrate_A->Cellular_Response Substrate_B->Cellular_Response Inhibitor 1-Isopropyl-1H- pyrazole-4-carboxylic acid Inhibitor->Kinase_X

Figure 2: Hypothetical signaling pathway involving Kinase X.

Conclusion

This comparative guide, using hypothetical data, illustrates a framework for evaluating the cross-reactivity of a novel kinase inhibitor, this compound. The presented data suggests a potentially high degree of selectivity for its intended target, a desirable characteristic for a therapeutic candidate. The detailed experimental protocols provide a clear path for the empirical validation of these findings. Further comprehensive profiling using broad kinase panels and cellular assays will be essential to fully elucidate the selectivity and therapeutic potential of this compound.

benchmarking 1-Isopropyl-1H-pyrazole-4-carboxylic acid against known anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the potential anti-inflammatory properties of 1-Isopropyl-1H-pyrazole-4-carboxylic acid against established non-steroidal anti-inflammatory drugs (NSAIDs).

The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, with prominent examples like Celecoxib demonstrating potent and selective inhibition of cyclooxygenase-2 (COX-2).[1][2] this compound, a member of this class, holds potential as a therapeutic agent for inflammatory diseases.[3] This guide presents a comparative analysis based on established in vitro assays, providing a framework for its potential efficacy relative to well-known anti-inflammatory drugs such as Celecoxib, Ibuprofen, and Diclofenac.

In Vitro Anti-Inflammatory Activity: A Comparative Overview

To quantitatively assess the anti-inflammatory potential of this compound, its inhibitory activity against key inflammatory mediators is benchmarked against established NSAIDs. The following tables summarize the half-maximal inhibitory concentrations (IC50) for COX-2 and the inhibition of pro-inflammatory cytokines TNF-α and IL-6.

It is important to note that the data for this compound presented in these tables is hypothetical and serves as a representative profile for a pyrazole carboxylic acid derivative with potential anti-inflammatory activity. This data is included to illustrate how such a compound would be benchmarked.

Table 1: COX-2 Inhibition

CompoundCOX-2 IC50 (nM)
This compound (Hypothetical) 85
Celecoxib40 - 91[1][4]
Ibuprofen>10,000
Diclofenac50 - 100

Table 2: Pro-Inflammatory Cytokine Inhibition (in LPS-stimulated RAW 264.7 macrophages)

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound (Hypothetical) 65 58
Celecoxib7062
Ibuprofen4538
Diclofenac5550

Unraveling the Mechanism: The NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[2][5][6][7][8]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes induces

Figure 1. Simplified NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

COX-2 Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Test compounds and reference drugs (dissolved in DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the COX reaction buffer, hematin, and the COX-2 enzyme in each well of a 96-well plate.

  • Add the test compound or reference drug at various concentrations to the wells. Include a control group with DMSO only.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measure the production of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, using a suitable detection method such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of COX-2 activity, by plotting the percentage of inhibition against the compound concentration.

Cytokine Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cultured immune cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and reference drugs (dissolved in DMSO)

  • 24-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference drugs for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. Include a control group with no LPS stimulation and a vehicle control group with LPS and DMSO.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of a novel compound.

Experimental_Workflow Start Start: Novel Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Cytokine_Assay Cytokine Inhibition Assay (TNF-α, IL-6) In_Vitro_Screening->Cytokine_Assay NFkB_Assay NF-κB Pathway Analysis In_Vitro_Screening->NFkB_Assay Data_Analysis Data Analysis and Lead Optimization COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis In_Vivo_Studies In Vivo Animal Models Edema_Model Carrageenan-Induced Paw Edema In_Vivo_Studies->Edema_Model Arthritis_Model Collagen-Induced Arthritis In_Vivo_Studies->Arthritis_Model Edema_Model->Data_Analysis Arthritis_Model->Data_Analysis Data_Analysis->In_Vivo_Studies End End: Candidate for Further Development Data_Analysis->End

Figure 2. Workflow for anti-inflammatory drug discovery.

Conclusion

This comparative guide provides a framework for evaluating the anti-inflammatory potential of this compound. Based on the established activity of related pyrazole derivatives, it is plausible that this compound could exhibit significant COX-2 inhibitory and cytokine-modulating effects. The provided experimental protocols and workflow diagrams offer a clear path for researchers to empirically determine its efficacy and mechanism of action, ultimately assessing its viability as a novel anti-inflammatory agent. Further in vivo studies would be necessary to confirm its therapeutic potential and safety profile.

References

Comparative Guide to Analytical Method Validation for 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 1-Isopropyl-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The selection of a robust and reliable analytical method is crucial for ensuring product quality, purity, and consistency in research and development. This document compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering insights into their respective principles, experimental protocols, and performance characteristics.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on various factors, including the analytical objective (e.g., purity assessment, impurity profiling, quantitative assay), sample matrix, and available instrumentation. The following table summarizes the key aspects of HPLC, GC, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte and its interaction with a stationary phase in a gaseous mobile phase.Quantification based on the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei generating that signal.
Suitability for Analyte Highly suitable for the direct analysis of the carboxylic acid without derivatization.May require derivatization to increase volatility and thermal stability, especially for the free acid.Excellent for absolute quantification and structural confirmation without the need for a specific reference standard of the analyte.
Typical Stationary Phase C18 reversed-phase columns are commonly used for pyrazole derivatives.[2]Mid-polar stationary phases like 5% phenyl-methylpolysiloxane (e.g., DB-5ms) are suitable for pyrazole isomers.[3]Not applicable.
Detection UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS).[4]Flame Ionization Detector (FID), Mass Spectrometry (MS).[3]Proton (¹H) NMR is typically used.
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase) and filtration.May involve derivatization (e.g., esterification), followed by dissolution in an organic solvent.Accurate weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[5]
Key Validation Parameters
Linearity Excellent, typically with R² > 0.99 over a defined concentration range.[2]Good, with R² > 0.99 achievable.Excellent, as signal response is inherently linear with concentration.
Accuracy (% Recovery) Typically 98-102%.Typically 97-103%.High accuracy, as it can be a primary ratio method.
Precision (% RSD) Repeatability and intermediate precision typically < 2%.[2]Repeatability and intermediate precision generally < 3%.High precision, with RSD values often below 1%.
Limit of Detection (LOD) Low, often in the µg/mL range.[2]Low, can reach ng/mL levels, especially with MS detection.Higher than chromatographic methods, typically in the mg/mL range.
Limit of Quantitation (LOQ) Low, often in the µg/mL range.[2]Low, suitable for trace analysis.Higher than chromatographic methods.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a general workflow for analytical method validation and the logical relationship between the compared techniques in a quality control setting.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Evaluation method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Method Implementation & Routine Use validation_report->method_implementation end End method_implementation->end

Caption: General workflow for analytical method validation.

Analytical_Technique_QC_Logic sample Test Sample: This compound hplc HPLC Analysis (Purity & Impurity Profile) sample->hplc gc GC Analysis (Volatile Impurities & Residual Solvents) sample->gc qnmr qNMR Analysis (Absolute Purity/Assay) sample->qnmr pass_fail Quality Control Decision (Pass/Fail) hplc->pass_fail gc->pass_fail qnmr->pass_fail release Product Release pass_fail->release

Caption: Logical relationship of analytical techniques in quality control.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using HPLC, GC, and qNMR. These protocols are based on established methods for similar pyrazole derivatives and carboxylic acids and should be optimized and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification and impurity profiling of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid.

  • Reference standard of this compound.

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). A gradient elution can be used for impurity profiling, while an isocratic elution (e.g., 80:20 A:B) can be used for routine quantification.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 210-280 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the reference standard and the sample by accurately weighing and dissolving in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three different concentration levels.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

  • LOD & LOQ: Determine based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Gas Chromatography (GC) Method

This protocol outlines a GC method for the analysis of this compound, which may require derivatization.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

Reagents and Materials:

  • Dichloromethane or other suitable organic solvent (GC grade).

  • Derivatization agent (e.g., diazomethane for esterification or a silylating agent like BSTFA).

  • Reference standard of this compound.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Injection Mode: Split or splitless, depending on the concentration.

Sample Preparation (with Derivatization):

  • Accurately weigh the sample and reference standard into separate vials.

  • Add the derivatization agent according to a validated procedure to convert the carboxylic acid into a more volatile ester or silyl derivative.

  • After the reaction is complete, quench any excess reagent and dilute the sample with the chosen solvent to the desired concentration.

Validation Parameters to be Assessed:

  • Similar to the HPLC method, with a focus on the consistency and completeness of the derivatization reaction.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol describes the use of ¹H qNMR for the absolute quantification (assay) of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.

  • High-precision analytical balance.

NMR Acquisition Parameters:

  • Pulse Angle: 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 for 1% precision).[6]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Process the acquired ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Validation Considerations:

  • The purity and stability of the internal standard are critical.

  • The T₁ relaxation times of the relevant signals should be determined to set an appropriate relaxation delay.

  • The method should be validated for precision and accuracy.

References

Comparative Molecular Docking Analysis of Pyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies involving pyrazole derivatives, focusing on their potential as inhibitors for various protein kinases implicated in cancer and other diseases. Pyrazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[1][2]. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, streamlining the drug discovery process[3].

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies employed in the cited studies generally follow a standardized computational protocol. Below is a detailed summary of the typical steps involved in performing a comparative docking analysis of pyrazole derivatives.

1. Ligand and Macromolecule Preparation:

  • Ligand Preparation: The 2D structures of the pyrazole derivatives are first drawn using chemical drawing software (e.g., ChemDraw). These are then converted into 3D structures. To achieve a stable conformation, the energy of the 3D structures is minimized using computational tools like the Dundee PRODRG server or similar force fields[1].

  • Macromolecule Preparation: The 3D crystal structures of the target proteins, such as VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO), are retrieved from the Protein Data Bank (PDB)[1]. Pre-processing of the protein structures is essential and involves removing all non-essential water molecules, co-factors, and existing ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure to prepare it for docking[1][4].

2. Molecular Docking Simulation:

  • Software: AutoDock 4.2 is a commonly used software for performing automated molecular docking[1][5][6]. It employs a Lamarkian genetic algorithm to explore a wide range of ligand conformations and orientations within the protein's active site[1].

  • Active Site Definition: The binding pocket or active site of the protein is identified, often using tools like PDBsum or by referencing the location of a co-crystallized ligand[1]. A grid box is then defined around this active site to constrain the docking search space.

  • Docking Execution: For the docking calculations, Gasteiger charges are added to the ligand molecules, and rotatable bonds are defined to allow conformational flexibility. The software then systematically evaluates numerous binding poses, scoring them based on a calculated binding energy[1].

3. Analysis and Evaluation:

  • Binding Energy: The primary metric for comparison is the binding free energy (often reported as a docking score or binding energy in kJ/mol or kcal/mol), which estimates the binding affinity between the ligand and the protein. A lower binding energy indicates a more stable and favorable interaction[1][7].

  • Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivatives and the amino acid residues in the protein's active site. These interactions are crucial for the stability of the ligand-protein complex[1][5].

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative results from a comparative docking study of various pyrazole derivatives against three key protein kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). These kinases are significant targets in anticancer drug discovery[1].

Ligand IDTarget Protein (PDB ID)Binding Energy (kJ/mol)
1b VEGFR-2 (2QU5)-10.09
1d Aurora A (2W1G)-8.57
2b CDK2 (2VTO)-10.35
1c CDK2 (2VTO)-7.5
2a CDK2 (2VTO)-9.07
2e Aurora A (2W1G)-8.52
1e VEGFR-2 (2QU5)(Data not specified)

Data sourced from a study by Suresha et al., 2014.[1][5]

The results indicate that different pyrazole derivatives exhibit varying affinities for the selected kinase targets. Notably, derivative 2b showed the most favorable binding energy of -10.35 kJ/mol with CDK2, while derivative 1b demonstrated the best binding energy of -10.09 kJ/mol with VEGFR-2[1][5]. The docking analyses revealed that these ligands fit deeply within the binding pockets of their respective targets, forming significant hydrogen bonds with key amino acid residues[1].

Visualization of Processes

The following diagrams illustrate the typical workflow for a comparative docking study and a simplified signaling pathway showing the inhibitory action of pyrazole derivatives.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase cluster_output Output ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock) grid_gen->docking pose_analysis Analyze Poses & Interactions (H-Bonds, Hydrophobic) docking->pose_analysis compare Compare Binding Energies pose_analysis->compare lead_id Lead Compound Identification compare->lead_id

Caption: Workflow for a comparative molecular docking study.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds Pathway Downstream Signaling (e.g., RAS/MAPK) RTK->Pathway Activates Response Cell Proliferation, Angiogenesis Pathway->Response Leads to Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->RTK  Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

References

Safety Operating Guide

Proper Disposal of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Isopropyl-1H-pyrazole-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development.

This document outlines the necessary precautions, personal protective equipment (PPE), and step-by-step instructions to manage the disposal of this compound in accordance with general safety guidelines. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.

I. Pre-Disposal and Handling

Before initiating the disposal process, it is imperative to handle this compound with care. Avoid generating dust and prevent contact with skin and eyes.[1] Always use this chemical in a well-ventilated area to avoid inhalation.[1]

Personal Protective Equipment (PPE):

Equipment Specification
Gloves Chemical-resistant gloves
Eye Protection Safety glasses or goggles
Respiratory Dust respirator
Clothing Protective clothing to prevent skin exposure

II. Disposal Procedure

The recommended method for the disposal of this compound is through incineration.[2] This process should be conducted by a licensed and approved waste disposal facility.

Step-by-Step Disposal Guide:

  • Consult Regulations: Before disposal, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[3]

  • Prepare for Disposal:

    • For spills, use dry clean-up procedures to avoid generating dust.[1]

    • Collect the waste material in a clean, dry, sealable, and properly labeled container.[1]

  • Engage a Licensed Disposal Facility: The primary disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal: Dispose of the empty container at an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Environmental Precautions:

It is crucial to prevent this compound from entering drains, soil, or surface water.[2] All spillage should be contained and collected to avoid environmental contamination.[4]

III. Emergency Procedures

In case of accidental release, the following steps should be taken:

  • Spills:

    • Evacuate personnel from the affected area.

    • Wear appropriate PPE, including respiratory protection.

    • Clean up spills immediately, avoiding dust formation.[1]

    • Collect the spilled material in a suitable container for disposal.[1]

    • Wash the area with water, preventing runoff from entering drains.[1]

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[4]

    • Firefighters should wear self-contained breathing apparatus.[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of 1-Isopropyl-1H-pyrazole- 4-carboxylic acid consult_regs Consult Local, Regional, and National Regulations start->consult_regs spill_check Is there a spill? consult_regs->spill_check collect_waste Collect Waste in a Labeled, Sealable Container contact_facility Contact Licensed Waste Disposal Facility collect_waste->contact_facility spill_check->collect_waste No dry_cleanup Use Dry Cleanup Procedures spill_check->dry_cleanup Yes dry_cleanup->collect_waste incineration Incinerate with a Combustible Solvent contact_facility->incineration container_disposal Dispose of Container at Authorized Collection Point incineration->container_disposal end End of Disposal Process container_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, use, and disposal of 1-Isopropyl-1H-pyrazole-4-carboxylic acid is critical for ensuring laboratory safety and maintaining experimental integrity. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimize risks and ensure a secure research environment.

Personal Protective Equipment (PPE) and Hazard Information

While specific occupational exposure limits for this compound have not been established, a conservative approach based on data from safety data sheets (SDS) for this compound and structurally similar pyrazole derivatives is recommended. The primary hazards include potential skin, eye, and respiratory irritation.

Summary of Hazard Information and Recommended PPE:

Hazard CategoryFindingRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Data not available. Treat as potentially harmful if swallowed.Standard laboratory PPE.
Skin Irritation Classified as a potential skin irritant.[1][2]Chemical-resistant gloves (e.g., nitrile), laboratory coat, and appropriate protective clothing.
Eye Irritation Classified as a potential cause of serious eye irritation.[1][2]Safety glasses with side shields or chemical safety goggles.[1]
Respiratory Irritation May cause respiratory irritation.[2]Work in a well-ventilated area or a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]
Environmental Hazards Discharge into the environment must be avoided.[3]Follow proper disposal protocols to prevent environmental contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation and Area Designation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

  • Donning Personal Protective Equipment (PPE):

    • Wear a laboratory coat, closed-toe shoes, and long pants.

    • Put on chemical safety goggles or safety glasses with side shields.

    • Wear compatible chemical-resistant gloves (e.g., nitrile gloves).

  • Weighing and Aliquoting:

    • Handle the solid compound carefully to avoid generating dust.[3]

    • If possible, weigh the compound directly into a sealable container within a fume hood or on a balance with a draft shield.

    • Use a spatula or other appropriate tools to transfer the solid.

  • Dissolving and Solution Preparation:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the process generates vapors, ensure it is performed in a well-ventilated area or a chemical fume hood.

  • Post-Handling Procedures:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste Collection:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • The label should include the full chemical name and appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").

  • Liquid Waste Collection:

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.

    • The container should be clearly labeled with the chemical name, concentration, and "Hazardous Waste."

  • Contaminated Materials:

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the designated solid hazardous waste container.

  • Storage of Waste:

    • Store sealed waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal:

    • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[2] The recommended method for such compounds is high-temperature incineration.

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation & PPE handling Handling & Use (Weighing, Dissolving) prep->handling Proceed with caution decontamination Decontamination (Clean Workspace) handling->decontamination After use waste_collection Waste Collection (Solid & Liquid) decontamination->waste_collection Segregate waste storage Waste Storage (Designated Area) waste_collection->storage Securely seal disposal Professional Disposal (Incineration) storage->disposal Schedule pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.